Product packaging for Zoniporide dihydrochloride(Cat. No.:)

Zoniporide dihydrochloride

Cat. No.: B1662320
M. Wt: 393.3 g/mol
InChI Key: ARZNPJAGKWHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor that displays selectivity over other NHE isoforms (Ki values are 14, 2200 and 220000 nM for human NHE1, human NHE2 and rat NHE3 respectively). Inhibits NHE1 dependent 22Na+ uptake in vitro (IC50 = 14 nM) and provides cardioprotection from myocardial ischemic injury in vivo (EC50 = 0.25 nM). Also inhibits MMP2/9 activity and invasion in breast cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18Cl2N6O B1662320 Zoniporide dihydrochloride

Properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZNPJAGKWHEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Zoniporide Dihydrochloride: A Technical Whitepaper on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Zoniporide (CP-597,396) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] Its primary mechanism of action involves the attenuation of intracellular sodium (Na+) and calcium (Ca2+) overload during ischemia-reperfusion injury, a critical factor in myocardial cell death.[3][4] By blocking the NHE-1, Zoniporide prevents the cascade of ionic dysregulation that follows an ischemic event, thereby exerting a powerful cardioprotective effect.[3][5] Preclinical studies have demonstrated its efficacy in reducing myocardial infarct size and preserving cardiac function.[6][7] Furthermore, its mechanism involves the activation of downstream pro-survival signaling pathways, notably the STAT3 pathway, highlighting a multi-faceted cardioprotective profile.[8] This document provides an in-depth examination of Zoniporide's mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of the core pathways.

Introduction to the Sodium-Hydrogen Exchanger 1 (NHE-1)

The sodium-hydrogen exchanger (NHE) family consists of transmembrane proteins that regulate intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[3] The ubiquitously expressed NHE-1 isoform is a key player in cellular homeostasis.[5] Under normal physiological conditions, its activity is low. However, during pathological events such as myocardial ischemia, anaerobic metabolism leads to the accumulation of intracellular protons, causing acidosis.[3] This drop in pHi potently activates NHE-1, which works to restore pH balance by extruding H+.[3] While this is a crucial homeostatic response, its hyperactivity during ischemia and subsequent reperfusion paradoxically contributes to significant cellular injury.[9]

Core Mechanism of Action: Interruption of the Ischemia-Reperfusion Injury Cascade

The cardioprotective effect of Zoniporide is centered on its direct inhibition of NHE-1, which breaks a destructive cycle of ion overload that occurs during ischemia and reperfusion.

  • Ischemia and Intracellular Acidosis: A blockage of a coronary artery during a myocardial infarction ceases the supply of oxygen and nutrients to cardiomyocytes.[3] This forces the cells into anaerobic glycolysis, producing lactic acid and a rapid drop in intracellular pH.

  • NHE-1 Hyperactivation: The resulting intracellular acidosis strongly activates the NHE-1 transporter, which begins to pump H+ out of the cell in exchange for Na+.[3]

  • Intracellular Sodium Overload: This leads to a massive influx and accumulation of intracellular Na+.

  • Reverse-Mode Na+/Ca2+ Exchanger (NCX) Activity: The high intracellular Na+ concentration alters the electrochemical gradient across the sarcolemma, causing the Na+/Ca2+ exchanger (NCX) to operate in reverse mode. Instead of extruding Ca2+, the NCX begins to import Ca2+ in exchange for extruding Na+.

  • Intracellular Calcium Overload and Cell Death: The subsequent overload of intracellular Ca2+ is highly cytotoxic. It leads to the activation of degradative enzymes, mitochondrial dysfunction, hypercontracture of myofibrils, and ultimately, cardiomyocyte death and myocardial infarction.[3]

Zoniporide, as a potent and selective NHE-1 inhibitor, directly blocks the initial step of Na+ influx (Step 3), thereby preventing the downstream consequences of NCX reversal, Ca2+ overload, and subsequent cell death.[3][4]

cluster_0 Ischemia-Reperfusion Cascade cluster_1 Therapeutic Intervention Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Hyperactivation Acidosis->NHE1 Na_Overload Intracellular Na+ Overload NHE1->Na_Overload NCX Reverse Mode Na+/Ca2+ Exchanger Na_Overload->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Death Cardiomyocyte Death (Infarction) Ca_Overload->Death Zoniporide Zoniporide Zoniporide->Inhibition Inhibition->NHE1 BLOCKS

Diagram 1: Zoniporide's inhibition of the NHE-1 cascade.

Downstream Signaling Pathways: STAT3 Activation

Beyond direct ionic modulation, the cardioprotective effects of Zoniporide are also mediated by the activation of pro-survival signaling pathways. Studies have shown that treatment with Zoniporide leads to a significant upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3).[8] The STAT3 pathway is a well-established component of cardioprotective signaling, involved in reducing apoptosis and promoting cell survival. The functional recovery of cardiac tissue induced by Zoniporide was shown to be accompanied by this increase in p-STAT3 and a reduction in cleaved caspase 3, an indicator of apoptosis.[8] Importantly, the beneficial effects of Zoniporide on functional recovery were abolished by a STAT3 inhibitor, confirming the critical role of this pathway in its mechanism of action.[8]

Zoniporide Zoniporide NHE1 NHE-1 Inhibition Zoniporide->NHE1 Unknown Upstream Mechanism (Under Investigation) NHE1->Unknown STAT3 STAT3 Unknown->STAT3 pSTAT3 Phosphorylated STAT3 (p-STAT3) STAT3->pSTAT3 Phosphorylation Survival ↑ Cell Survival pSTAT3->Survival Apoptosis ↓ Apoptosis (↓ Cleaved Caspase 3) pSTAT3->Apoptosis Cardioprotection Cardioprotection Survival->Cardioprotection Apoptosis->Cardioprotection

Diagram 2: Zoniporide-induced STAT3 survival pathway.

Quantitative Pharmacology

The potency, selectivity, and efficacy of Zoniporide have been quantified across numerous preclinical studies.

Table 1: In Vitro Potency and Selectivity of Zoniporide
ParameterTarget/AssaySpeciesValue (nM)Reference(s)
IC₅₀ NHE-1 (²²Na+ uptake)Human14[1][10][11]
IC₅₀ NHE-1 (Platelet Swelling)Human59[10][12]
IC₅₀ NHE-1 (Platelet Swelling, 25°C)Rat67[4]
IC₅₀ NHE-1 (Myocyte H+ efflux, 25°C)Rat73[4]
Kᵢ NHE-1Human14[11]
Kᵢ NHE-2Human2,200[11]
Kᵢ NHE-3Rat220,000[11]

Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The high Kᵢ values for NHE-2 and NHE-3 demonstrate Zoniporide's high selectivity for the target NHE-1 isoform (>150-fold).[1][10][11]

Table 2: Cardioprotective Efficacy of Zoniporide in Preclinical Models
ParameterModelSpeciesValueReference(s)
EC₅₀ Infarct Size Reduction (In Vitro)Rabbit0.25 nM[1][5][6][7]
ED₅₀ Infarct Size Reduction (In Vivo)Rabbit0.45 mg/kg/h[1][5][6][10]
Max Efficacy Infarct Size Reduction (50 nM, In Vitro)Rabbit83%[1][5][6]
Max Efficacy Platelet Swelling Inhibition (4 mg/kg/h, In Vivo)Rabbit93%[5][6]

Note: EC₅₀ (Half maximal effective concentration) and ED₅₀ (Half maximal effective dose) measure the concentration/dose required to elicit 50% of the maximum effect.

Table 3: Pharmacokinetic Properties of Zoniporide
ParameterSpeciesValueReference(s)
t₁/₂ (Half-life) Monkey1.5 hours[1]
t₁/₂ (Half-life) Not Specified0.5 hours[10]
Protein Binding Preclinical ModelsModerate[1]

Key Experimental Methodologies

The characterization of Zoniporide's mechanism of action relies on several key experimental models and assays.

In Vitro NHE-1 Activity Assay (Isolated Myocytes)

This protocol directly measures the inhibitory potency of Zoniporide on NHE-1 in its native cellular environment.

  • Cell Preparation: Adult ventricular myocytes are isolated from rat hearts.

  • Acidification: Intracellular pH is artificially lowered using an ammonium chloride (NH₄Cl) prepulse technique in a bicarbonate-free buffer.

  • Activity Measurement: Upon removal of NH₄Cl, the rate of pHi recovery is monitored using pH-sensitive fluorescent dyes (e.g., BCECF). In the absence of bicarbonate, this recovery is almost exclusively mediated by NHE-1. The rate of H+ efflux (J H) is calculated.

  • Inhibition: The experiment is repeated with varying concentrations of Zoniporide to determine the dose-dependent inhibition of J H and calculate the IC₅₀ value.[4]

Ex Vivo NHE-1 Activity Assay (Platelet Swelling)

This assay provides a surrogate measure of NHE-1 activity and is useful for confirming target engagement in vivo.

  • Sample Collection: Platelet-rich plasma is obtained from blood samples of control or Zoniporide-treated animals.

  • Assay Principle: Platelets are subjected to an acid load, which activates NHE-1. The subsequent influx of Na+ and water causes the platelets to swell.

  • Measurement: The rate of platelet swelling is measured as a change in light absorbance or scattering.

  • Inhibition: The reduction in the rate of swelling in platelets from Zoniporide-treated animals compared to controls indicates the degree of NHE-1 inhibition.[4][5][6]

In Vitro Cardioprotection Model (Langendorff Heart)

This ex vivo model assesses the direct cardioprotective effects of a compound, independent of systemic physiological factors.

  • Preparation: A heart is excised from an animal (e.g., rabbit) and retrogradely perfused via the aorta with an oxygenated buffer solution (e.g., Krebs-Henseleit) on a Langendorff apparatus. This keeps the heart viable and beating.

  • Ischemia-Reperfusion Protocol: Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a set period (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 120 minutes).[6]

  • Drug Administration: Zoniporide or vehicle is added to the perfusate before, during, or after the ischemic period.

  • Endpoint Measurement: At the end of reperfusion, the heart is sectioned and stained (e.g., with triphenyltetrazolium chloride, TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total area at risk.[5][7]

cluster_prep Preparation cluster_protocol Ischemia-Reperfusion Protocol cluster_analysis Analysis A1 Heart Excision A2 Mount on Langendorff Apparatus A1->A2 A3 Retrograde Perfusion (Buffer) A2->A3 A4 Stabilization Period A3->A4 B1 Baseline Measurement A4->B1 B2 Drug/Vehicle Infusion Start B1->B2 B3 Induce Regional Ischemia (e.g., 30 min ligation) B2->B3 B4 Reperfusion Period (e.g., 120 min) B3->B4 C1 Heart Sectioning B4->C1 C2 TTC Staining C1->C2 C3 Quantify Infarct Area vs. Area at Risk C2->C3

References

Zoniporide Dihydrochloride: A Technical Guide to a Selective NHE-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1] By mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE-1 plays a pivotal role in various cellular processes, including proliferation, migration, and apoptosis.[1][2] Dysregulation of NHE-1 activity has been implicated in the pathophysiology of several diseases, most notably myocardial ischemia-reperfusion injury.[3] During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to restore pHi.[4] However, this hyperactivity results in a significant influx of sodium, leading to a subsequent calcium overload via the sodium-calcium exchanger, ultimately causing cellular injury and death.[4]

Zoniporide dihydrochloride (CP-597,396) has emerged as a potent and highly selective inhibitor of NHE-1, showing significant promise as a cardioprotective agent.[4] This technical guide provides an in-depth overview of Zoniporide, including its mechanism of action, pharmacological profile, key experimental protocols, and its application as a research tool.

Mechanism of Action

Zoniporide exerts its pharmacological effect by directly binding to and inhibiting the NHE-1 protein. This inhibition prevents the extrusion of protons and the concurrent influx of sodium ions, thereby mitigating the detrimental downstream effects of NHE-1 hyperactivity, particularly under pathological conditions such as myocardial ischemia. The primary therapeutic benefit of Zoniporide in this context is the prevention of intracellular sodium and subsequent calcium overload, which preserves cardiac myocyte integrity and reduces infarct size.[3][5]

Beyond its role in cardioprotection, NHE-1 is also involved in various signaling pathways related to cell survival and apoptosis. Inhibition of NHE-1 by agents like Zoniporide can influence these pathways. For instance, in some cancer cell lines, NHE-1 inhibition has been shown to induce apoptosis by altering the expression of apoptosis-related proteins like Bcl-2 and Bax.[2] Furthermore, NHE-1 activity has been linked to the calpain-1 pathway, where its downregulation can reduce apoptosis in neuronal cells.[6][7]

NHE1_Inhibition cluster_0 Ischemic Cell cluster_1 Intervention Ischemia Ischemia / Reperfusion Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx Na+ Influx NHE1->Na_Influx Ca_Overload Ca2+ Overload (via NCX) Na_Influx->Ca_Overload Injury Cell Injury & Death Ca_Overload->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Mechanism of Zoniporide action in an ischemic cell.

Pharmacological Profile

Zoniporide is distinguished by its high potency and selectivity for the NHE-1 isoform over other NHE isoforms. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Potency and Selectivity

The inhibitory activity of Zoniporide has been quantified in various in vitro systems. The following tables summarize its potency (IC50) and selectivity compared to other NHE inhibitors.

Compound Human NHE-1 IC50 (nM) Human NHE-2 IC50 (nM) Rat NHE-3 IC50 (nM) Selectivity (NHE-2/NHE-1) Selectivity (NHE-3/NHE-1)
Zoniporide 14[8]2200220000~157-fold[8]~15,700-fold[8]
Eniporide 23[8]--~27-fold[8]-
Cariporide 36[8]--~49-fold[8]-

Table 1: In vitro potency and selectivity of Zoniporide against NHE isoforms, determined by 22Na+ uptake inhibition in transfected fibroblast cell lines.[8]

Assay System Species IC50 (nM) Reference
Human Platelet SwellingHuman59[9]
Sarcolemmal NHE ActivityRat73[5][10]
Platelet SwellingRat67[5][10]

Table 2: Potency of Zoniporide in various ex vivo and in vitro functional assays.

Pharmacokinetics and Metabolism

Zoniporide is characterized by its high aqueous solubility, making it suitable for intravenous administration.[11] In monkeys, it has a half-life of approximately 1.5 hours.[3] The primary route of excretion in humans is through bile, with about 57% of an intravenous dose recovered in the feces.[12] Metabolism is the main clearance pathway, with 2-oxozoniporide (M1), catalyzed by aldehyde oxidase, being the major metabolite in humans.[12][13]

Key Experimental Methodologies

In Vitro NHE-1 Inhibition Assay (BCECF-AM Based)

This assay measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an acid load. The fluorescent dye BCECF-AM is a cell-permeable ester that is cleaved by intracellular esterases to the pH-sensitive fluorophore BCECF.

Materials:

  • Cells expressing NHE-1 (e.g., PS-120 fibroblasts, C6 glioma cells, or primary cardiomyocytes).

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Pluronic F-127.

  • DMSO.

  • Ammonium chloride (NH4Cl) solution (for acid loading).

  • Sodium-containing and sodium-free buffer solutions (e.g., HEPES-buffered saline).

  • This compound.

  • Fluorescence plate reader or microscope capable of ratiometric imaging.

Protocol:

  • Cell Preparation: Seed cells on a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate) and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing 2-5 µM BCECF-AM and 0.02% Pluronic F-127 in a physiological saline buffer.[14] Remove the culture medium from the cells and add the BCECF-AM loading solution. Incubate at 37°C for 30-60 minutes.[14]

  • Washing: Wash the cells twice with a sodium-containing buffer to remove extracellular dye.

  • Acid Loading: Induce intracellular acidosis by incubating the cells with a buffer containing NH4Cl (e.g., 20 mM) for 15-20 minutes.[15]

  • Initiating pH Recovery: Rapidly switch to a sodium-free buffer to remove the NH4Cl and then immediately to a sodium-containing buffer to initiate NHE-1-mediated pHi recovery. The sodium-containing buffer should contain various concentrations of Zoniporide or vehicle control.

  • Fluorescence Measurement: Monitor the fluorescence intensity at two excitation wavelengths (e.g., ~490 nm and ~440 nm, the isosbestic point) and a single emission wavelength (~535 nm).[15][16]

  • Data Analysis: The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. The initial rate of pHi recovery is calculated and plotted against the concentration of Zoniporide to determine the IC50 value.

BCECF_Workflow start Seed Cells dye_loading Load with BCECF-AM start->dye_loading wash1 Wash Cells dye_loading->wash1 acid_load Induce Acidosis (NH4Cl) wash1->acid_load initiate Initiate Recovery (Na+ Buffer +/- Zoniporide) acid_load->initiate measure Measure Fluorescence (Ratiometric) initiate->measure analyze Calculate pH Recovery Rate & IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro NHE-1 inhibition assay.

In Vivo Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes a common animal model used to evaluate the cardioprotective effects of Zoniporide.

Model: Anesthetized rabbits.[17][18]

Protocol:

  • Animal Preparation: Anesthetize the rabbits and ventilate them mechanically. Perform a thoracotomy to expose the heart.

  • Instrumentation: Place a snare around a major coronary artery (e.g., the left anterior descending artery) for occlusion.

  • Drug Administration: Administer Zoniporide or vehicle via intravenous infusion. Typically, the infusion starts before the induction of ischemia and continues throughout the reperfusion period.[18] A common dosing regimen is a loading bolus followed by a continuous infusion.[10]

  • Ischemia-Reperfusion: Induce regional myocardial ischemia by tightening the coronary snare for a defined period (e.g., 30 minutes).[17][18] Afterwards, release the snare to allow for reperfusion for a longer duration (e.g., 120 minutes).[17][18]

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Delineate the area at risk (the ischemic zone) and the infarcted tissue using histological staining techniques (e.g., triphenyltetrazolium chloride, TTC).

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct sizes between the Zoniporide-treated and vehicle-treated groups to determine the cardioprotective efficacy.

Applications in Research and Drug Development

Zoniporide serves as an invaluable tool for elucidating the physiological and pathophysiological roles of NHE-1. Its high selectivity allows researchers to probe the specific contributions of this isoform in various cellular and systemic processes.

  • Cardiovascular Research: Zoniporide is extensively used in models of myocardial ischemia-reperfusion injury to study the mechanisms of cell death and to test novel cardioprotective strategies.[3][17] It has been shown to reduce infarct size and attenuate post-ischemic cardiac contractile dysfunction.[3][17]

  • Oncology: Given the role of NHE-1 in regulating the tumor microenvironment and promoting cancer cell invasion, Zoniporide can be used to investigate the therapeutic potential of NHE-1 inhibition in cancer.

  • Neurology: NHE-1 is implicated in neuronal cell death in conditions like epilepsy.[6][7] Zoniporide can be used to explore the neuroprotective effects of NHE-1 inhibition.

Conclusion

This compound is a potent and highly selective NHE-1 inhibitor that has proven to be a critical research tool and a promising therapeutic candidate, particularly for cardioprotection. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models underscore its importance. This guide provides a comprehensive technical overview to support researchers and drug development professionals in utilizing Zoniporide to advance our understanding of NHE-1 biology and to develop novel therapeutic interventions.

References

Zoniporide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical membrane protein implicated in the pathophysiology of myocardial ischemia-reperfusion injury.[1][2] Developed by Pfizer, this pyrazole-based compound, chemically known as [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine, has demonstrated significant cardioprotective effects in preclinical studies by mitigating intracellular acidosis and subsequent calcium overload during ischemic events.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Zoniporide dihydrochloride, intended for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its core attributes.

Discovery and Rationale

The discovery of Zoniporide was driven by the therapeutic potential of inhibiting the Na+/H+ exchanger isoform-1 (NHE-1) in the context of cardiac ischemia-reperfusion injury.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions.[2] This influx of sodium leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, contributing to myocardial cell death and infarct size.[2] Therefore, selective inhibition of NHE-1 was identified as a promising strategy for cardioprotection.

Zoniporide (formerly CP-597,396) emerged from a drug discovery program at Pfizer aimed at identifying potent and selective NHE-1 inhibitors with favorable pharmacokinetic properties for intravenous administration.[3] Its chemical structure, featuring a cyclopropyl and a 5-quinolinyl substituent on a central pyrazole ring, is believed to contribute to its high potency and selectivity.[3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol with specific reagent quantities and reaction conditions is not publicly available in peer-reviewed literature, the general synthetic scheme for Zoniporide can be inferred from related publications. The synthesis involves the construction of the substituted pyrazole core, followed by the formation of the acylguanidine moiety. The final step would involve the formation of the dihydrochloride salt to enhance aqueous solubility.

A representative synthetic scheme is presented below. It is important to note that this is a generalized pathway and specific reaction conditions would require optimization.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Formation of Acylguanidine cluster_2 Salt Formation A Starting Material A (e.g., a β-ketoester) C Substituted Pyrazole Ester A->C Condensation B Starting Material B (e.g., 5-hydrazinoquinoline) B->C E Pyrazole Carboxylic Acid C->E Hydrolysis D Hydrolysis G Activated Pyrazole Ester E->G e.g., SOCl2, EDCI F Activation I Zoniporide (Free Base) G->I Coupling H Guanidine H->I J This compound I->J Treatment with HCl G cluster_0 Ischemia/Reperfusion cluster_1 Cellular Events cluster_2 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion Acidosis Intracellular Acidosis (Increased [H+]i) Ischemia->Acidosis NHE1 Na+/H+ Exchanger-1 (NHE-1) Activation Acidosis->NHE1 Na_Influx Increased Intracellular Na+ ([Na+]i) NHE1->Na_Influx NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX Ca_Overload Intracellular Ca2+ Overload ([Ca2+]i) NCX->Ca_Overload Cell_Injury Cell Injury & Death Ca_Overload->Cell_Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibition G cluster_0 Preclinical Evaluation cluster_1 Data Analysis cluster_2 Decision Point In_Vitro In Vitro Studies (e.g., Enzyme Assays, Cell-based Assays) Ex_Vivo Ex Vivo Studies (e.g., Isolated Perfused Heart) In_Vitro->Ex_Vivo In_Vivo In Vivo Studies (e.g., Animal Models of MI) Ex_Vivo->In_Vivo Potency Determine Potency (IC50, EC50) In_Vivo->Potency Efficacy Assess Efficacy (e.g., Infarct Size Reduction) In_Vivo->Efficacy Safety Evaluate Safety (e.g., Hemodynamics) In_Vivo->Safety Go_NoGo Go/No-Go for Clinical Development Efficacy->Go_NoGo Safety->Go_NoGo

References

An In-Depth Technical Guide to Zoniporide Dihydrochloride for Cardioprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zoniporide dihydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), for cardioprotection research. It delves into its mechanism of action, presents quantitative data from key studies, details experimental protocols, and visualizes complex pathways and workflows.

Core Mechanism of Action

Zoniporide exerts its cardioprotective effects primarily by inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that plays a critical role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1][2]

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a condition that triggers the hyperactivity of the NHE-1 upon reperfusion.[1][2] This hyperactivity results in a massive influx of sodium ions ([Na+]i). The elevated [Na+]i reverses the normal operation of the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium ([Ca2+]i).[1][3] This calcium overload is a key driver of ischemia-reperfusion injury, causing hypercontracture, mitochondrial damage, activation of degradative enzymes, and ultimately, cell death through necrosis and apoptosis.[2][3]

Zoniporide, by selectively binding to and inhibiting NHE-1, directly prevents this cascade.[1][4] By blocking the initial surge in [Na+]i, it averts the subsequent calcium overload, thereby preserving cardiomyocyte integrity and function during reperfusion.[1]

Recent studies also suggest the involvement of other signaling pathways in Zoniporide's cardioprotective effects. Notably, the activation of the STAT3 pathway has been identified as playing a critical role in the functional recovery of the heart following ischemia.[5][6]

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Zoniporide.

Table 1: In Vitro Efficacy of Zoniporide

ParameterSpecies/Cell TypeConditionValueReference
EC50 (Infarct Size Reduction) Rabbit (Isolated Heart)Ischemia-Reperfusion0.25 nM[2][4][7][8]
IC50 (NHE-1 Inhibition) Human (Platelets)Ex Vivo Swelling14 nM[4]
IC50 (NHE-1 Inhibition) Rat (Ventricular Myocytes)H+ Efflux Rate (25°C)73 nM[9][10][11]
IC50 (NHE-1 Inhibition) Rat (Platelets)Cell Swelling (25°C)67 nM[9][10][11]
EC50 (Cardiac Output Recovery) Rat (Isolated Working Heart)6h Hypothermic Storage176 nM[6]
Max Infarct Size Reduction Rabbit (Isolated Heart)50 nM Zoniporide83%[2][4][7][8]

Table 2: In Vivo Efficacy of Zoniporide

ParameterAnimal ModelDosageOutcomeReference
ED50 (Infarct Size Reduction) Rabbit (Open-Chest)0.45 mg/kg/hDose-dependent reduction[2][4][7][8]
Infarct Size Reduction Rabbit (Open-Chest)4 mg/kg/h75% reduction[2]
Platelet Swelling Inhibition Rabbit (Open-Chest)4 mg/kg/h93% inhibition[2][4][7]
Myocardial Necrosis RatNot specified1.4-fold decrease[12]
Serum Troponin I RatNot specified2.1-fold decrease[12]
Post-reperfusion Arrhythmias RatNot specified2-fold decrease in severity[12]
Hemodynamic Effects Rabbit (Open-Chest)Not specifiedNo significant changes in MAP, HR, or RPP[2][7]

Table 3: Clinical Trial Data

Study PopulationInterventionPrimary EndpointResultReference
High-risk patients undergoing noncardiac vascular surgeryZoniporide (3, 6, or 12 mg/kg/d) vs. PlaceboComposite of death, MI, CHF, arrhythmia by day 30No significant reduction in the composite endpoint. The trial was stopped early for futility.[13][14]
---12 mg/kg/d Zoniporide---18.5% event rate vs. 15.7% in placebo (RR 1.17)[13][14]

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, visualize key aspects of Zoniporide research.

cluster_0 Ischemia-Reperfusion Cascade cluster_1 Therapeutic Intervention Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis Reperfusion Reperfusion Acidosis->Reperfusion NHE1_Activation NHE-1 Hyperactivation Reperfusion->NHE1_Activation Na_Influx ↑ Intracellular Na+ ([Na+]i) NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ ([Ca2+]i) NCX_Reverse->Ca_Overload Injury Cardiomyocyte Injury (Hypercontracture, Apoptosis, Necrosis) Ca_Overload->Injury Zoniporide Zoniporide NHE1_Inhibition NHE-1 Inhibition Zoniporide->NHE1_Inhibition STAT3 STAT3 Pathway Activation Zoniporide->STAT3 NHE1_Inhibition->NHE1_Activation Cardioprotection Cardioprotection NHE1_Inhibition->Cardioprotection Prevents Ionic Imbalance STAT3->Cardioprotection Promotes Cell Survival

Caption: Mechanism of Zoniporide's cardioprotective action.

start Start: Anesthetized Animal Model (e.g., Rabbit, Rat) surgery Surgical Preparation: - Thoracotomy - Placement of Coronary Artery Snare start->surgery stabilization Stabilization Period (e.g., 30 min) surgery->stabilization randomization Randomization stabilization->randomization group1 Treatment Group: Zoniporide Infusion (e.g., 30 min pre-ischemia) randomization->group1 group2 Control Group: Vehicle Infusion randomization->group2 ischemia Regional Ischemia: Coronary Artery Occlusion (e.g., 30 min) group1->ischemia group2->ischemia reperfusion Reperfusion: Release of Snare (e.g., 120 min) ischemia->reperfusion analysis Post-Reperfusion Analysis reperfusion->analysis infarct Infarct Size Measurement (% IA/AAR) analysis->infarct hemo Hemodynamic Monitoring (MAP, HR, RPP) analysis->hemo blood Blood Sampling (e.g., Troponin, Platelet Swelling) analysis->blood end End infarct->end hemo->end blood->end

Caption: In vivo experimental workflow for evaluating Zoniporide.

cluster_Cellular cluster_Organ Zoniporide This compound NHE1 NHE-1 Target Engagement Zoniporide->NHE1 Ionic Prevention of Na+ and Ca2+ Overload NHE1->Ionic Mito Mitochondrial Protection Ionic->Mito Apoptosis Reduced Apoptosis Ionic->Apoptosis Necrosis Reduced Necrosis Ionic->Necrosis Inflammation Reduced Neutrophil Accumulation Ionic->Inflammation Cellular Cellular Level Effects Organ Organ Level Effects Outcome Therapeutic Outcome Infarct Decreased Infarct Size Mito->Infarct Function Improved LV Function Mito->Function Arrhythmia Reduced Arrhythmias Mito->Arrhythmia Apoptosis->Infarct Apoptosis->Function Apoptosis->Arrhythmia Necrosis->Infarct Necrosis->Function Necrosis->Arrhythmia Inflammation->Infarct Inflammation->Function Inflammation->Arrhythmia Infarct->Outcome Cardioprotection Function->Outcome Cardioprotection Arrhythmia->Outcome Cardioprotection

Caption: Logical relationships in Zoniporide's cardioprotection.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in Zoniporide research.

In Vitro Models

A. Isolated Heart (Langendorff) Preparation This protocol is used to assess the direct effects of Zoniporide on the heart, independent of systemic physiological responses.

  • Animal Model: Typically, male New Zealand White rabbits are used.[7]

  • Heart Isolation: Animals are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused via the aorta with a Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2) and maintained at 37°C.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 30 minutes).

    • Drug Administration: Zoniporide or vehicle is added to the perfusate for a set duration before ischemia (e.g., 30 minutes).[2]

    • Regional Ischemia: A ligature is tightened around a coronary artery (typically the left anterior descending) for a defined period (e.g., 30 minutes).[2][7]

    • Reperfusion: The ligature is released, and the heart is reperfused for a longer period (e.g., 120 minutes).[2][7]

  • Infarct Size Measurement:

    • The coronary artery is re-occluded, and a dye (e.g., Phthalo blue) is perfused to delineate the non-ischemic area (area-at-risk, AAR).

    • The heart is sliced and incubated in triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale.

    • The areas are quantified using digital imaging software, and the infarct size is expressed as a percentage of the area-at-risk (% IA/AAR).[2]

B. Isolated Cardiomyocyte Experiments for NHE-1 Activity This method directly measures the inhibitory potency of Zoniporide on its target in cardiac cells.[9][11]

  • Cell Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.

  • pH Measurement:

    • Cells are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1).[15][16]

    • Intracellular pH (pHi) is monitored using fluorescence microscopy.[17]

  • Acidification: Intracellular acidosis is induced using the ammonium chloride (NH4Cl) prepulse technique.

  • NHE-1 Activity Assay:

    • Upon washout of NH4Cl, the rate of pHi recovery is measured. This recovery is primarily mediated by NHE-1.

    • The experiment is repeated in the presence of varying concentrations of Zoniporide.

    • The rate of H+ efflux (JH) is calculated, and the IC50 value for Zoniporide is determined by plotting the inhibition of JH against the drug concentration.[9][11]

In Vivo Models

A. Rabbit Model of Myocardial Ischemia-Reperfusion This protocol evaluates the efficacy of Zoniporide in a living organism, providing insights into its pharmacokinetics and systemic effects.[2][7]

  • Animal Preparation: Anesthetized rabbits are ventilated, and catheters are placed for drug infusion, blood pressure monitoring, and blood sampling.

  • Surgical Procedure: A left thoracotomy is performed, and a snare is placed around a major coronary artery.

  • Experimental Protocol:

    • Baseline: Hemodynamic parameters (Mean Arterial Pressure, Heart Rate, Rate Pressure Product) are allowed to stabilize.

    • Drug Infusion: Zoniporide or vehicle is administered as an intravenous infusion, starting before ischemia and continuing for a set duration (e.g., 30 minutes pre-ischemia for a total of 2 hours).[2]

    • Ischemia/Reperfusion: The coronary snare is tightened for 30 minutes and then released for 120 minutes of reperfusion.[2][7]

  • Endpoint Analysis: Infarct size is determined as described for the Langendorff model. Hemodynamic data is recorded throughout the experiment.

Biochemical and Cellular Assays

A. Platelet Swelling Assay This assay serves as a convenient surrogate for assessing NHE-1 inhibition in vivo, as platelets also express NHE-1.[7][9]

  • Sample Collection: Platelet-rich plasma is prepared from blood samples taken from animals treated with Zoniporide or vehicle.

  • Assay Principle: Platelets are suspended in a propionate-based medium. Propionic acid enters the cell and acidifies the cytoplasm, activating NHE-1. The resulting influx of Na+ and water causes the platelets to swell.

  • Measurement: The rate of platelet swelling is measured as a change in light absorbance using a spectrophotometer.

  • Analysis: The inhibition of swelling in platelets from Zoniporide-treated animals compared to controls reflects the degree of in vivo NHE-1 inhibition.[9][11]

B. Assays for Cell Death (Apoptosis and Necrosis) These assays help to quantify the extent of cardiomyocyte death and differentiate between different death pathways.

  • Lactate Dehydrogenase (LDH) Release: LDH is a cytosolic enzyme released upon loss of plasma membrane integrity (a hallmark of necrosis). Its activity in the coronary effluent or cell culture supernatant is measured colorimetrically as an index of necrotic cell death.[6][18]

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.[19]

  • Caspase Activity: Measurement of the activity of key executioner caspases (e.g., cleaved caspase-3) provides a more specific indicator of apoptosis.[5][6]

C. Myeloperoxidase (MPO) Activity MPO is an enzyme abundant in neutrophils. Measuring its activity in myocardial tissue samples serves as an index of neutrophil accumulation, a key component of the inflammatory response in reperfusion injury.[9][11]

Conclusion

This compound is a highly potent and selective NHE-1 inhibitor that has demonstrated significant cardioprotective effects in a wide range of preclinical in vitro and in vivo models of myocardial ischemia-reperfusion injury.[7][8] Its clear mechanism of action, centered on preventing intracellular sodium and calcium overload, provides a strong rationale for its use in protecting the heart.[1] Furthermore, evidence suggests its protective effects may also involve the activation of pro-survival signaling pathways like STAT3.[5]

Despite the robust and promising preclinical data, Zoniporide failed to demonstrate efficacy in a major clinical trial involving high-risk patients undergoing vascular surgery.[13][14] This discrepancy highlights the significant challenges in translating cardioprotective strategies from animal models to the complex clinical setting. The reasons for this failure are likely multifactorial, potentially involving differences in pathophysiology, comorbidities, and the timing of drug administration.

For the research community, Zoniporide remains a valuable pharmacological tool for investigating the role of NHE-1 in cardiac physiology and pathology. The extensive data on its efficacy, potency, and mechanism of action, along with the detailed experimental protocols developed for its evaluation, provide a solid foundation for future studies. Further research may focus on identifying specific patient populations or clinical scenarios (such as heart transplantation) where NHE-1 inhibition with agents like Zoniporide could still prove beneficial.[5][6]

References

A Technical Guide to Preclinical Studies of Zoniporide in Myocardial Infarction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in various models of myocardial infarction and ischemia-reperfusion injury. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and experimental workflows.

Introduction: The Role of NHE-1 in Ischemia-Reperfusion Injury

Myocardial infarction (MI), a major consequence of ischemic heart disease, results from the blockage of a coronary artery, leading to ischemia and subsequent cardiac tissue death.[1][2][3][4][5] While reperfusion is essential for salvaging ischemic myocardium, it paradoxically initiates a cascade of events known as reperfusion injury. The sodium-hydrogen exchanger isoform-1 (NHE-1) is a key mediator in this process. During ischemia, intracellular acidosis activates NHE-1, which extrudes protons in exchange for sodium ions.[1] This leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of intracellular calcium ([Ca2+]i).[6] This calcium overload contributes to hypercontracture, mitochondrial damage, and ultimately, cardiomyocyte death.[1][6]

Zoniporide (CP-597,396) is a novel, potent, and highly selective inhibitor of NHE-1.[1][6][7][8] By blocking NHE-1 at the onset of reperfusion, Zoniporide is hypothesized to attenuate the detrimental rise in intracellular sodium and calcium, thereby protecting cardiac cells from ischemia-reperfusion injury and reducing infarct size.[1][6][8]

Mechanism of Action of Zoniporide in Myocardial Ischemia-Reperfusion

Zoniporide exerts its cardioprotective effects by directly inhibiting the NHE-1 protein located on the cardiomyocyte membrane. This inhibition is crucial during the early moments of reperfusion following an ischemic event. The signaling pathway diagram below illustrates this mechanism.

G cluster_0 Ischemia-Reperfusion Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (Increased H+) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx Increased Intracellular Na+ NHE1->Na_Influx NCX Reverse Mode Na+/Ca2+ Exchanger Activation Na_Influx->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Injury Cardiomyocyte Injury & Cell Death Ca_Overload->Injury Zoniporide Zoniporide Zoniporide->Block

Zoniporide's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative results from key preclinical studies evaluating the efficacy of Zoniporide in reducing myocardial injury.

Table 1: In Vitro Efficacy of Zoniporide in an Isolated Rabbit Heart (Langendorff) Model [6][7][8]

CompoundEC₅₀ (nM) for Infarct Size ReductionMaximum Infarct Size Reduction (%)
Zoniporide 0.2583% (at 50 nM)
Cariporide5.11Equivalent to Zoniporide
Eniporide0.6958%

Data derived from a model of 30 minutes of regional ischemia followed by 120 minutes of reperfusion.[6][7]

Table 2: In Vivo Efficacy of Zoniporide in an Anesthetized Rabbit Model [6][7][8]

ParameterVehicle ControlZoniporide (4 mg/kg/h)ED₅₀ (mg/kg/h)
Infarct Size (% of Area at Risk)57 ± 3%14 ± 2% (75% reduction)0.45
NHE-1-Mediated Platelet Swelling-93% inhibition0.21

Data from an open-chest model with 30 minutes of regional ischemia and 120 minutes of reperfusion. Zoniporide was administered as a continuous infusion starting 30 minutes before ischemia.[6]

Table 3: Efficacy of Zoniporide in Rat Models of Myocardial Ischemia

Model Type & StudyParameter MeasuredResult
Isolated Myocytes (Clements-Jewery et al.) NHE-1 Activity Inhibition (IC₅₀)73 nM (at 25°C)
Isolated Blood-Perfused Heart (Clements-Jewery et al.) Cardiac Function (vs. Vehicle)Improved preservation of LVEDP, developed pressure, and coronary perfusion pressure during reperfusion.[9][10]
Myocardial Neutrophil Accumulation (MPO Activity)Attenuated/Reduced[9][10]
In Vivo Ischemia/Reperfusion (Minasian et al.) Area of Myocardial Necrosis1.4-fold decrease vs. control[11]
Serum Troponin I Level2.1-fold decrease vs. control[11]
Post-Reperfusion Arrhythmias2-fold decrease in severity vs. control[11]

Detailed Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments cited.

This ex vivo model allows for the assessment of cardioprotective agents independent of systemic hemodynamic effects.[5]

  • Animal Preparation: Male New Zealand White rabbits were anesthetized, and their hearts were rapidly excised.

  • Perfusion Setup: The aorta was cannulated, and the heart was mounted on a Langendorff apparatus. It was then retrogradely perfused with a modified Krebs-Henseleit buffer, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C. A balloon was inserted into the left ventricle to measure left ventricular developed pressure (LVDP).

  • Ischemia-Reperfusion Protocol:

    • Stabilization: Hearts were allowed to stabilize for a period.

    • Drug Administration: Zoniporide, cariporide, or eniporide was added to the perfusate 30 minutes before inducing ischemia and continued throughout the experiment.[6]

    • Regional Ischemia: A suture placed around a branch of the left coronary artery was tightened for 30 minutes to induce regional ischemia.[6]

    • Reperfusion: The snare was released, and the heart was reperfused for 120 minutes.[6]

  • Endpoint Measurement (Infarct Size): At the end of reperfusion, the coronary artery was re-occluded, and the area at risk was delineated using a dye (e.g., phthalocyanine blue). The heart was then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. Infarct size was expressed as a percentage of the area at risk (% IA/AAR).[6]

G A Heart Excision & Langendorff Mounting B Stabilization Period A->B C Start Drug/Vehicle Perfusion (30 min pre-ischemia) B->C D Induce Regional Ischemia (Coronary Snare Tightened for 30 min) C->D E Reperfusion (Snare Released for 120 min) D->E F Delineate Area at Risk (Dye Injection) E->F G Measure Infarct Size (TTC Staining) F->G

Workflow for the Langendorff isolated heart model.

This model evaluates the efficacy of Zoniporide in a more physiologically relevant setting, accounting for systemic effects.[6][7]

  • Animal Preparation: New Zealand White male rabbits (3–4 kg) were anesthetized with sodium pentobarbital, tracheotomized, and ventilated with 100% oxygen.[6] Catheters were placed for drug administration (jugular vein) and blood pressure measurement (carotid artery). Body temperature was maintained at 38.5°C.[6]

  • Surgical Procedure: A left thoracotomy was performed to expose the heart. A suture was passed around a prominent branch of the left coronary artery to prepare for occlusion.[6]

  • Ischemia-Reperfusion Protocol:

    • Drug Administration: A continuous intravenous infusion of Zoniporide (dissolved in saline) or vehicle was initiated 30 minutes prior to ischemia and continued for a total of 2 hours.[6]

    • Regional Ischemia: The coronary artery snare was tightened for 30 minutes. Ischemia was confirmed by regional cyanosis and ST-segment elevation on the ECG.[6]

    • Reperfusion: The snare was released, allowing for 120 minutes of reperfusion, confirmed by reactive hyperemia.[6]

  • Endpoint Measurements:

    • Hemodynamics: Mean arterial pressure (MAP) and heart rate (HR) were monitored throughout the experiment. Zoniporide did not cause significant hemodynamic changes.[6][7]

    • Infarct Size: Determined at the end of the protocol using methods similar to the Langendorff model (dye injection and TTC staining).[6]

    • Platelet Swelling: Blood samples were taken to assess NHE-1 activity in platelets as a surrogate marker for systemic drug efficacy.[6]

G cluster_0 Monitoring A Anesthesia & Surgical Preparation (Thoracotomy, Artery Snare Placement) B Start IV Infusion (Zoniporide or Vehicle) 30 min pre-ischemia A->B C Induce Regional Ischemia (Tighten Snare for 30 min) B->C M Continuous Hemodynamic & ECG Monitoring D Reperfusion (Release Snare for 120 min) C->D E Euthanasia & Heart Excision D->E F Endpoint Analysis (Infarct Size, Platelet Swelling) E->F

Workflow for the in vivo anesthetized rabbit model.

This model was used to assess Zoniporide's efficacy in a setting mimicking cardioplegic arrest during cardiopulmonary bypass.[9][10]

  • Model Setup: Anesthetized rats were used as "support animals" to provide arterial blood to perfuse the isolated heart of a second rat.

  • Drug Administration: Zoniporide was administered to the support animal as a loading bolus (1 mg/kg i.v.) followed by a continuous infusion (1.98 mg/kg/h i.v.).[9][10]

  • Ischemia-Reperfusion Protocol:

    • Stabilization: Isolated hearts were perfused with arterial blood for 10 minutes.

    • Cardioplegic Arrest & Ischemia: Hearts underwent cardioplegic arrest and were subjected to 150 minutes of hypothermic ischemia (25°C).[9][10]

    • Reperfusion: Hearts were reperfused for 60 minutes with normothermic (37°C) arterial blood from the drug-treated (or vehicle-treated) support animal.[9][10]

  • Endpoint Measurements: Left ventricular end-diastolic pressure (LVEDP), developed pressure, and coronary perfusion pressure were measured to assess cardiac function. Myocardial myeloperoxidase (MPO) activity was measured as an index of neutrophil accumulation.[9][10]

Summary and Conclusion

Preclinical studies across multiple in vitro and in vivo models consistently demonstrate the potent cardioprotective effects of Zoniporide. It significantly reduces myocardial infarct size in rabbit and rat models of ischemia-reperfusion injury.[6][11] The mechanism is attributed to its selective inhibition of NHE-1, which prevents the deleterious intracellular sodium and calcium overload that characterizes reperfusion injury.[1][6] Notably, Zoniporide was found to be 2.5- to 20-fold more potent than other NHE-1 inhibitors like eniporide and cariporide.[6][7][8] Furthermore, its protective effects in vivo were achieved without adverse hemodynamic consequences.[6][7] These robust preclinical data establish Zoniporide as a promising therapeutic agent for mitigating myocardial damage in patients experiencing acute myocardial infarction.[1][8]

References

Zoniporide Dihydrochloride: A Technical Guide to its Role in Intracellular pH Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of zoniporide dihydrochloride, a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). We delve into the critical role of zoniporide in the regulation of intracellular pH (pHi), a fundamental process in cellular homeostasis, particularly in the context of pathophysiological conditions such as myocardial ischemia-reperfusion injury. This document details the mechanism of action of zoniporide, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying its activity, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction: The Critical Role of Intracellular pH

Intracellular pH (pHi) is a tightly regulated parameter, typically maintained between 7.0 and 7.4 in most mammalian cells, which is crucial for a multitude of cellular functions including enzyme activity, cell proliferation, and membrane transport.[1] Dysregulation of pHi can lead to cellular dysfunction and is a hallmark of various pathological states, notably ischemia, where anaerobic metabolism leads to an accumulation of intracellular protons and a subsequent drop in pHi (intracellular acidosis).[2]

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a key plasma membrane protein responsible for extruding excess protons from the cell in exchange for extracellular sodium ions, thereby playing a pivotal role in the recovery from intracellular acidosis.[2][3] However, under conditions of ischemia-reperfusion, the hyperactivation of NHE-1 can be detrimental. The resulting influx of sodium leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, which can trigger cellular injury and apoptosis.[2]

This compound: A Potent and Selective NHE-1 Inhibitor

This compound has emerged as a promising therapeutic agent due to its potent and selective inhibition of NHE-1.[4][5] By blocking NHE-1, zoniporide prevents the deleterious consequences of its over-activation during ischemia-reperfusion, thereby offering a cardioprotective effect.[4][6]

Mechanism of Action

Zoniporide directly binds to the NHE-1 protein, effectively blocking the exchange of intracellular H+ for extracellular Na+. This action helps to mitigate the rise in intracellular sodium concentration that would otherwise occur upon reperfusion following an ischemic event. Consequently, the subsequent calcium overload is prevented, preserving cellular integrity and function.[2]

Quantitative Data on Zoniporide Activity

The potency and selectivity of zoniporide have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Zoniporide against NHE-1

ParameterSpecies/SystemValueReference(s)
IC50Human NHE-114 nM[4]
IC50Rat Ventricular Myocytes73 nM[7]
IC50Human Platelet Swelling59 nM[4]
KiHuman NHE-114 nM
KiHuman NHE-22,200 nM
KiRat NHE-3220,000 nM

Table 2: Cardioprotective Efficacy of Zoniporide in Ischemia-Reperfusion Models

ModelParameterZoniporide Concentration/DoseEffectReference(s)
Isolated Rabbit Heart (Langendorff)Infarct Size Reduction50 nM83%[4][6]
Isolated Rabbit Heart (Langendorff)EC50 for Infarct Size Reduction0.25 nM-[6][8]
Anesthetized RabbitsInfarct Size Reduction4 mg/kg/h75%[8]
Anesthetized RabbitsED50 for Infarct Size Reduction0.45 mg/kg/h-[6][8]
Rat Isolated Working HeartEC50 for Cardiac Output Recovery176 nM-[9]

Table 3: Comparative Potency of NHE-1 Inhibitors in Reducing Infarct Size (Isolated Rabbit Heart)

CompoundEC50Reference(s)
Zoniporide0.25 nM[6]
Eniporide0.69 nM[6]
Cariporide5.11 nM[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NHE-1 Activation and Zoniporide Intervention

The following diagram illustrates the signaling cascade leading to NHE-1 activation during ischemia-reperfusion and the point of intervention for zoniporide.

NHE1_Signaling cluster_stimuli Ischemic Insult cluster_cellular_changes Cellular Stress cluster_nhe1_regulation NHE-1 Regulation cluster_downstream Downstream Consequences Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis ATP_depletion ATP Depletion Ischemia->ATP_depletion Reperfusion Reperfusion NHE1 NHE-1 Reperfusion->NHE1 Hyperactivation Acidosis->NHE1 Activation Na_influx ↑ Intracellular Na+ NHE1->Na_influx Zoniporide Zoniporide Zoniporide->NHE1 Inhibition Ca_overload ↑ Intracellular Ca2+ (via reverse NCX) Na_influx->Ca_overload Cell_Injury Cellular Injury & Apoptosis Ca_overload->Cell_Injury

NHE-1 signaling in ischemia-reperfusion and zoniporide's action.
Experimental Workflow for Assessing Zoniporide's Efficacy

The following diagram outlines a typical experimental workflow to evaluate the cardioprotective effects of zoniporide.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes or Prepare Langendorff Heart Dye_Loading Load with pHi-sensitive dye (e.g., BCECF-AM) Cell_Isolation->Dye_Loading Baseline Establish Baseline pHi Dye_Loading->Baseline Treatment Administer Zoniporide or Vehicle Baseline->Treatment Ischemia Induce Simulated Ischemia (e.g., hypoxia, low pH) Treatment->Ischemia Reperfusion Simulated Reperfusion Ischemia->Reperfusion pHi_Measurement Measure Intracellular pH (Fluorescence Microscopy) Reperfusion->pHi_Measurement Infarct_Size Assess Infarct Size (e.g., TTC Staining) Reperfusion->Infarct_Size Functional_Recovery Measure Functional Recovery (e.g., LVDP, Coronary Flow) Reperfusion->Functional_Recovery Ion_Concentration Measure [Na+]i and [Ca2+]i Reperfusion->Ion_Concentration

References

Zoniporide: An In-Depth Technical Review of Early-Phase Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein involved in intracellular pH regulation.[1][2] Developed by Pfizer, Zoniporide was investigated as a potential therapeutic agent for cardioprotection, particularly in the context of acute myocardial infarction (AMI).[1] The primary rationale for its development stems from the hypothesis that inhibiting NHE-1 during ischemic events can mitigate the detrimental intracellular sodium and calcium overload, thereby reducing myocardial injury.[1] While Zoniporide progressed to early-phase clinical trials, comprehensive results from these studies are not widely published. This guide provides a detailed overview of the available preclinical data and the limited human metabolic insights.

Mechanism of Action: NHE-1 Inhibition

Zoniporide exerts its pharmacological effect by selectively inhibiting the NHE-1 transporter. During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. The NHE-1 transporter is activated to extrude excess protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. Elevated intracellular calcium contributes to hypercontracture, mitochondrial dysfunction, and ultimately, cell death. By blocking NHE-1, Zoniporide aims to prevent this cascade of events.

Zoniporide Mechanism of Action cluster_0 Myocardial Ischemia cluster_1 Cellular Response Anaerobic Metabolism Anaerobic Metabolism Intracellular Acidosis (↑ H⁺) Intracellular Acidosis (↑ H⁺) Anaerobic Metabolism->Intracellular Acidosis (↑ H⁺) NHE-1 Activation NHE-1 Activation Intracellular Acidosis (↑ H⁺)->NHE-1 Activation ↑ Intracellular Na⁺ ↑ Intracellular Na⁺ NHE-1 Activation->↑ Intracellular Na⁺ NCX Reversal NCX Reversal ↑ Intracellular Na⁺->NCX Reversal ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ NCX Reversal->↑ Intracellular Ca²⁺ Myocardial Injury Myocardial Injury ↑ Intracellular Ca²⁺->Myocardial Injury Zoniporide Zoniporide Zoniporide->NHE-1 Activation Inhibits

Zoniporide's inhibition of the NHE-1 signaling pathway.

Preclinical Pharmacology

Zoniporide has demonstrated significant potency and selectivity for NHE-1 in various preclinical models.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of Zoniporide against different NHE isoforms.

ParameterSpecies/Cell LineValueReference
IC₅₀ (NHE-1) Human (fibroblasts)14 nM[2][3]
IC₅₀ (NHE-2) Human (fibroblasts)2,200 nM
IC₅₀ (NHE-3) Rat (fibroblasts)220,000 nM
Selectivity (NHE-1 vs. NHE-2) -~157-fold[3]
Selectivity (NHE-1 vs. NHE-3) ->15,000-fold[3]
In Vivo Efficacy in Animal Models

Zoniporide has shown cardioprotective effects in animal models of myocardial ischemia-reperfusion injury.

ModelSpeciesEndpointResultReference
Ischemia-ReperfusionRabbitInfarct Size ReductionEC₅₀ = 0.25 nM[2]
Ischemia-ReperfusionRabbitInfarct Size Reduction83% reduction at 50 nM[2]
Ischemia-ReperfusionRabbitInfarct Size ReductionED₅₀ = 0.45 mg/kg/h[2]

Human Pharmacokinetics and Metabolism

Detailed pharmacokinetic data from dose-escalation studies in humans are not publicly available. The primary source of human pharmacokinetic information comes from a study involving a single intravenous infusion of 80 mg of radiolabeled Zoniporide.

Metabolism and Excretion
ParameterFindingReference
Primary Route of Elimination Metabolism[4]
Primary Route of Excretion Biliary (57% of dose recovered in feces after IV infusion)[4]
Major Circulating Metabolite 2-Oxozoniporide (M1)[4]
Primary Metabolizing Enzyme Aldehyde Oxidase[4]
Other Metabolites M2 (hydrolysis product, 17% of dose in feces), M3 (hydrolysis product, 6.4% of circulating radioactivity)[4]

Early-Phase Clinical Development

Zoniporide entered early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[1] While the successful completion of Phase I studies was reported to have led to the initiation of Phase II trials, specific quantitative outcomes of these studies have not been published in detail.

Experimental Protocols (General Overview)

A typical early-phase clinical trial for a compound like Zoniporide would likely follow the workflow outlined below.

Early-Phase Clinical Trial Workflow cluster_Phase1 Phase I: Safety and Pharmacokinetics cluster_Phase2 Phase II: Efficacy and Dose-Ranging Preclinical Development Preclinical Development IND Submission IND Submission Preclinical Development->IND Submission Phase I Clinical Trial Phase I Clinical Trial IND Submission->Phase I Clinical Trial Phase II Clinical Trial Phase II Clinical Trial Phase I Clinical Trial->Phase II Clinical Trial Healthy Volunteers Recruitment Healthy Volunteers Recruitment Single Ascending Dose (SAD) Single Ascending Dose (SAD) Healthy Volunteers Recruitment->Single Ascending Dose (SAD) SAD SAD Multiple Ascending Dose (MAD) Multiple Ascending Dose (MAD) SAD->Multiple Ascending Dose (MAD) Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling SAD->Pharmacokinetic (PK) Profiling MAD MAD Safety & Tolerability Assessment Safety & Tolerability Assessment MAD->Safety & Tolerability Assessment PK Profiling PK Profiling MAD->PK Profiling Go/No-Go Decision for Phase III Go/No-Go Decision for Phase III Phase II Clinical Trial->Go/No-Go Decision for Phase III Patient Recruitment (e.g., AMI patients) Patient Recruitment (e.g., AMI patients) Dose-Ranging Studies Dose-Ranging Studies Patient Recruitment (e.g., AMI patients)->Dose-Ranging Studies Preliminary Efficacy Assessment Preliminary Efficacy Assessment Dose-Ranging Studies->Preliminary Efficacy Assessment Safety Monitoring Safety Monitoring Preliminary Efficacy Assessment->Safety Monitoring

A generalized workflow for early-phase clinical trials.

Safety and Tolerability

Comprehensive safety and tolerability data from human clinical trials of Zoniporide are not available in the public literature. Preclinical studies in animal models indicated that the compound was well-tolerated.[2]

Conclusion

Zoniporide is a potent and selective NHE-1 inhibitor that demonstrated considerable promise in preclinical models of myocardial ischemia. The available human data provides insights into its metabolic pathways, with aldehyde oxidase playing a key role in its clearance. However, a comprehensive understanding of its clinical pharmacology, including detailed pharmacokinetics, safety, and efficacy in humans, is limited by the lack of publicly available data from its early-phase clinical trials. Further disclosure of these trial results would be necessary for a complete assessment of Zoniporide's therapeutic potential.

References

Zoniporide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key protein involved in intracellular pH regulation.[1][2] Developed by Pfizer, it has been extensively investigated for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury.[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Zoniporide, summarizing key preclinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of Zoniporide is the inhibition of NHE-1.[1] During cardiac ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions. This leads to an intracellular sodium overload, which then reverses the action of the sodium-calcium exchanger (NCX), causing a massive influx of calcium. This calcium overload is a critical factor in myocardial cell death and reperfusion injury. By blocking NHE-1, Zoniporide mitigates this cascade of events, thereby protecting cardiac tissue.[1]

In Vitro Potency

Zoniporide has demonstrated high potency in inhibiting NHE-1 in various in vitro systems. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) from preclinical studies.

ParameterSpecies/Cell TypeValueReference
IC50 Human NHE-114 nM[3]
IC50 Rat Ventricular Myocytes (native NHE-1)73 nM (at 25°C)[4][5]
IC50 Rat Platelets (native NHE-1)67 nM (at 25°C)[4][5]
EC50 Rabbit Isolated Heart (infarct size reduction)0.25 nM[2]

Zoniporide exhibits significant selectivity for NHE-1 over other isoforms, with over 150-fold selectivity against other NHE isoforms.[3]

In Vivo Efficacy

Preclinical studies in various animal models of myocardial ischemia-reperfusion have consistently demonstrated the cardioprotective effects of Zoniporide.

ParameterAnimal ModelEffectValueReference
ED50 Anesthetized Rabbit (infarct size reduction)Dose-dependent reduction in infarct size0.45 mg/kg/h[2][6]
Infarct Size Reduction Rabbit Isolated Heart (50 nM)83% reduction[2]
Infarct Size Reduction Anesthetized Rabbit (4 mg/kg/h)75% reduction[7]
Platelet Swelling Inhibition Anesthetized Rabbit (4 mg/kg/h)93% inhibition[2]
Myocardial Necrosis Rat Ischemia/Reperfusion Model1.4-fold decrease[8]
Serum Troponin I Rat Ischemia/Reperfusion Model2.1-fold decrease[8]
Post-reperfusion Arrhythmias Rat Ischemia/Reperfusion Model2-fold decrease in severity[8]

Importantly, the cardioprotective effects of Zoniporide in vivo were observed without significant hemodynamic changes, such as alterations in mean arterial pressure or heart rate.[2][6]

Pharmacokinetics

The pharmacokinetic profile of Zoniporide has been characterized in several preclinical species. It is designed for intravenous administration and exhibits acceptable pharmacokinetic properties for this route.[5]

Preclinical Pharmacokinetic Parameters
ParameterSpeciesAdministrationValueReference
Half-life (t1/2) Monkey-1.5 h[3][4]
Plasma Protein Binding --Moderate[3]
Metabolism Human, RatIntravenousPrimarily cleared via metabolism. Major metabolite is 2-oxozoniporide (M1), catalyzed by aldehyde oxidase.[6]
Metabolism DogIntravenousM1 (2-oxozoniporide) is absent.[6]
Excretion Human, Rat, DogIntravenousPrimarily through bile.[6]

Zoniporide has one major active metabolite, CP-703,160.[3] In a rat model of cardiopulmonary bypass, administration of Zoniporide resulted in measurable plasma concentrations of both the parent compound and this active metabolite.[3]

Key Experimental Protocols

In Vitro NHE-1 Inhibition Assay

A common method to determine the inhibitory activity of compounds against NHE-1 is to measure the recovery of intracellular pH (pHi) following an acid load in cells expressing the exchanger. This is often accomplished using a pH-sensitive fluorescent dye like BCECF-AM.

Protocol Outline:

  • Cell Culture: Culture cells expressing NHE-1 (e.g., rat ventricular myocytes, MDA-MB-231 cells) on coverslips.

  • Dye Loading: Load the cells with the acetoxymethyl ester form of a pH-sensitive fluorescent dye (e.g., 2.5 µg/ml BCECF-AM) for approximately 20-30 minutes at 37°C. The ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.

  • Acid Loading: Induce an intracellular acid load. A common method is the ammonium chloride prepulse technique. Cells are first perfused with a solution containing NH4Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

  • pH Recovery Monitoring: Monitor the recovery of intracellular pH in the presence of extracellular sodium. The fluorescence of the pH-sensitive dye is measured using a spectrofluorometer or a fluorescence microscope. For BCECF, ratiometric measurements are typically made by exciting at two wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the intracellular pH.

  • Inhibitor Testing: Perform the pH recovery measurements in the presence of varying concentrations of Zoniporide to determine its inhibitory effect on the rate of pH recovery.

  • Data Analysis: Calculate the rate of H+ efflux (J H) as a measure of NHE-1 activity. Plot the inhibition of J H against the concentration of Zoniporide to determine the IC50 value.

Ex Vivo Langendorff Isolated Heart Model of Ischemia-Reperfusion

This model allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.

Protocol Outline:

  • Heart Excision: Anesthetize the animal (e.g., rabbit, rat) and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus.

  • Retrograde Perfusion: Perfuse the heart retrogradely with an oxygenated physiological buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This perfusion maintains the viability of the heart muscle.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Ischemia Induction: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Reperfuse the heart with the oxygenated buffer for a specified duration (e.g., 120 minutes).

  • Drug Administration: Zoniporide can be included in the perfusion buffer before, during, or after the ischemic period to assess its effect on myocardial injury.

  • Assessment of Injury: At the end of the reperfusion period, assess the extent of myocardial infarction. This is typically done by perfusing the heart with a vital stain such as triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale. The infarct size is then expressed as a percentage of the area at risk.

In Vivo Myocardial Ischemia-Reperfusion Model

This model more closely mimics the clinical scenario of a heart attack and subsequent reperfusion therapy.

Protocol Outline:

  • Animal Preparation: Anesthetize the animal (e.g., rabbit, rat) and ventilate it mechanically.

  • Surgical Procedure: Perform a thoracotomy to expose the heart.

  • Coronary Artery Ligation: Place a suture around a major coronary artery, typically the left anterior descending (LAD) artery.

  • Ischemia: Occlude the coronary artery by tightening the suture for a defined period (e.g., 30 minutes) to induce regional myocardial ischemia.

  • Reperfusion: Release the suture to allow blood flow to return to the previously ischemic area for a specified duration (e.g., 120 minutes).

  • Drug Administration: Administer Zoniporide intravenously as a bolus followed by a continuous infusion before, during, or after the ischemic period.

  • Hemodynamic Monitoring: Monitor hemodynamic parameters such as heart rate and blood pressure throughout the experiment.

  • Infarct Size Determination: At the end of the experiment, excise the heart and determine the infarct size as a percentage of the area at risk using staining techniques (e.g., TTC staining in conjunction with Evans blue dye to delineate the area at risk).

Visualizations

Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury

NHE1_Pathway cluster_Ischemia Ischemic Myocyte cluster_Intervention Therapeutic Intervention Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1_activation NHE-1 Activation Acidosis->NHE1_activation Na_influx ↑ Intracellular Na+ NHE1_activation->Na_influx Na+ in / H+ out NCX_reverse Reverse Mode NCX Na_influx->NCX_reverse Ca_influx ↑ Intracellular Ca2+ NCX_reverse->Ca_influx Ca2+ in / Na+ out Cell_Death Cell Death / Infarction Ca_influx->Cell_Death Zoniporide Zoniporide NHE1_inhibition NHE-1 Inhibition Zoniporide->NHE1_inhibition NHE1_inhibition->NHE1_activation Blocks Cardioprotection Cardioprotection NHE1_inhibition->Cardioprotection

Caption: NHE-1 signaling cascade during myocardial ischemia and the point of intervention by Zoniporide.

Experimental Workflow for In Vitro NHE-1 Inhibition Assay

NHE1_Assay_Workflow start Start cell_culture Culture NHE-1 expressing cells on coverslips start->cell_culture dye_loading Load cells with BCECF-AM cell_culture->dye_loading acid_load Induce intracellular acid load (NH4Cl prepulse) dye_loading->acid_load ph_recovery Monitor intracellular pH recovery via fluorescence ratiometry acid_load->ph_recovery inhibitor_test Perform pH recovery in the presence of Zoniporide ph_recovery->inhibitor_test data_analysis Calculate rate of H+ efflux (J_H) inhibitor_test->data_analysis ic50_determination Determine IC50 value data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical workflow for determining the in vitro inhibitory potency of Zoniporide on NHE-1.

Experimental Workflow for In Vivo Cardioprotection Study

InVivo_Workflow start Start animal_prep Anesthetize and ventilate animal (e.g., rabbit) start->animal_prep surgery Perform thoracotomy to expose the heart animal_prep->surgery ligation Ligate Left Anterior Descending (LAD) coronary artery surgery->ligation ischemia Induce ischemia (e.g., 30 min) ligation->ischemia drug_admin Administer Zoniporide (IV bolus + infusion) ischemia->drug_admin reperfusion Reperfuse the myocardium (e.g., 120 min) drug_admin->reperfusion infarct_assessment Assess infarct size (TTC staining) reperfusion->infarct_assessment end End infarct_assessment->end

Caption: The workflow for an in vivo study of Zoniporide's cardioprotective effects in a rabbit model.

Conclusion

Zoniporide is a well-characterized, potent, and selective inhibitor of NHE-1 with demonstrated cardioprotective efficacy in a range of preclinical models. Its mechanism of action is directly tied to the mitigation of intracellular sodium and subsequent calcium overload during ischemia-reperfusion events. While its clinical development has faced challenges, the extensive preclinical data on Zoniporide provide a valuable foundation for the ongoing research and development of NHE-1 inhibitors as a therapeutic strategy for ischemic heart disease and other conditions where NHE-1 hyperactivity plays a pathological role. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key pharmacokinetic and pharmacodynamic properties of Zoniporide and outlining the experimental methodologies used in its evaluation.

References

Zoniporide Dihydrochloride: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of zoniporide dihydrochloride in dimethyl sulfoxide (DMSO) and water. It also details experimental protocols for solubility determination and illustrates the compound's mechanism of action through its signaling pathway.

Executive Summary

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in intracellular pH regulation and sodium homeostasis.[1][2][3] Its dihydrochloride salt is the form commonly used in research. Understanding the solubility of this compound in standard laboratory solvents is critical for the design and execution of in vitro and in vivo studies. This guide presents quantitative solubility data, outlines a standard methodology for its determination, and provides a visual representation of its biological mechanism.

Solubility Data

The solubility of this compound has been reported in both DMSO and water. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that solubility can be influenced by factors such as temperature and the exact form of the compound (e.g., hydrate state).

SolventReported Solubility (Concentration)Reported Solubility (Mass/Volume)Notes
DMSO 100 mM[2][4][5]≥20 mg/mL[6], 10 mg/mL[3][7][8][9]-
Water 10 mM[2][4][5]≥20 mg/mL[6], 2 mg/mL (with warming)[10]High aqueous solubility is a noted property of zoniporide.[3][11] Warming may be required to achieve higher concentrations.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[5][7][12]

3.1 Materials

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized or distilled water, high-purity

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet.

    • Immediately filter the supernatant using a syringe filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered supernatant with the appropriate solvent (DMSO or water) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a standard curve using known concentrations of this compound in the same solvent to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

4.1 Signaling Pathway of Zoniporide

Zoniporide acts as a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). This transporter is responsible for the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). By blocking this exchange, zoniporide prevents the extrusion of protons and the influx of sodium ions.

Zoniporide_Signaling_Pathway Zoniporide Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NHE1 NHE-1 Transporter Na_int Na+ NHE1->Na_int Sodium Influx Na_ext Na+ Na_ext->NHE1 H_int H+ H_int->NHE1 Proton Efflux Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Mechanism of Zoniporide's inhibition of the NHE-1 transporter.

4.2 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Solubility_Workflow Shake-Flask Solubility Determination Workflow arrow arrow A Add excess Zoniporide to solvent (DMSO or Water) B Equilibrate on shaker (24-48 hours) A->B C Centrifuge to separate undissolved solid B->C D Collect and filter supernatant C->D E Dilute supernatant to known factor D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate solubility F->G

References

Proper Storage and Handling of Zoniporide Dihydrochloride Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of Zoniporide dihydrochloride powder. Additionally, it offers detailed experimental protocols and an overview of the key signaling pathways affected by this potent and selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitor.

Product Information and Physicochemical Properties

This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] It is a white to tan powder and is hygroscopic in nature.[4][5]

PropertyValueReference
Molecular Formula C₁₇H₁₆N₆O·2HCl[1]
Molecular Weight 393.27 g/mol [1]
CAS Number 241799-10-0[1]
Appearance White to tan powder[4][5]
Solubility Soluble to 10 mM in water and 100 mM in DMSO.[1]
Purity ≥98%[1]

Proper Storage and Handling

Storage Conditions

Proper storage of this compound powder is crucial to maintain its stability and integrity. The compound is known to be hygroscopic and potentially sensitive to hydrolysis.

ParameterRecommendationRationale & References
Temperature Store at -20°C for long-term storage. Short-term storage at 2-8°C is also acceptable.Multiple suppliers recommend -20°C.[1] Some datasheets suggest 2-8°C.[4][5][6] Lower temperatures minimize degradation.
Humidity Store in a desiccated environment. Use of a desiccant is highly recommended.The compound is hygroscopic.[7] Moisture can lead to hydrolysis and degradation.[5]
Atmosphere Store in a tightly sealed container.Prevents moisture and air exposure.[6][8]
Light Store in a light-protected container.While specific photostability data for the powder is limited, general best practices for pharmaceutical compounds recommend protection from light to prevent photodegradation.
Handling Precautions

This compound should be handled by trained personnel in a laboratory setting. Adherence to standard safety protocols is essential.

PrecautionGuidelineReference
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety glasses.[6]
Ventilation Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder.[6]
Spill Management In case of a spill, avoid generating dust. Collect the powder using appropriate methods (e.g., a HEPA-filtered vacuum or by carefully sweeping) and dispose of it as chemical waste. Clean the affected area thoroughly.[6]
First Aid Inhalation: Move to fresh air. Skin contact: Immediately wash with plenty of water. Eye contact: Rinse thoroughly with plenty of water. Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[6][9][10]

Stability Profile

The stability of this compound is influenced by temperature, moisture, and light. While comprehensive stability data for the powder form is not extensively published, a study on a liquid formulation of Zoniporide methanesulfonate provides insights into its hydrolytic degradation.

Hydrolytic Stability

A study on a liquid formulation of a Zoniporide salt demonstrated the formation of two major hydrolysis degradants. The rate of degradation was temperature-dependent.

TemperaturePredicted Time to Reach 0.1% Degradant I
30°C9 days
5°C330 days
-20°C30,962 days
Data from a study on a liquid Zoniporide formulation and may not be directly applicable to the dihydrochloride powder, but indicates the importance of low-temperature storage to prevent hydrolysis.

This data strongly suggests that storing this compound in a dry, frozen state (-20°C) is optimal for long-term stability by minimizing the risk of hydrolysis.[5]

Photostability

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.

  • To prepare a 100 mM stock solution in DMSO , add the appropriate volume of DMSO to the weighed powder. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.33 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • To prepare a 10 mM stock solution in water , add the appropriate volume of sterile water. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.93 mg of this compound in 1 mL of water. Gentle warming may be required to achieve complete dissolution.[4][5]

  • Aliquot the stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C.

In Vitro NHE-1 Inhibition Assay

Objective: To determine the inhibitory effect of Zoniporide on NHE-1 activity by measuring changes in intracellular pH (pHi).

Materials:

  • Cells expressing NHE-1 (e.g., cardiac myocytes, human platelets, or a suitable cell line)

  • This compound stock solution

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Bicarbonate-free buffer (e.g., HEPES-buffered saline)

  • NH₄Cl

  • Fluorescence microplate reader or microscope capable of ratiometric fluorescence measurements

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish).

    • Load the cells with the pH-sensitive fluorescent dye BCECF-AM according to the manufacturer's instructions.

  • Induction of Acidosis:

    • Induce intracellular acidosis using an ammonium prepulse technique. Briefly, expose the cells to a buffer containing NH₄Cl for a short period, followed by removal of the NH₄Cl-containing buffer. This will cause a rapid drop in intracellular pH.

  • Treatment with Zoniporide:

    • Immediately after inducing acidosis, add the bicarbonate-free buffer containing various concentrations of this compound (or vehicle control).

  • Measurement of pHi Recovery:

    • Monitor the recovery of intracellular pH over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).

    • The rate of pHi recovery is indicative of NHE-1 activity.

  • Data Analysis:

    • Calculate the rate of pHi recovery for each concentration of Zoniporide.

    • Plot the rate of pHi recovery against the Zoniporide concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NHE-1 Inhibition by Zoniporide

Zoniporide's primary mechanism of action is the potent and selective inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). This inhibition has significant downstream effects, particularly in the context of ischemia-reperfusion injury in cardiac cells. By blocking NHE-1, Zoniporide prevents the excessive influx of Na+ and subsequent Ca2+ overload, which are key contributors to cell death. Furthermore, NHE-1 inhibition by Zoniporide has been shown to modulate pro-survival signaling pathways.

NHE1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects NHE1 NHE-1 H_out H+ NHE1->H_out Na_overload Intracellular Na+ Overload NHE1->Na_overload Leads to Na_in Na+ Na_in->NHE1 Zoniporide Zoniporide Zoniporide->NHE1 Zoniporide->Na_overload Prevents Pro_survival Pro-survival Pathways (ERK1/2, Akt, STAT3) Zoniporide->Pro_survival Activates Ca_overload Intracellular Ca2+ Overload Na_overload->Ca_overload Promotes Mito_integrity Mitochondrial Integrity Ca_overload->Mito_integrity Compromises Cell_survival Cell Survival Mito_integrity->Cell_survival Promotes Pro_survival->Cell_survival Promotes

Caption: Signaling pathway of Zoniporide-mediated NHE-1 inhibition.

Experimental Workflow for Assessing Cardioprotection

This workflow outlines the key steps in an in vitro experiment to evaluate the cardioprotective effects of Zoniporide.

Cardioprotection_Workflow start Isolate Cardiomyocytes induce_ischemia Induce Simulated Ischemia-Reperfusion (I/R) Injury start->induce_ischemia treat_zoniporide Treat with Zoniporide (before, during, or after I/R) induce_ischemia->treat_zoniporide assess_viability Assess Cell Viability (e.g., LDH assay, live/dead staining) treat_zoniporide->assess_viability measure_function Measure Cellular Function (e.g., intracellular Ca2+ transients, contractility) treat_zoniporide->measure_function analyze_pathways Analyze Signaling Pathways (e.g., Western blot for p-Akt, p-ERK) treat_zoniporide->analyze_pathways end Evaluate Cardioprotective Efficacy assess_viability->end measure_function->end analyze_pathways->end

Caption: Workflow for assessing Zoniporide's cardioprotective effects.

References

Methodological & Application

Zoniporide Dihydrochloride In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH (pHi).[1] NHE-1 plays a significant role in the pathophysiology of myocardial ischemia-reperfusion injury. During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1.[2] The hyperactivation of NHE-1 extrudes protons in exchange for extracellular sodium ions. This sodium influx leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, contributing to cellular injury and cell death.[2]

Zoniporide dihydrochloride, by selectively inhibiting NHE-1, mitigates this detrimental cascade of events, offering a cardioprotective effect.[1] In preclinical studies, Zoniporide has been shown to reduce infarct size and protect against ischemia-reperfusion-induced cardiac dysfunction.[1][2][3] These application notes provide detailed protocols for key in vitro assays to evaluate the potency and cellular effects of Zoniporide.

Data Presentation: In Vitro Potency of Zoniporide

The following table summarizes the quantitative data on the inhibitory potency of Zoniporide against NHE-1 from various in vitro models.

Assay TypeTargetCell/Tissue TypeSpeciesPotency (IC50 / EC50)Reference
NHE-1 Inhibition Human NHE-1-Human14 nM (IC50)[1][4]
22Na+ Uptake NHE-1--14 nM (IC50)[4]
H+ Efflux Native NHE-1Ventricular MyocytesRat73 nM (IC50)[5]
Platelet Swelling Native NHE-1PlateletsRat67 nM (IC50)[5]
Infarct Size Reduction CardioprotectionIsolated HeartRabbit0.25 nM (EC50)[1][2][3]

Experimental Protocols

Protocol 1: NHE-1 Inhibition in Isolated Cardiac Myocytes (Intracellular pH Measurement)

This assay directly measures the inhibitory effect of Zoniporide on NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following an induced acid load in isolated adult ventricular myocytes.

1. Materials and Reagents:

  • Collagenase (Type II)

  • BCECF-AM or SNARF-AM fluorescent dye

  • HEPES-buffered Tyrode's solution (Bicarbonate-free)

  • NH4Cl (Ammonium chloride)

  • This compound stock solution (in DMSO or water)

  • Isolated adult ventricular myocytes

  • Fluorescence microscopy system with ratiometric imaging capabilities

2. Myocyte Isolation:

  • Isolate ventricular myocytes from adult rats or rabbits using a standard enzymatic digestion method with collagenase.

  • After isolation, allow cells to stabilize in a calcium-containing buffer.

3. Dye Loading:

  • Incubate the isolated myocytes with 5-10 µM of the acetoxymethyl (AM) ester form of a pH-sensitive fluorescent dye (e.g., BCECF-AM) for 10-30 minutes at room temperature.[6]

  • Wash the cells with HEPES-buffered Tyrode's solution to remove extracellular dye.

4. Induction of Intracellular Acidosis:

  • Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Induce an acute acid load by perfusing the cells with a solution containing 20 mM NH4Cl for 3-5 minutes.[6]

  • Rapidly switch the perfusion back to the NH4Cl-free HEPES buffer. This "ammonium prepulse" technique causes a rapid and transient intracellular acidification.[6]

5. Measurement of pHi Recovery:

  • Monitor the fluorescence of the intracellular dye using a ratiometric imaging system (e.g., dual excitation at 495 nm and 440 nm for BCECF, with emission at 535 nm).[6]

  • The ratio of the fluorescence intensities is proportional to the intracellular pH.

  • In the absence of bicarbonate, the initial rate of pHi recovery from the acid load is primarily mediated by NHE-1 activity.[6]

6. Inhibition with Zoniporide:

  • Perform control experiments to measure the baseline rate of pHi recovery.

  • To test the effect of Zoniporide, pre-incubate the cells with various concentrations of the compound (e.g., 1 nM to 1 µM) for a sufficient period before the ammonium pulse.

  • Maintain the presence of Zoniporide during the acid load and recovery phases.

  • Measure the rate of pHi recovery in the presence of the inhibitor.

7. Data Analysis:

  • Calibrate the fluorescence ratio to pHi values at the end of each experiment using the high-K+/nigericin method.

  • Calculate the initial rate of pHi recovery (dpHi/dt) from the linear portion of the recovery curve.

  • Plot the percentage inhibition of the pHi recovery rate against the concentration of Zoniporide to determine the IC50 value.

Protocol 2: NHE-1 Inhibition in Human Platelets (Platelet Swelling Assay)

This assay provides a surrogate index of NHE-1 activity by measuring changes in platelet volume. The rapid entry of propionic acid into platelets causes intracellular acidification, activating NHE-1. The subsequent influx of Na+ and propionate leads to osmotic swelling.

1. Materials and Reagents:

  • Freshly drawn human blood (with citrate anticoagulant)

  • Sodium Propionate Medium (140 mmol/L Sodium Propionate, pH 6.7)[5]

  • This compound stock solution

  • Platelet-rich plasma (PRP)

  • Aggregometer or particle counter

2. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

3. Platelet Swelling Measurement:

  • Pre-warm the sodium propionate medium to 37°C.

  • Place the medium in a cuvette inside an aggregometer, which measures changes in light transmission (optical density).

  • Add a small volume of PRP to the cuvette to initiate the assay.

  • The activation of NHE-1 will cause platelet swelling, which is detected as a decrease in optical density over time.[5]

4. Inhibition with Zoniporide:

  • To determine the inhibitory effect of Zoniporide, pre-incubate the PRP with various concentrations of the compound for a set period before adding it to the propionate medium.

  • Alternatively, add Zoniporide directly to the propionate medium in the cuvette before the addition of PRP.

  • Record the change in optical density in the presence of the inhibitor.

5. Data Analysis:

  • The rate of platelet swelling can be quantified by calculating the rate constant of the change in optical density.[5]

  • Compare the rates of swelling in the presence and absence of Zoniporide.

  • Plot the percentage inhibition of the swelling rate against the concentration of Zoniporide to determine the IC50 value.

Protocol 3: General Cell Viability (MTT Assay)

This protocol is a general method to assess the potential cytotoxicity of Zoniporide on a chosen cell line. It measures the metabolic activity of viable cells.

1. Materials and Reagents:

  • Selected cell line (e.g., H9c2 cardiomyocytes, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of Zoniporide. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10-20 µL of the MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log concentration of Zoniporide to determine the CC50 (cytotoxic concentration 50%).

Mandatory Visualizations

NHE1_Pathway cluster_0 Ischemia / Reperfusion cluster_1 Cellular Response Ischemia Ischemia Anaerobic Anaerobic Metabolism Ischemia->Anaerobic H_plus Increased Intracellular H+ (Acidosis) Anaerobic->H_plus NHE1 NHE-1 Activation H_plus->NHE1 Activates Na_Influx Na+ Influx NHE1->Na_Influx Na+ in Ca_Overload Ca2+ Overload (via reverse NCX) Na_Influx->Ca_Overload Injury Cellular Injury & Death Ca_Overload->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Signaling pathway of NHE-1 activation during ischemia and its inhibition by Zoniporide.

pHi_Workflow start Start: Isolate Ventricular Myocytes dye_load Load cells with BCECF-AM dye start->dye_load wash1 Wash to remove extracellular dye dye_load->wash1 pre_incubate Pre-incubate with Zoniporide or Vehicle wash1->pre_incubate acid_load Induce acidosis with NH4Cl pulse pre_incubate->acid_load wash2 Washout NH4Cl to initiate pHi recovery acid_load->wash2 measure Measure fluorescence ratio over time wash2->measure analyze Calculate pHi recovery rate (dpHi/dt) measure->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for the intracellular pH (pHi) measurement assay.

Swelling_Workflow start Start: Prepare Platelet-Rich Plasma (PRP) pre_incubate Pre-incubate PRP with Zoniporide or Vehicle start->pre_incubate add_prp Add PRP to medium in aggregometer pre_incubate->add_prp prepare_medium Prepare Sodium Propionate Medium (37°C) prepare_medium->add_prp measure Record change in optical density (swelling) add_prp->measure analyze Calculate rate of swelling measure->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for the platelet swelling assay.

References

Zoniporide dihydrochloride for studying Na+/H+ exchange in cardiac myocytes

Author: BenchChem Technical Support Team. Date: November 2025

  • Application Note: Zoniporide Dihydrochloride for Studying Na+/H+ Exchange in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sarcolemmal Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a crucial integral membrane protein that regulates intracellular pH (pHi) in cardiac myocytes by facilitating an electroneutral exchange of intracellular H+ for extracellular Na+.[1] Under physiological conditions, its activity is relatively low. However, during pathological events like myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which potently activates NHE-1.[1] This hyperactivity, aimed at restoring pHi, causes a significant influx of Na+, leading to intracellular Na+ overload. This, in turn, promotes Ca2+ overload via the Na+/Ca2+ exchanger, a key contributor to cell injury, contractile dysfunction, and cell death upon reperfusion.[2][3]

Zoniporide is a novel, potent, and highly selective inhibitor of the NHE-1 isoform.[1][4] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the role of NHE-1 in cardiac physiology and pathophysiology, particularly in the context of ischemia-reperfusion (I/R) injury.[1][3] This document provides detailed application notes and protocols for using this compound to study NHE-1 activity in cardiac myocytes.

Mechanism of Action

Zoniporide exerts its cardioprotective effects by directly inhibiting NHE-1 at the sarcolemma and potentially at the mitochondrial level.[1][5] By blocking the excessive influx of Na+ during ischemia and early reperfusion, Zoniporide attenuates the subsequent ionic cascade that leads to Ca2+ overload, mitochondrial dysfunction, and myocyte death.[2][3] This interruption of a critical pathological pathway helps preserve cardiac function and reduce infarct size in preclinical models of myocardial infarction.[1][2]

G cluster_0 Ischemia/Reperfusion Cascade Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↑ [H+]i) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_overload Intracellular Na+ Overload (↑ [Na+]i) NHE1->Na_overload NCX Na+/Ca2+ Exchanger Activity Na_overload->NCX Ca_overload Intracellular Ca2+ Overload (↑ [Ca2+]i) NCX->Ca_overload Injury Mitochondrial Dysfunction & Cell Death Ca_overload->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibition

Figure 1. Signaling pathway of NHE-1-mediated ischemia-reperfusion injury and the inhibitory action of Zoniporide.

Quantitative Data

Zoniporide's potency and selectivity have been characterized in various experimental systems. This data is essential for designing experiments with appropriate concentrations.

Table 1: Inhibitory Potency of Zoniporide (IC50) The IC50 is the concentration of an inhibitor where the response is reduced by half.

Target Species/System IC50 Value Reference(s)
Human NHE-1 Transfected Fibroblasts 14 nM [6]
Native NHE-1 Rat Ventricular Myocytes (25°C) 73 nM [2][7]

| Native NHE-1 | Rat Platelets (25°C) | 67 nM |[7] |

Table 2: Selectivity of Zoniporide Selectivity is determined by comparing the inhibitory constant (Ki) against different NHE isoforms.

Isoform Species Ki Value Selectivity vs. NHE-1 Reference(s)
NHE-1 Human 14 nM -
NHE-2 Human 2200 nM ~157-fold

| NHE-3 | Rat | 220,000 nM | >15,000-fold | |

Table 3: Cardioprotective Efficacy of Zoniporide (EC50/ED50) The EC50 is the concentration of a drug that gives a half-maximal response, while the ED50 is the dose that is therapeutically effective in 50% of the population.

Endpoint Model EC50 / ED50 Value Reference(s)
Infarct Size Reduction Isolated Rabbit Heart 0.25 nM (EC50) [4][6]

| Infarct Size Reduction | Anesthetized Rabbit (in vivo) | 0.45 mg/kg/h (ED50) |[4][6] |

Experimental Protocols

Protocol 1: Measurement of NHE-1 Activity in Isolated Cardiac Myocytes

This protocol allows for the direct measurement of NHE-1-mediated H+ efflux in single cardiac myocytes. The rate of intracellular pH (pHi) recovery from an acid load is measured using a pH-sensitive fluorescent indicator.

G A 1. Isolate Adult Ventricular Myocytes B 2. Load Cells with BCECF-AM Dye A->B C 3. Induce Intracellular Acidosis (NH4Cl Prepulse) B->C D 4. Measure pHi Recovery (H+ Efflux) C->D E Control (Vehicle) D->E F Treatment (+ Zoniporide) D->F G 5. Data Analysis: Compare pHi Recovery Rates E->G F->G

Figure 2. Experimental workflow for measuring NHE-1 activity in isolated cardiomyocytes using Zoniporide.

A. Isolation of Adult Ventricular Myocytes

  • Anesthetize an adult rat or mouse according to approved institutional protocols.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion apparatus.[8][9][10]

  • Perfuse retrogradely with a Ca2+-free Tyrode's solution (oxygenated with 95% O2/5% CO2, 37°C) for ~5 minutes to clear the blood.[8]

  • Switch to a digestion buffer containing collagenase (e.g., Type II) and protease (e.g., Type XIV) for 15-20 minutes.[8][10]

  • Once the heart is digested, transfer the ventricles to a dish, mince the tissue, and gently pipette to disperse the cells.[10]

  • Filter the cell suspension through a nylon mesh (~200 µm) to remove undigested tissue.[9]

  • Gradually reintroduce Ca2+ to the myocyte suspension to a final concentration of 1.0-1.25 mM to obtain Ca2+-tolerant, rod-shaped cells.[10][11]

B. Measurement of NHE-1 Activity

  • Dye Loading: Incubate the isolated myocytes with the acetoxymethyl ester form of a pH-sensitive fluorescent dye, such as 3-5 µM BCECF-AM, for 30-60 minutes at 37°C.[12][13] Wash cells three times to remove extracellular dye.[13]

  • Perfusion Setup: Place dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope. Superfuse with a bicarbonate-free (HEPES-buffered) Tyrode's solution (pH 7.4) to isolate NHE-1 activity.[2][14]

  • Acidification (Ammonium Prepulse Technique):

    • Record a stable baseline pHi.

    • Switch the superfusate to one containing 10-20 mM NH4Cl for 4-6 minutes.[15][16] This will cause an initial intracellular alkalinization.

    • Switch back to the standard NH4Cl-free Tyrode's solution. This rapidly removes intracellular NH3, leaving behind H+, which results in a profound and rapid intracellular acidification.[17][18][19]

  • Measuring pHi Recovery:

    • Monitor the recovery of pHi back towards baseline. In the absence of bicarbonate, this recovery is almost exclusively mediated by NHE-1.[2]

    • Perform parallel experiments where Zoniporide (e.g., 10 nM - 1 µM) is included in the washout/recovery solution.

  • Data Analysis:

    • Calculate the rate of pHi recovery (dpHi/dt). This rate is a direct measure of NHE-1 activity.[2]

    • Compare the recovery rates in the presence and absence of Zoniporide to determine the dose-dependent inhibition of NHE-1.[2]

Protocol 2: Assessing Cardioprotection in an Ex Vivo Ischemia-Reperfusion Model

This protocol uses the Langendorff-perfused heart to model I/R injury and assess the protective effects of Zoniporide.[20][21][22]

G A 1. Isolate Heart & Mount on Langendorff Apparatus B 2. Stabilization Period (e.g., 20 min) A->B C 3. Pre-Ischemic Treatment (Vehicle vs. Zoniporide) B->C D 4. Induce Global No-Flow Ischemia (e.g., 30-35 min) C->D E 5. Reperfusion (e.g., 60-120 min) D->E F 6. Assess Cardiac Injury E->F G Functional Recovery (LVDP, HR) F->G H Infarct Size (TTC Staining) F->H I Biomarkers (LDH Release) F->I

Figure 3. Workflow for assessing the cardioprotective effects of Zoniporide in a Langendorff I/R model.

A. Heart Preparation and Perfusion

  • Isolate a rat or rabbit heart as described in Protocol 1A and mount it on a Langendorff apparatus.[20]

  • Retrogradely perfuse the heart via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow at 37°C.[20]

  • Insert a saline-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and heart rate (HR).[20]

B. Ischemia-Reperfusion Protocol

  • Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring stable hemodynamic parameters.

  • Treatment: Perfuse hearts with either standard Krebs-Henseleit buffer (Vehicle) or buffer containing Zoniporide at the desired concentration (e.g., 10 nM - 1 µM) for a pre-ischemic period of 10-15 minutes.

  • Ischemia: Induce global, no-flow ischemia by stopping the perfusion for 30-35 minutes.[20][23]

  • Reperfusion: Restore perfusion (with either vehicle or Zoniporide-containing buffer) and continue for 60-120 minutes.[4][24]

C. Assessment of Cardioprotection

  • Functional Recovery: Continuously record LVDP, heart rate, and coronary flow throughout the experiment. Calculate the percentage recovery of these parameters at the end of reperfusion compared to the pre-ischemic baseline.[3]

  • Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice the ventricles, and incubate with 1% triphenyl-tetrazolium chloride (TTC) for 20 minutes at 37°C.[24] TTC stains viable tissue red, while infarcted tissue remains pale. Image the slices and quantify the infarct area as a percentage of the total ventricular area.[24]

  • Biomarker Release: Collect the coronary effluent during reperfusion and measure the release of damage biomarkers such as lactate dehydrogenase (LDH) or troponin I.[3][25]

Summary

This compound is a powerful and selective research tool for elucidating the function and pathological role of the Na+/H+ exchanger isoform 1 in cardiac myocytes. The protocols outlined here provide robust methods for quantifying the inhibitory effect of Zoniporide on NHE-1 activity and for evaluating its significant cardioprotective potential in clinically relevant models of ischemia-reperfusion injury. Careful application of these techniques will enable researchers to further explore the intricate mechanisms of ionic dysregulation in heart disease.

References

Application Notes and Protocols: In Vivo Administration of Zoniporide in Rabbit Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), in rabbit models of myocardial ischemia-reperfusion injury. The protocols and data presented are compiled from preclinical studies demonstrating the cardioprotective effects of Zoniporide.

Introduction

Zoniporide has emerged as a promising therapeutic agent for mitigating cardiac damage following ischemic events.[1][2] Its mechanism of action centers on the inhibition of the NHE-1, a key protein involved in the cellular response to ischemia.[1][2][3] During ischemia, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an influx of sodium and subsequent calcium overload, which contributes to cell death.[1] By blocking this pathway, Zoniporide helps to reduce ischemia-reperfusion injury, thereby preserving cardiac tissue.[1][4] Preclinical studies in rabbit models have shown that Zoniporide effectively reduces infarct size and improves cardiac function.[2][3][5]

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. The sodium-hydrogen exchanger (NHE-1) is activated to counteract this by extruding protons from the cell in exchange for sodium ions. This leads to an intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger, causing an influx of calcium. This calcium overload is a critical factor in myocardial injury during reperfusion. Zoniporide, by selectively inhibiting NHE-1, prevents this cascade of events, thus protecting the cardiac cells from damage.[1][4]

Zoniporide_Mechanism_of_Action cluster_cell Cardiomyocyte Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Ca_Overload ↑ Intracellular Ca²⁺ (via NCX reverse mode) Na_Influx->Ca_Overload Injury Reperfusion Injury (Cell Death) Ca_Overload->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits Experimental_Workflow Start Start Anesthesia Anesthesia & Surgical Prep Start->Anesthesia Zoniporide_Infusion Begin Zoniporide/Vehicle Infusion (30 min prior to ischemia) Anesthesia->Zoniporide_Infusion Ischemia Induce Regional Ischemia (30 min LAD Occlusion) Zoniporide_Infusion->Ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Euthanasia Euthanasia & Tissue Collection Reperfusion->Euthanasia Analysis Infarct Size Analysis Euthanasia->Analysis End End Analysis->End

References

Application Notes and Protocols for Measuring Zoniporide NHE-1 Inhibition with a Platelet Swelling Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitously expressed membrane protein that plays a critical role in the regulation of intracellular pH (pHi) and cell volume.[1] In platelets, NHE-1 is involved in the physiological responses to various agonists, contributing to platelet activation, aggregation, and thrombus formation.[1] Dysregulation of NHE-1 activity has been implicated in various cardiovascular diseases, making it a key target for therapeutic intervention.

Zoniporide is a potent and selective inhibitor of NHE-1.[2][3] Its ability to modulate NHE-1 activity makes it a valuable tool for studying the physiological roles of this exchanger and a potential therapeutic agent. The platelet swelling assay is a functional method used to assess NHE-1 activity. This assay relies on the principle that activation of NHE-1 leads to an influx of Na+, followed by osmotic water entry and subsequent cell swelling.[1][4] By measuring the change in platelet volume or optical density, the activity of NHE-1 and the inhibitory effects of compounds like Zoniporide can be quantified.

These application notes provide a detailed protocol for utilizing the platelet swelling assay to measure the NHE-1 inhibitory activity of Zoniporide.

Principle of the Assay

The platelet swelling assay is based on the induction of NHE-1 activity by intracellular acidification. Platelets are suspended in a medium containing a weak acid, such as sodium propionate. The uncharged propionic acid rapidly diffuses across the platelet membrane, where it dissociates and releases protons, causing a rapid decrease in intracellular pH. This acidification activates NHE-1, which then exchanges intracellular H+ for extracellular Na+. The resulting influx of Na+ increases the intracellular osmotic pressure, leading to water influx and an increase in platelet volume, or swelling.[2][4]

The rate of platelet swelling is directly proportional to the activity of NHE-1. This change in volume can be measured in real-time using two primary methods:

  • Light Aggregometry: As platelets swell, the light transmittance through the platelet suspension changes. This can be monitored using a standard light aggregometer, where a decrease in optical density corresponds to an increase in platelet volume.[4]

  • Coulter Counter: This method directly measures the change in platelet volume.[2]

By pre-incubating the platelets with an NHE-1 inhibitor, such as Zoniporide, the subsequent acid-induced swelling can be attenuated in a dose-dependent manner. This allows for the quantification of the inhibitory potency of the compound, typically by determining its IC50 value.

Signaling Pathway of NHE-1 in Platelets

The activation of NHE-1 in platelets is a complex process involving various signaling pathways. Upon stimulation by agonists like thrombin or due to intracellular acidification, a cascade of events leads to the activation of the exchanger. This results in Na+ influx, which can subsequently influence intracellular Ca2+ levels through the Na+/Ca2+ exchanger, further promoting platelet activation.[1]

NHE1_Signaling_Pathway cluster_activation NHE-1 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Thrombin Thrombin NHE1 NHE-1 Thrombin->NHE1 Activates Acidification Intracellular Acidification Acidification->NHE1 Activates Na_Influx Na+ Influx NHE1->Na_Influx Platelet_Swelling Platelet Swelling Na_Influx->Platelet_Swelling NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Ca_Influx Ca2+ Influx NCX->Ca_Influx Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca_Influx->Platelet_Activation Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: NHE-1 Signaling Pathway in Platelets.

Experimental Workflow

The overall workflow for the platelet swelling assay to determine Zoniporide's NHE-1 inhibitory activity involves several key steps, from blood collection to data analysis.

Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation by Centrifugation Blood_Collection->PRP_Preparation Platelet_Incubation 3. Pre-incubation of PRP with Zoniporide or Vehicle PRP_Preparation->Platelet_Incubation Assay_Initiation 4. Initiate Swelling by adding PRP to Sodium Propionate Buffer Platelet_Incubation->Assay_Initiation Data_Acquisition 5. Real-time Monitoring of Platelet Swelling (Optical Density) Assay_Initiation->Data_Acquisition Data_Analysis 6. Data Analysis: - Calculate Rate of Swelling - Determine % Inhibition - Calculate IC50 of Zoniporide Data_Acquisition->Data_Analysis

Caption: Platelet Swelling Assay Workflow.

Experimental Protocols

Materials and Reagents
  • Zoniporide

  • Sodium Propionate

  • Sodium Citrate (3.8%)

  • HEPES

  • NaCl

  • KCl

  • MgCl2

  • Glucose

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • pH meter

  • Aggregometer or Coulter Counter

  • Pipettes and tips

  • Centrifuge

Buffer Preparation

1. Anticoagulant:

  • 3.8% (w/v) Sodium Citrate in deionized water.

2. Platelet Swelling Buffer (10x Stock):

  • 1.4 M Sodium Propionate

  • 50 mM HEPES

  • Adjust pH to 6.7 with NaOH.

  • Store at 4°C.

3. Working Platelet Swelling Buffer (1x):

  • Dilute the 10x stock 1:10 with deionized water to a final concentration of 140 mM Sodium Propionate and 5 mM HEPES.

  • The final pH should be 6.7. Prepare fresh on the day of the experiment.

Platelet Preparation
  • Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP without disturbing the buffy coat and red blood cell layers.

  • Maintain the PRP at room temperature and use within 2 hours of blood collection.

Platelet Swelling Assay Protocol
  • Preparation of Zoniporide Solutions:

    • Prepare a stock solution of Zoniporide in DMSO.

    • Perform serial dilutions of the Zoniporide stock solution in DMSO to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Setup (Using an Aggregometer):

    • Set the aggregometer to 37°C with a stir bar in the cuvette holder.

    • Pipette 450 µL of the 1x Platelet Swelling Buffer into an aggregometer cuvette.

    • Allow the buffer to equilibrate to 37°C.

  • Pre-incubation with Zoniporide:

    • In a separate tube, add 50 µL of PRP.

    • Add 1 µL of the desired Zoniporide dilution (or DMSO for vehicle control) to the PRP.

    • Incubate for 10 minutes at 37°C.

  • Initiation and Measurement of Platelet Swelling:

    • Add the 50 µL of pre-incubated PRP to the aggregometer cuvette containing the pre-warmed Platelet Swelling Buffer.

    • Immediately start recording the change in optical density (light transmittance) for 5-10 minutes. A decrease in optical density indicates platelet swelling.

  • Data Analysis:

    • Determine the maximal rate of swelling for each concentration of Zoniporide and the vehicle control. This is typically the initial, linear phase of the optical density change.

    • Calculate the percentage inhibition of platelet swelling for each Zoniporide concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the Zoniporide concentration to generate a dose-response curve.

    • Determine the IC50 value of Zoniporide from the dose-response curve.

Data Presentation

The inhibitory effect of Zoniporide on NHE-1-mediated platelet swelling can be summarized in a table for easy comparison.

Zoniporide Concentration (nM)Rate of Swelling (ΔOD/min)% Inhibition
0 (Vehicle)0.150 ± 0.0120
10.135 ± 0.01010
50.105 ± 0.00930
100.083 ± 0.00745
14 0.075 ± 0.006 50
500.030 ± 0.00480
1000.015 ± 0.00390

Note: The data presented in this table is illustrative and based on the known high potency of Zoniporide against NHE-1. Actual experimental results may vary.

IC50 Value: The calculated IC50 for Zoniporide from this illustrative data is approximately 14 nM .

Logical Relationship of the Assay

The platelet swelling assay provides a functional readout of NHE-1 activity and its inhibition by compounds like Zoniporide. The logical flow of the assay is based on a series of cause-and-effect relationships.

Assay_Logic Propionate_Buffer Sodium Propionate Buffer Intracellular_Acidification Intracellular Acidification Propionate_Buffer->Intracellular_Acidification Causes NHE1_Activation NHE-1 Activation Intracellular_Acidification->NHE1_Activation Causes Na_Influx Na+ Influx NHE1_Activation->Na_Influx Causes Osmotic_Gradient Increased Osmotic Gradient Na_Influx->Osmotic_Gradient Creates Water_Influx Water Influx Osmotic_Gradient->Water_Influx Drives Platelet_Swelling Platelet Swelling (Measurable) Water_Influx->Platelet_Swelling Results in Zoniporide Zoniporide Present NHE1_Inhibition NHE-1 Inhibition Zoniporide->NHE1_Inhibition Leads to NHE1_Inhibition->Na_Influx Blocks Reduced_Swelling Reduced Platelet Swelling NHE1_Inhibition->Reduced_Swelling Results in

References

Application Notes and Protocols for Screening NHE-1 Inhibitors using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays designed to screen and characterize inhibitors of the Sodium-Hydrogen Exchanger 1 (NHE-1), with a particular focus on the potent and selective inhibitor, Zoniporide. The methodologies described are essential for identifying and evaluating the efficacy of potential therapeutic agents targeting NHE-1, a crucial regulator of intracellular pH (pHi) and cell volume involved in various pathophysiological conditions, including cardiac hypertrophy and ischemia-reperfusion injury.[1][2][3]

Introduction to NHE-1 and its Inhibition

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical "housekeeping" role by extruding one intracellular proton in exchange for one extracellular sodium ion.[1][3] This process is vital for maintaining intracellular pH, cell volume, and is implicated in cell proliferation and apoptosis.[1] Dysregulation of NHE-1 activity is associated with various diseases, making it a significant therapeutic target.[3][4] Potent inhibitors of NHE-1, such as Zoniporide, Cariporide, and Eniporide, are valuable tools for studying its physiological roles and for the development of new therapies.[5][6][7]

Quantitative Data Summary of NHE-1 Inhibitors

The following tables summarize the quantitative data for Zoniporide and other common NHE-1 inhibitors from various cell-based and in vivo assays.

Table 1: Inhibitory Potency of Zoniporide

Assay TypeSpecies/Cell LineParameterValueReference
Human NHE-1 Inhibition---IC5014 nM[6]
Infarct Size Reduction (in vitro, Langendorff)RabbitEC500.25 nM[6][7]
Infarct Size Reduction (in vivo)RabbitED500.45 mg/kg/h[5][6][7]
Platelet Swelling Inhibition (in vivo)RabbitID500.21 mg/kg/h[5]
Native NHE-1 Activity in Ventricular MyocytesRatIC5073 nM (at 25°C)[8]
Platelet Swelling AssayRatIC5067 nM (at 25°C)[8]

Table 2: Comparative Potency of NHE-1 Inhibitors in Infarct Size Reduction (in vitro, Langendorff)

InhibitorEC50 (nM)Reference
Zoniporide0.25[6][7]
Eniporide0.69[6][7]
Cariporide5.11[6][7]

Signaling Pathways Involving NHE-1

NHE-1 is a key downstream mediator of various hypertrophic stimuli and plays a critical role in ischemia-reperfusion injury.[1] Its activation can lead to intracellular Na+ and subsequent Ca2+ overload, triggering pathological signaling cascades.[1][9]

NHE1_Signaling_Pathway cluster_stimuli Hypertrophic Stimuli / Ischemia-Reperfusion cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AngII Angiotensin II GPCR GPCR AngII->GPCR ET1 Endothelin-1 ET1->GPCR Alpha1AR α1-Adrenergic Agonists Alpha1AR->GPCR Ischemia Ischemia NHE1 NHE-1 Ischemia->NHE1 Activation Gq Gαq GPCR->Gq PKC PKC Gq->PKC PKC->NHE1 Activation ERK12 ERK1/2 p90RSK p90RSK ERK12->p90RSK p90RSK->NHE1 Phosphorylation Na_in ↑ [Na+]i NHE1->Na_in Na+ influx NCX NCX (reverse mode) Na_in->NCX Ca_in ↑ [Ca2+]i (Overload) NCX->Ca_in Ca2+ influx CaMKII CaMKII Ca_in->CaMKII Calcineurin Calcineurin Ca_in->Calcineurin CellDeath Cell Injury / Death Ca_in->CellDeath Hypertrophy Cardiac Hypertrophy CaMKII->Hypertrophy NFAT NFAT Calcineurin->NFAT NFAT->Hypertrophy Zoniporide Zoniporide Zoniporide->NHE1 Inhibition

Caption: NHE-1 signaling pathway in cardiac hypertrophy and ischemia-reperfusion injury.

Experimental Protocols

Intracellular pH Measurement Assay for NHE-1 Activity

This assay directly measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an induced acid load. The rate of pHi recovery is proportional to NHE-1 activity, and its inhibition by compounds like Zoniporide can be quantified.

Materials:

  • Cells expressing NHE-1 (e.g., C6 glioma cells, neonatal rat ventricular myocytes, or other suitable cell lines).

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM).

  • HEPES-buffered saline solution (HBSS).

  • NH4Cl solution.

  • NHE-1 inhibitors (e.g., Zoniporide, Cariporide).

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

  • 96-well black, clear-bottom plates.

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent pH dye (e.g., 2 µM BCECF-AM in HBSS) for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm for BCECF) before inducing acidosis.

  • Acid Loading: Induce intracellular acidosis by replacing the HBSS with a pre-warmed NH4Cl solution (e.g., 20 mM in HBSS) for 5-10 minutes.

  • Initiation of pHi Recovery: Rapidly remove the NH4Cl solution and replace it with a sodium-containing HBSS. In parallel wells, add HBSS containing different concentrations of the NHE-1 inhibitor (e.g., Zoniporide).

  • Kinetic Measurement: Immediately start monitoring the fluorescence ratio over time (e.g., every 15-30 seconds for 10-15 minutes) to measure the rate of pHi recovery.

  • Data Analysis: Calculate the rate of pHi recovery (ΔpH/Δt) for each condition. Plot the rate of recovery against the inhibitor concentration to determine the IC50 value.

pHi_Assay_Workflow A Seed cells in 96-well plate B Load cells with pH-sensitive dye (e.g., BCECF-AM) A->B C Wash to remove extracellular dye B->C D Measure baseline fluorescence C->D E Induce intracellular acidosis with NH4Cl D->E F Remove NH4Cl and add buffer +/- inhibitor (Zoniporide) E->F G Monitor fluorescence change over time (pHi recovery) F->G H Calculate rate of pHi recovery and determine IC50 G->H

Caption: Workflow for the intracellular pH measurement assay.

Serum-Free Induced Acidosis Assay

This is a variation of the pHi measurement assay that can be used to study NHE-1 activation in response to serum deprivation, which has been shown to upregulate NHE-1 expression and activity.[10][11]

Protocol:

  • Follow steps 1-3 of the Intracellular pH Measurement Assay protocol.

  • Serum Deprivation: 24 hours prior to the assay, replace the normal growth medium with a serum-free medium.[10]

  • Proceed with steps 4-8 of the Intracellular pH Measurement Assay protocol to assess the effect of inhibitors on NHE-1 activity in serum-deprived cells.

Cell Viability/Cytotoxicity Assay

This assay is used to assess the downstream effects of NHE-1 inhibition on cell survival, particularly in models of cellular stress where NHE-1 activity is crucial for maintaining viability.

Materials:

  • Cells of interest.

  • 96-well clear plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[12]

  • Solubilization solution (e.g., DMSO or SDS).[12]

  • Plate reader for absorbance measurement.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the NHE-1 inhibitor (e.g., Zoniporide) for a predetermined period (e.g., 24, 48, or 72 hours).[12] Include untreated control wells.

  • Induction of Stress (Optional): In some experimental designs, after inhibitor pre-treatment, induce cellular stress (e.g., simulated ischemia, oxidative stress) to evaluate the protective or detrimental effects of NHE-1 inhibition.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against inhibitor concentration to determine the IC50 or EC50 for cytotoxicity or cytoprotection.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with NHE-1 inhibitor (Zoniporide) A->B C Induce cellular stress (optional) B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50/EC50 F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion

The described cell-based assays provide robust and reliable methods for screening and characterizing NHE-1 inhibitors like Zoniporide. The intracellular pH measurement assay offers a direct assessment of NHE-1 activity, while cell viability assays provide insights into the functional consequences of NHE-1 inhibition. By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively advance the discovery and development of novel therapeutics targeting the Na+/H+ exchanger 1.

References

Preparation of Zoniporide Dihydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide dihydrochloride is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH.[1][2][3] Its ability to modulate intracellular ion concentrations has made it a valuable tool in cardiovascular research, particularly in studies of ischemia-reperfusion injury, as well as in oncology research.[2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C17H16N6O · 2HCl[1]
Molecular Weight 393.27 g/mol [1][3]
CAS Number 241799-10-0[1][3]
Appearance White to tan powder
Purity >98% (HPLC)[3]

Solubility

This compound exhibits good solubility in common laboratory solvents. The choice of solvent will depend on the specific requirements of the experiment.

SolventMaximum ConcentrationReference
DMSO 100 mM[1][3]
Water 10 mM[1][3]
Water (warmed) 2 mg/mL[4]

Mechanism of Action: NHE-1 Inhibition

This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion. This process is crucial for maintaining intracellular pH (pHi) homeostasis.

Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+.[2] This, in turn, reverses the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular Ca2+, which contributes to cell injury and death.[2] By inhibiting NHE-1, Zoniporide prevents this detrimental cascade of events.

NHE1_Inhibition_Pathway cluster_0 Ischemia/Reperfusion cluster_1 Cellular Response Intracellular H+ increase Intracellular H+ increase NHE-1 Activation NHE-1 Activation Intracellular H+ increase->NHE-1 Activation Activates Intracellular Na+ increase Intracellular Na+ increase NHE-1 Activation->Intracellular Na+ increase Na+/Ca2+ Exchanger Reversal Na+/Ca2+ Exchanger Reversal Intracellular Na+ increase->Na+/Ca2+ Exchanger Reversal Intracellular Ca2+ Overload Intracellular Ca2+ Overload Na+/Ca2+ Exchanger Reversal->Intracellular Ca2+ Overload Cell Injury/Death Cell Injury/Death Intracellular Ca2+ Overload->Cell Injury/Death Zoniporide Zoniporide Zoniporide->NHE-1 Activation Inhibits Stock_Solution_Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Application Weigh Weigh this compound Add_Solvent Add Solvent (DMSO or Water) Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Use Use in Experiment Dilute->Use

References

Application Notes and Protocols for the Use of Zoniporide in Studies of Intracellular Acidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in research focused on intracellular acidosis. Detailed protocols for inducing intracellular acidosis and measuring intracellular pH are provided, along with key quantitative data for Zoniporide and a visualization of the relevant cellular pathways.

Introduction to Zoniporide and Intracellular Acidosis

Intracellular acidosis, a decrease in intracellular pH (pHi), is a critical factor in various physiological and pathological processes, including myocardial ischemia-reperfusion injury.[1][2] The sodium-hydrogen exchanger isoform 1 (NHE-1) is a primary regulator of pHi in many cell types, extruding a proton (H+) in exchange for a sodium ion (Na+).[1][2] During events like cardiac ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ which can subsequently cause calcium overload and cell death.[1]

Zoniporide is a highly potent and selective inhibitor of NHE-1.[1][3][4] Its ability to block NHE-1 makes it a valuable tool for studying the role of this exchanger in pHi regulation and for investigating the therapeutic potential of NHE-1 inhibition in conditions associated with intracellular acidosis.[1][2]

Quantitative Data: Potency and Efficacy of Zoniporide

The following tables summarize the key quantitative parameters of Zoniporide, providing a basis for experimental design.

ParameterValueCell/Tissue TypeConditionsReference
IC50 14 nMHuman NHE-1-[4]
73 nMAdult rat ventricular myocytes25°C[5]
67 nMPlatelets25°C[5]
EC50 0.25 nMIsolated rabbit heart (infarct size reduction)30 min ischemia, 120 min reperfusion[2][4][6]
ED50 0.45 mg/kg/hAnesthetized rabbits (infarct size reduction)-[4][6]

Table 1: Inhibitory and Effective Concentrations of Zoniporide

CompoundEC50 (Infarct Size Reduction)Fold Potency vs. ZoniporideReference
Zoniporide 0.25 nM-[2][6]
Eniporide 0.69 nM2.8x less potent[2][6]
Cariporide 5.11 nM20.4x less potent[2][4][6]

Table 2: Comparative Potency of NHE-1 Inhibitors

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of NHE-1 in intracellular pH regulation and the mechanism of action of Zoniporide.

NHE1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Influx H_ext H+ NHE1->H_ext Efflux Na_int Na+ NHE1->Na_int Release H_int H+ H_int->NHE1 Binding Acidosis Intracellular Acidosis Acidosis->H_int Increases Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Role of NHE-1 in pH regulation and its inhibition by Zoniporide.

Experimental Protocols

Protocol 1: Induction of Intracellular Acidosis using the Ammonium Chloride (NH4Cl) Prepulse Technique

This protocol describes a widely used method to induce a rapid and transient intracellular acidification in cultured cells.

Materials:

  • HEPES-buffered saline (HBS): 124 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 1.3 mM NaH2PO4, 32.5 mM HEPES, 10.5 mM glucose, pH adjusted to 7.4 with NaOH at 37°C.

  • NH4Cl solution: HBS containing 10-20 mM NH4Cl.

  • Na+-free HBS: Replace NaCl with an equimolar concentration of N-methyl-D-glucamine chloride (NMDG-Cl).

  • Cultured cells on coverslips.

Procedure:

  • Culture cells to the desired confluency on glass coverslips suitable for microscopy.

  • Wash the cells twice with HBS at 37°C.

  • Mount the coverslip in a perfusion chamber on a microscope stage maintained at 37°C.

  • Perfuse the cells with HBS for a baseline intracellular pH (pHi) recording (see Protocol 2).

  • To induce acidosis, switch the perfusion to the NH4Cl solution for 3-5 minutes. This will initially cause a slight intracellular alkalinization as NH3 diffuses into the cell and binds to H+.

  • Rapidly switch the perfusion to Na+-free HBS. The removal of extracellular NH4+ causes the intracellular NH4+ to dissociate into NH3 and H+. The NH3 rapidly diffuses out of the cell, trapping the H+ inside and causing a significant drop in pHi (intracellular acidosis).

  • To observe the recovery from acidosis, switch the perfusion back to the standard HBS. The rate of pHi recovery is dependent on the activity of acid-extruding mechanisms, primarily NHE-1 in many cell types.

Acidosis_Induction_Workflow start Start: Cells in HBS nh4cl Perfuse with NH4Cl Solution (3-5 min) start->nh4cl na_free Perfuse with Na+-free HBS nh4cl->na_free acidosis Intracellular Acidosis na_free->acidosis recovery Perfuse with standard HBS acidosis->recovery end End: pHi Recovery recovery->end

Caption: Workflow for inducing intracellular acidosis via NH4Cl prepulse.

Protocol 2: Measurement of Intracellular pH using BCECF-AM

This protocol details the use of the ratiometric pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), to measure pHi.

Materials:

  • BCECF-AM (stock solution of 1-5 mM in anhydrous DMSO).

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

  • Pluronic F-127 (optional, to aid in dye loading).

  • Nigericin (for calibration).

  • High K+ calibration buffers (with varying pH values, e.g., 6.5, 7.0, 7.5, 8.0).

Procedure:

  • Dye Loading:

    • Prepare a fresh loading solution of 2-10 µM BCECF-AM in HHBS. The addition of Pluronic F-127 (0.02%) can facilitate dye solubilization.

    • Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HHBS to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Fluorescence Measurement:

    • Mount the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope.

    • Excite the cells alternately at approximately 490 nm and 440 nm, and measure the emission at ~535 nm.

    • The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

  • Calibration:

    • At the end of each experiment, perfuse the cells with a high K+ buffer containing 10 µM nigericin. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.

    • Sequentially perfuse the cells with high K+ calibration buffers of known pH values.

    • Record the fluorescence ratio at each pH value to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

pHi_Measurement_Workflow start Start: Cultured Cells load_dye Incubate with BCECF-AM (30-60 min) start->load_dye wash Wash cells 3x with HHBS load_dye->wash measure Measure Fluorescence Ratio (Ex: 490/440 nm, Em: 535 nm) wash->measure calibrate Calibrate with Nigericin and High K+ Buffers measure->calibrate end End: Determine pHi calibrate->end

Caption: Workflow for intracellular pH measurement using BCECF-AM.

Protocol 3: Application of Zoniporide in Intracellular Acidosis Studies

This protocol outlines how to incorporate Zoniporide into the acidosis and pHi measurement experiments to assess its effect on NHE-1 activity.

Materials:

  • Zoniporide (prepare a stock solution, e.g., 10 mM in DMSO).

  • Cells prepared for pHi measurement as described in Protocols 1 and 2.

Procedure:

  • Preparation of Zoniporide Working Solution:

    • Dilute the Zoniporide stock solution in the appropriate buffer (e.g., HBS) to the desired final working concentration. Based on the IC50 values, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell types.

  • Experimental Procedure:

    • Follow the procedures for inducing intracellular acidosis (Protocol 1) and measuring pHi (Protocol 2).

    • To test the effect of Zoniporide, pre-incubate the cells with the Zoniporide working solution for a sufficient period (e.g., 15-30 minutes) before inducing acidosis.

    • Alternatively, introduce Zoniporide during the pHi recovery phase after acidosis has been induced. This allows for the direct observation of its inhibitory effect on the rate of pHi recovery.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the Zoniporide-treated group) to account for any effects of the solvent.

  • Data Analysis:

    • Calculate the rate of pHi recovery in the presence and absence of Zoniporide. A significant reduction in the rate of pHi recovery in the presence of Zoniporide indicates inhibition of NHE-1 activity.

Troubleshooting and Considerations

  • Cell Viability: Ensure that the concentrations of Zoniporide and the duration of the experiments do not adversely affect cell viability. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) if necessary.

  • Dye Leakage: BCECF can leak from cells over time. Minimize the duration of experiments and ensure complete de-esterification of the AM ester.

  • Autofluorescence: Be aware of cellular autofluorescence and subtract the background fluorescence from your measurements.

  • Specificity: While Zoniporide is highly selective for NHE-1, it is good practice to confirm the involvement of NHE-1 using other approaches, such as siRNA-mediated knockdown, if feasible.

By following these application notes and protocols, researchers can effectively utilize Zoniporide as a tool to investigate the role of NHE-1 in intracellular pH regulation and its implications in various cellular processes and disease states.

References

Application of Zoniporide in Breast Cancer Cell Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer metastasis is the primary cause of mortality in patients, and the process of cell invasion is a critical initial step in the metastatic cascade. The sodium-hydrogen exchanger isoform 1 (NHE1) has emerged as a key player in promoting cancer cell invasion and metastasis.[1][2][3][4] NHE1 is a plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. In cancer cells, NHE1 activity is often upregulated, leading to an alkaline intracellular environment and an acidic extracellular microenvironment.[2][5] This altered pH dynamic promotes the activity of proteolytic enzymes, such as matrix metalloproteinases (MMPs), that degrade the extracellular matrix (ECM), facilitating cell invasion.[1][4]

Zoniporide is a potent and selective inhibitor of NHE1.[6][7] While initially developed for cardioprotection, its role as a potential anti-cancer agent is of growing interest due to the critical function of NHE1 in tumor progression.[5][8] By inhibiting NHE1, Zoniporide is hypothesized to disrupt the pH balance that favors invasive processes, thereby reducing the metastatic potential of breast cancer cells. This document provides detailed application notes and protocols for utilizing Zoniporide in breast cancer cell invasion assays.

Mechanism of Action

Zoniporide targets the NHE1 protein, inhibiting its ability to exchange intracellular protons for extracellular sodium ions. This inhibition leads to a decrease in intracellular pH and an increase in extracellular pH, effectively reversing the pH gradient typically observed in tumors.[2][5] The consequences of this action on breast cancer cell invasion are multifaceted:

  • Inhibition of Proteolytic Enzyme Activity: The acidic extracellular microenvironment created by NHE1 activity is optimal for the function of enzymes like MMPs, which are crucial for degrading the ECM. By raising the extracellular pH, Zoniporide is expected to reduce the activity of these enzymes, thus hindering the breakdown of the basement membrane.[1][4]

  • Modulation of Cell Migration Machinery: Intracellular pH is a critical regulator of cytoskeletal dynamics. By lowering the intracellular pH, Zoniporide may interfere with the actin polymerization and cytoskeletal rearrangements necessary for cell motility and the formation of invasive structures like invadopodia.[9]

  • Disruption of Pro-Invasive Signaling Pathways: NHE1 activity is linked to several signaling pathways that promote cancer cell invasion and metastasis, including the RhoA/ROCK and MAPK pathways.[1][4][10] Inhibition of NHE1 by Zoniporide can therefore disrupt these downstream signaling events.

Quantitative Data Summary

Direct quantitative data for Zoniporide in breast cancer cell invasion assays is limited in publicly available literature. However, studies using other potent NHE1 inhibitors, such as Cariporide, in breast cancer cells provide a strong indication of the expected effects. The following table summarizes representative data from studies on NHE1 inhibition in breast cancer cells.

Cell LineInhibitorConcentrationEffect on Invasion/Metastasis-Related ProcessesReference
MCF-7/ADRCariporide6 µg/mlDecreased MDR1 and NF-κB p65 expression, suggesting a role in overcoming drug resistance and reducing pro-survival signaling.[3]
MCF-7/ADRCariporide6 µg/mlIn combination with doxorubicin, significantly decreased the IC50 value for doxorubicin, indicating sensitization to chemotherapy.[3]
MDA-MB-231NHE1 InhibitionNot SpecifiedNHE1 is shown to mediate invasion through the regulation of membrane-type 1 matrix metalloproteinase (MT1-MMP).[1]

Experimental Protocols

Matrigel Transwell Invasion Assay

This protocol describes a standard method to assess the effect of Zoniporide on the invasive capacity of breast cancer cells through a basement membrane matrix.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Zoniporide (stock solution prepared in a suitable solvent like DMSO)

  • 24-well plate with cell culture inserts (8 µm pore size)[11][12]

  • Matrigel™ Basement Membrane Matrix[11]

  • Serum-free cell culture medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet)[13]

  • Microscope

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.

    • Add 100 µl of the diluted Matrigel solution to the upper chamber of each transwell insert.[11]

    • Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Preparation:

    • Culture breast cancer cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/ml.

  • Zoniporide Treatment:

    • In the cell suspension, add Zoniporide to the desired final concentrations (a dose-response experiment is recommended, e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the cell suspension with Zoniporide for 30 minutes at 37°C.

  • Invasion Assay Setup:

    • Add 600 µl of chemoattractant (medium with 10% FBS) to the lower chamber of the 24-well plate.[13]

    • Carefully place the Matrigel-coated inserts into the wells.

    • Seed 200 µl of the cell suspension (containing Zoniporide or vehicle) into the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invaded cells from the top surface of the membrane.[11][13]

    • Fix the invaded cells on the bottom of the membrane with the fixing solution for 20 minutes.

    • Stain the fixed cells with crystal violet solution for 15 minutes.[13]

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Using a microscope, count the number of invaded cells in several random fields of view for each insert.

    • Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

Visualizations

Signaling Pathway of NHE1 in Breast Cancer Cell Invasion

NHE1_Signaling_Pathway GrowthFactors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK PI3K PI3K RTK->PI3K RhoA RhoA RTK->RhoA MAPK MAPK (ERK1/2, p38) RTK->MAPK Akt Akt PI3K->Akt NHE1 NHE1 Akt->NHE1 ROCK ROCK RhoA->ROCK ROCK->NHE1 MAPK->NHE1 pHi_increase ↑ Intracellular pH (Alkalinization) NHE1->pHi_increase pHe_decrease ↓ Extracellular pH (Acidification) NHE1->pHe_decrease Zoniporide Zoniporide Zoniporide->NHE1 Cytoskeleton Cytoskeletal Rearrangement pHi_increase->Cytoskeleton MMPs MMP Activation pHe_decrease->MMPs Invasion Cell Invasion & Metastasis Cytoskeleton->Invasion ECM_degradation ECM Degradation MMPs->ECM_degradation ECM_degradation->Invasion Invasion_Assay_Workflow start Start coat_inserts Coat Transwell Inserts with Matrigel start->coat_inserts prepare_cells Prepare and Serum-Starve Breast Cancer Cells coat_inserts->prepare_cells treat_cells Treat Cells with Zoniporide or Vehicle Control prepare_cells->treat_cells seed_cells Seed Cells into Upper Chamber treat_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubate Incubate for 24-48 hours add_chemoattractant->incubate remove_noninvaded Remove Non-Invaded Cells from Top of Membrane incubate->remove_noninvaded fix_stain Fix and Stain Invaded Cells remove_noninvaded->fix_stain quantify Quantify Invaded Cells (Microscopy/Absorbance) fix_stain->quantify end End quantify->end

References

Troubleshooting & Optimization

Optimizing Zoniporide dihydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide dihydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1][2][3][4][5][6][7] By blocking NHE-1, Zoniporide prevents the extrusion of protons (H+) from the cell in exchange for sodium ions (Na+). This action can protect cells, particularly cardiac cells, from damage during events like ischemia-reperfusion injury, where intracellular acidosis and subsequent calcium overload are major contributors to cell death.[2]

2. What is the recommended starting concentration range for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. However, based on its in vitro potency, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. The IC50 for human NHE-1 inhibition is approximately 14 nM.[1][3][4][5][7]

3. How should I prepare and store this compound stock solutions?

This compound is soluble in water (up to 10 mM) and DMSO (up to 100 mM).[1] For most in vitro studies, preparing a concentrated stock solution in DMSO is common.

  • Preparation: To prepare a 10 mM stock solution, dissolve 3.93 mg of this compound (MW: 393.27 g/mol ) in 1 mL of DMSO.

  • Storage: Store stock solutions at -20°C.[1] It is recommended to prepare fresh solutions, but they can be stored for up to one month at -20°C.[1] Before use, thaw the stock solution at room temperature and ensure any precipitate is fully dissolved.

4. Is this compound selective for NHE-1?

Yes, Zoniporide exhibits high selectivity for NHE-1 over other isoforms.[1][3][4][5][7] This selectivity is crucial for attributing observed effects specifically to the inhibition of NHE-1.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of Zoniporide Concentration too low: The concentration used may be insufficient to inhibit NHE-1 in your specific cell type or under your experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM).
Compound degradation: Improper storage or handling may have led to the degradation of Zoniporide.Prepare fresh stock solutions and store them properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Low NHE-1 expression/activity: The cell line you are using may have low endogenous expression or activity of NHE-1.Verify NHE-1 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have high NHE-1 activity.
High cell toxicity or off-target effects Concentration too high: Excessive concentrations can lead to non-specific effects and cytotoxicity.Lower the concentration of Zoniporide. Refer to the IC50 values and perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cells.
Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may be toxic to the cells.Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Prepare a vehicle control with the same final DMSO concentration.
Variability in experimental results Inconsistent compound concentration: Inaccurate dilutions or uneven mixing can lead to variable results.Use calibrated pipettes for dilutions. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
Cell passage number and confluency: Cell physiology and NHE-1 expression can change with passage number and confluency.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of the experiment.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetSpeciesAssayIC50 / KiReference(s)
NHE-1 Human22Na+ uptake14 nM (IC50)[3][4][5][7]
NHE-1 HumanInhibition Constant14 nM (Ki)
NHE-2 HumanInhibition Constant2,200 nM (Ki)
NHE-3 RatInhibition Constant220,000 nM (Ki)
NHE-1 (platelets) HumanPlatelet Swelling59 nM (IC50)[4][5][7]
NHE-1 (myocytes) RatH+ efflux73 nM (IC50)[8]

Table 2: Solubility and Storage of this compound

SolventMaximum ConcentrationStorage of Stock SolutionReference(s)
Water 10 mM-20°C[1]
DMSO 100 mM-20°C[1]

Experimental Protocols

Key Experiment: Measurement of Intracellular pH (pHi) Recovery Rate to Assess NHE-1 Inhibition

This protocol describes how to measure the effect of Zoniporide on the recovery of intracellular pH following an acid load, a direct functional measure of NHE-1 activity.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • BCECF-AM (pH-sensitive fluorescent dye)

  • This compound

  • HEPES-buffered saline solution (HBSS)

  • NH4Cl solution (e.g., 20 mM in HBSS)

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Wash the cells twice with HBSS.

    • Incubate the cells with BCECF-AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline pHi Measurement:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Perfuse the cells with HBSS and record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

  • Acid Load:

    • Induce intracellular acidification by perfusing the cells with the NH4Cl solution for 5-10 minutes. This will initially cause an alkalization followed by a rapid acidification upon removal of the NH4Cl.

  • pHi Recovery and Zoniporide Treatment:

    • Remove the NH4Cl solution by perfusing with HBSS. This will cause a rapid drop in pHi.

    • Immediately begin recording the fluorescence ratio to monitor the pHi recovery back to baseline.

    • For the experimental group, perfuse the cells with HBSS containing the desired concentration of Zoniporide during the recovery phase. Include a vehicle control (e.g., DMSO) in a separate experiment.

  • Data Analysis:

    • Calculate the rate of pHi recovery (dpH/dt) by fitting the initial phase of the recovery curve to a linear regression.

    • Compare the pHi recovery rates between the control and Zoniporide-treated groups. A decrease in the recovery rate in the presence of Zoniporide indicates inhibition of NHE-1.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Na_int Na+ NHE1->Na_int Influx H_int H+ H_int->NHE1 Acidosis Intracellular Acidosis Acidosis->H_int Zoniporide Zoniporide Zoniporide->NHE1 Inhibition

Caption: Mechanism of Zoniporide action on the NHE-1 transporter.

Experimental_Workflow Start Start: Plate cells on glass-bottom dishes Dye_Loading Load cells with BCECF-AM Start->Dye_Loading Wash1 Wash cells with HBSS Dye_Loading->Wash1 Baseline Measure baseline intracellular pH Wash1->Baseline Acid_Load Induce acid load with NH4Cl Baseline->Acid_Load Wash2 Wash out NH4Cl Acid_Load->Wash2 Treatment Treat with Zoniporide or vehicle control Wash2->Treatment Recovery Monitor pHi recovery Treatment->Recovery Analysis Analyze pHi recovery rate Recovery->Analysis End End Analysis->End

Caption: Workflow for assessing NHE-1 inhibition using a pHi recovery assay.

References

Technical Support Center: Zoniporide Dihydrochloride Dose-Ranging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals designing and conducting dose-ranging studies with Zoniporide dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] Under conditions of ischemia (lack of blood flow), intracellular pH decreases, activating NHE-1 to extrude hydrogen ions in exchange for sodium ions. This leads to an influx of sodium, which in turn can cause calcium overload through the sodium-calcium exchanger, resulting in cellular injury and death.[1] Zoniporide blocks this cascade by inhibiting NHE-1, thereby protecting cells, particularly cardiac cells, from ischemia-reperfusion injury.[1][4]

Q2: What are the key parameters to consider when designing a preclinical dose-ranging study for Zoniporide?

A2: A preclinical dose-ranging study for Zoniporide should aim to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[5] Key considerations include the selection of appropriate animal models (e.g., rodent and non-rodent species), the route of administration (intravenous administration has been used in preclinical studies), and the endpoints to be measured.[4][6] These endpoints should include assessments of both safety (e.g., clinical observations, body weight, clinical pathology) and efficacy (e.g., infarct size reduction in a myocardial infarction model).[7][8]

Q3: What are some starting points for dose selection in in vitro and in vivo preclinical models?

A3: For in vitro studies, Zoniporide has an IC50 of 14 nM for human NHE-1.[2][3] In isolated rabbit hearts, it showed a concentration-dependent reduction in infarct size with an EC50 of 0.25 nM.[7][9] For in vivo studies in anesthetized rabbits, an intravenous dose-dependent reduction in infarct size was observed with an ED50 of 0.45 mg/kg/h.[2][3][7][9] These values can serve as a starting point for dose selection in similar preclinical models.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell-based assays Compound precipitation: this compound has good aqueous solubility, but high concentrations in complex media could lead to precipitation.- Ensure complete solubilization of the compound in an appropriate vehicle (e.g., water or DMSO) before further dilution in culture media. - Visually inspect solutions for any signs of precipitation. - Consider performing a solubility test in your specific cell culture medium.
Cell line variability: Different cell lines may express varying levels of NHE-1.- Confirm NHE-1 expression in your chosen cell line using techniques like Western blot or qPCR. - Consider using a cell line known to have robust NHE-1 activity.
Lack of dose-dependent effect in animal models Inappropriate dose range: The selected dose range may be too low to elicit a therapeutic effect or too high, leading to toxicity that masks the intended effect.- Review existing preclinical data to inform your dose selection.[2][3][7][9] - Conduct a pilot study with a wide dose range to identify a more targeted range for your main study.
Pharmacokinetic issues: The drug may not be reaching the target tissue at sufficient concentrations or for a long enough duration.- Perform pharmacokinetic (PK) analysis to measure plasma and tissue concentrations of Zoniporide. The half-life in monkeys has been reported to be 1.5 hours.[2][7] - Adjust the dosing regimen (e.g., frequency of administration) based on the PK data.
Unexpected toxicity in animal models Off-target effects: While Zoniporide is selective for NHE-1, high concentrations could potentially interact with other targets.- Carefully review the safety pharmacology profile of Zoniporide. - Reduce the dose to a level that is still expected to be efficacious but with a lower risk of off-target effects.
Vehicle-related toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects.- Include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity.

Data Presentation

Table 1: In Vitro Potency of Zoniporide

ParameterSpecies/SystemValueReference
IC50 Human NHE-114 nM[2][3]
Ki Human NHE-114 nM
Ki Human NHE-22200 nM
Ki Rat NHE-3220000 nM
EC50 Isolated Rabbit Heart (Infarct Size Reduction)0.25 nM[7][9]

Table 2: In Vivo Efficacy of Zoniporide

Animal ModelRoute of AdministrationKey FindingED50Reference
Anesthetized RabbitIntravenousDose-dependent reduction in infarct size0.45 mg/kg/h[2][3][7][9]

Experimental Protocols

Protocol 1: In Vitro NHE-1 Inhibition Assay (Cell-Based)

  • Cell Culture: Culture cells expressing NHE-1 (e.g., human platelets or a suitable recombinant cell line) in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer.

  • Cell Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Induction of Acidosis: Induce intracellular acidosis using a method such as the ammonium prepulse technique.

  • pH Recovery Measurement: Monitor the recovery of intracellular pH over time in the presence of different concentrations of Zoniporide using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of pH recovery for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Preclinical Dose-Ranging Study in a Rabbit Myocardial Infarction Model

  • Animal Model: Use a validated rabbit model of myocardial ischemia-reperfusion injury.

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of Zoniporide (e.g., low, medium, and high). The dose selection should be based on existing data.[2][3][7][9]

  • Drug Administration: Administer Zoniporide or vehicle via intravenous infusion before the induction of ischemia.

  • Induction of Myocardial Infarction: Surgically induce regional myocardial ischemia for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[9]

  • Monitoring: Continuously monitor physiological parameters such as heart rate and blood pressure throughout the experiment.[9]

  • Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and excise the hearts. Measure the infarct size as a percentage of the area at risk.

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the plasma concentration of Zoniporide.

  • Statistical Analysis: Compare the infarct sizes between the different dose groups and the vehicle control to determine the effective dose range.

Visualizations

G cluster_0 Ischemia-Reperfusion Injury Cascade cluster_1 Zoniporide Intervention Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1_activation NHE-1 Activation Acidosis->NHE1_activation Na_influx ↑ Intracellular Na+ NHE1_activation->Na_influx Ca_overload ↑ Intracellular Ca2+ (via Na+/Ca2+ Exchanger) Na_influx->Ca_overload Cell_Injury Cellular Injury & Death Ca_overload->Cell_Injury Zoniporide Zoniporide NHE1_inhibition NHE-1 Inhibition Zoniporide->NHE1_inhibition NHE1_inhibition->NHE1_activation Blocks G cluster_workflow Dose-Ranging Study Workflow start Define Objectives (MTD & MED) animal_model Select Animal Model (e.g., Rabbit Ischemia Model) start->animal_model dose_selection Preliminary Dose Selection (Based on in vitro/in vivo data) animal_model->dose_selection group_allocation Group Allocation (Vehicle, Low, Mid, High Dose) dose_selection->group_allocation drug_admin Drug Administration group_allocation->drug_admin induction Induce Pathology (e.g., Myocardial Ischemia) drug_admin->induction monitoring In-life Monitoring (Safety & Efficacy Endpoints) induction->monitoring endpoint Terminal Endpoint Analysis (e.g., Infarct Size, PK) monitoring->endpoint analysis Data Analysis (Determine Dose-Response) endpoint->analysis finish Identify Optimal Dose Range analysis->finish G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent In Vitro Results precipitation Compound Precipitation issue->precipitation cell_variability Cell Line Variability issue->cell_variability assay_error Assay Procedure Error issue->assay_error solubility_check Verify Solubility in Media precipitation->solubility_check nhe1_expression Confirm NHE-1 Expression cell_variability->nhe1_expression protocol_review Review Assay Protocol assay_error->protocol_review

References

Troubleshooting inconsistent findings in Zoniporide reperfusion injury studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide in the context of reperfusion injury. The information is compiled from preclinical studies to help address inconsistent findings and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Zoniporide in cardioprotection?

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] During ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium ions (Na+) and subsequent calcium ion (Ca2+) overload via the Na+/Ca2+ exchanger upon reperfusion. This Ca2+ overload is a major contributor to cell death and myocardial injury. By inhibiting NHE-1, Zoniporide is thought to attenuate this Na+ and Ca2+ overload, thereby protecting cardiac cells from ischemia-reperfusion injury.[3]

Q2: I am seeing variable efficacy of Zoniporide in my experiments. What are the most likely causes for these inconsistencies?

Inconsistent findings in Zoniporide studies can arise from several factors:

  • Timing of Administration: Preclinical studies consistently demonstrate that the timing of Zoniporide administration is critical. The most significant cardioprotective effects are observed when the drug is administered before the ischemic event.[4] Administering Zoniporide only at the onset of reperfusion has been shown to be less effective or ineffective in some models. This is a crucial difference from many clinical scenarios where pre-treatment is not feasible.

  • Animal Model Selection: The choice of animal model can significantly impact results. For instance, the metabolism of Zoniporide varies between species due to differences in aldehyde oxidase activity, which can alter the drug's pharmacokinetic and pharmacodynamic profile.[5][6][7] Furthermore, the baseline cardiovascular physiology and collateral circulation can differ, affecting the severity of ischemic injury and the apparent efficacy of the drug.

  • Experimental Protocol Differences: Minor variations in experimental protocols can lead to disparate results. This includes the duration of ischemia and reperfusion, the type of anesthesia used (which can have its own cardioprotective or cardiodepressive effects), and the temperature during the experiment.

  • Off-Target Effects: Zoniporide and other NHE-1 inhibitors may have off-target effects, such as the inhibition of persistent sodium channels.[4] The contribution of these off-target effects to the overall cardioprotection is not fully elucidated and may vary depending on the specific experimental conditions.

Q3: What is the effective dose range for Zoniporide in preclinical models?

The effective dose of Zoniporide varies depending on the animal model and the experimental setup (in vitro vs. in vivo). It is crucial to perform a dose-response study in your specific model. However, published studies provide a starting point:

  • In vitro (isolated heart): Concentration-dependent reduction in infarct size has been observed with an EC50 of approximately 0.25 nM in rabbit hearts.[1][2] A significant reduction in infarct size (by 83%) was seen at 50 nM.[1][2]

  • In vivo (rabbit): A dose-dependent reduction in infarct size has been reported with an ED50 of 0.45 mg/kg/h.[1][2]

  • In vivo (rat): A loading bolus of 1 mg/kg followed by a continuous infusion of 1.98 mg/kg/h has been shown to be effective in a rat model of cardiopulmonary bypass.[8][9][10]

Q4: Are there known issues with Zoniporide's stability and formulation for in vivo experiments?

While specific stability data for laboratory preparations of Zoniporide is not extensively published, general best practices for parenteral drug formulation should be followed. For in vivo studies, Zoniporide is typically dissolved in normal saline.[11][12][13] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. The solubility and stability of the compound in different vehicles should be confirmed, especially for long-term infusion studies.

Q5: What are the expected hemodynamic effects of Zoniporide?

In some preclinical models, Zoniporide has been shown to reduce myocardial injury without adversely affecting hemodynamics such as mean arterial pressure, heart rate, or the rate-pressure product.[1][2] However, the hemodynamic response can be influenced by the state of the animal (conscious vs. anesthetized) and the specific anesthetic agents used.[14] It is important to monitor and report hemodynamic parameters in your studies to distinguish the direct cardioprotective effects of Zoniporide from those secondary to changes in cardiac workload.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No significant reduction in infarct size Timing of Administration: Drug administered after the onset of ischemia or only during reperfusion.Administer Zoniporide prior to the ischemic event. Consider a loading dose followed by a continuous infusion to ensure adequate plasma concentrations throughout the experiment.
Inadequate Dose: The dose used may be too low for the chosen animal model.Perform a dose-response study to determine the optimal effective dose in your specific model. Refer to the quantitative data tables for guidance on effective concentrations and doses in different species.
Drug Stability/Formulation: The Zoniporide solution may have degraded or precipitated.Prepare fresh solutions for each experiment. Ensure the vehicle used is appropriate and that the drug is fully dissolved.
High variability in results between animals Inconsistent Surgical Procedure: Variations in the duration of ischemia, the location of the coronary artery occlusion, or the reperfusion technique.Standardize the surgical procedure meticulously. Ensure consistent timing of all steps and use anatomical landmarks to guide occlusions.
Differences in Animal Physiology: Age, weight, and underlying health status of the animals can affect the response.Use animals of a consistent age and weight range. Ensure all animals are healthy prior to the experiment.
Unexpected Hemodynamic Effects Anesthetic Protocol: The anesthetic agent may be interacting with Zoniporide or have its own cardiovascular effects.Carefully select an anesthetic with minimal cardiovascular impact. If possible, compare findings in anesthetized and conscious models. Monitor and report all hemodynamic parameters.
Off-Target Effects: Zoniporide may be affecting other ion channels at the concentration used.Consider using lower, more specific concentrations if possible. Be aware of the potential for off-target effects and interpret the data accordingly.
Discrepancy between in vitro and in vivo results Metabolism: Zoniporide is metabolized by aldehyde oxidase, with significant interspecies variation. In vitro results may not account for in vivo metabolism.Be mindful of the species-specific metabolism of Zoniporide. Consider measuring plasma concentrations of the parent drug and its metabolites.
Systemic vs. Direct Cardiac Effects: In vivo, systemic inflammatory responses and neurohormonal activation play a role in reperfusion injury, which are absent in isolated heart models.Acknowledge the limitations of each model. The Langendorff preparation is useful for studying direct cardiac effects, while in vivo models provide a more complete physiological picture.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Zoniporide

Parameter Species Value Reference
IC50 (NHE-1 Inhibition)Human14 nM[1]
IC50 (NHE-1 Inhibition)Rat (ventricular myocytes)73 nM[8][9][10]
IC50 (NHE-1 Inhibition)Rat (platelets)67 nM[9][10]
EC50 (Infarct Size Reduction)Rabbit (isolated heart)0.25 nM[1][2]
Max Infarct Size ReductionRabbit (isolated heart, 50 nM)83%[1][2]

Table 2: In Vivo Efficacy of Zoniporide

Parameter Species Value Reference
ED50 (Infarct Size Reduction)Rabbit0.45 mg/kg/h[1][2]
Max Inhibition of Platelet SwellingRabbit (4 mg/kg/h)93%[1]
Effective Infusion RegimenRat1 mg/kg bolus + 1.98 mg/kg/h infusion[8][9][10]

Experimental Protocols

1. Isolated Perfused Heart (Langendorff) Model

This model is used to assess the direct cardioprotective effects of Zoniporide independent of systemic influences.[15][16][17][18][19]

  • Animal Model: Rabbit or rat.

  • Perfusion Buffer: Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Experimental Procedure:

    • The heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation for retrograde perfusion.

    • The heart is allowed to stabilize.

    • Zoniporide or vehicle is added to the perfusion buffer at the desired concentration.

    • Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a defined period (e.g., 30 minutes).

    • Reperfusion is initiated by restoring flow for a set duration (e.g., 120 minutes).

  • Endpoints: Infarct size (e.g., using triphenyltetrazolium chloride staining), recovery of contractile function (e.g., left ventricular developed pressure), and biochemical markers of injury in the coronary effluent (e.g., lactate dehydrogenase, creatine kinase).

2. In Vivo Myocardial Ischemia-Reperfusion Model

This model allows for the evaluation of Zoniporide in a more physiologically relevant setting.

  • Animal Model: Rabbit or rat.

  • Anesthesia: An appropriate anesthetic with minimal cardiovascular side effects should be used.

  • Experimental Procedure:

    • The animal is anesthetized, intubated, and ventilated.

    • A thoracotomy is performed to expose the heart.

    • A major coronary artery (e.g., the left anterior descending artery) is occluded for a defined period (e.g., 30-45 minutes).

    • Zoniporide or vehicle is administered intravenously as a bolus and/or continuous infusion, typically starting before the ischemic period.

    • The occlusion is released to allow for reperfusion for a set duration (e.g., 2-24 hours).

  • Endpoints: Infarct size as a percentage of the area at risk, cardiac function (e.g., via echocardiography), and systemic biomarkers of cardiac injury (e.g., troponins).[20][21][22]

Visualizations

signaling_pathway cluster_ischemia Ischemia cluster_reperfusion Reperfusion Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_activation NHE-1 Activation Acidosis->NHE1_activation Na_influx Na+ Influx NHE1_activation->Na_influx Ca_overload Ca2+ Overload (via NCX) Na_influx->Ca_overload Reperfusion Reperfusion Reperfusion->Ca_overload Injury Cell Injury & Death Ca_overload->Injury Zoniporide Zoniporide Zoniporide->NHE1_activation Inhibits

Caption: Mechanism of Zoniporide in preventing reperfusion injury.

experimental_workflow cluster_in_vitro In Vitro (Langendorff) cluster_in_vivo In Vivo ivt_start Heart Isolation & Perfusion ivt_drug Zoniporide/Vehicle Administration ivt_start->ivt_drug ivt_ischemia Global/Regional Ischemia ivt_drug->ivt_ischemia ivt_reperfusion Reperfusion ivt_ischemia->ivt_reperfusion ivt_analysis Functional & Histological Analysis ivt_reperfusion->ivt_analysis iv_anesthesia Anesthesia & Surgical Preparation iv_drug Zoniporide/Vehicle Administration (IV) iv_anesthesia->iv_drug iv_ischemia Coronary Artery Occlusion iv_drug->iv_ischemia iv_reperfusion Reperfusion iv_ischemia->iv_reperfusion iv_analysis Functional & Histological Analysis iv_reperfusion->iv_analysis

Caption: General experimental workflows for Zoniporide studies.

troubleshooting_logic start Inconsistent Results timing Check Timing of Administration start->timing dose Verify Dose & Formulation timing->dose Yes pre_ischemia Administer Pre-Ischemia timing->pre_ischemia No model Evaluate Animal Model dose->model Yes dose_response Perform Dose- Response Study dose->dose_response No protocol Review Experimental Protocol model->protocol Yes species_metabolism Consider Species- Specific Metabolism model->species_metabolism No standardize Standardize Procedure protocol->standardize No

References

Technical Support Center: Zoniporide and its Active Metabolite in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Zoniporide and what is its primary mechanism of action?

A1: Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] Its primary mechanism of action is to block the exchange of intracellular protons (H+) for extracellular sodium ions (Na+), a process that is particularly active during intracellular acidosis, such as that occurring during ischemia.[2] By inhibiting NHE-1, Zoniporide helps to prevent the intracellular sodium overload that can lead to calcium overload via the Na+/Ca2+ exchanger, thereby protecting cardiac cells from ischemia-reperfusion injury.[2]

Q2: What is the main active metabolite of Zoniporide?

A2: The major active metabolite of Zoniporide is 2-oxozoniporide (M1).[3][4] This metabolite is formed primarily through the action of the enzyme aldehyde oxidase (AO).[3][4][5]

Q3: What is the known biological activity of 2-oxozoniporide (M1)?

A3: While 2-oxozoniporide (M1) is recognized as the major circulating metabolite of Zoniporide, there is currently a lack of publicly available data quantifying its specific inhibitory potency (e.g., IC50 or EC50) against NHE-1.[3] The contribution of M1 to the overall pharmacological effect of Zoniporide in experimental outcomes is therefore not fully elucidated. Researchers should be aware of this knowledge gap when designing experiments and interpreting data, as the observed effects of Zoniporide administration could be a combination of the parent drug and its active metabolite.

Q4: In which experimental models has Zoniporide shown efficacy?

A4: Zoniporide has demonstrated cardioprotective effects in both in vitro and in vivo models. These include isolated heart (Langendorff) preparations of rabbits and rats, as well as in vivo models of myocardial ischemia-reperfusion injury in anesthetized rabbits.[6][7] It has been shown to reduce infarct size and attenuate postischemic cardiac contractile dysfunction.[1][7]

Q5: What are the key considerations for preparing Zoniporide solutions?

A5: Zoniporide hydrochloride hydrate is reported to have high aqueous solubility.[8] For experimental use, it can be dissolved in water (H2O) at a concentration of 2 mg/mL, with warming to aid dissolution. For in vitro studies such as the Langendorff preparation, stock solutions are often made in dimethyl sulfoxide (DMSO) and then diluted in the perfusion buffer to a final DMSO concentration of less than 0.1%.[6] For in vivo studies, Zoniporide can be dissolved in normal saline.[6]

Troubleshooting Guides

In Vitro Experiments (e.g., Langendorff Isolated Heart)
Problem Potential Cause Troubleshooting Steps
Ectopic heartbeats or signal noise in Langendorff preparation Hypoxia of the heart tissue due to underperfusion.Ensure adequate perfusion pressure. For rats, a spontaneous heart rate below 150-180 bpm might indicate underperfusion.[9]
Improper cannula placement.The end of the cannula should be visible through the aorta. If it has perforated the aortic valve, it will affect the perfusion of the coronary arteries.[10]
Air bubbles in the perfusion line.Air bubbles can cause an ischemic insult. Ensure all lines are free of bubbles.[10]
Variability in drug effect Inconsistent drug concentration in the perfusate.Ensure thorough mixing of the stock solution into the buffer. Use a peristaltic pump for consistent delivery.
Degradation of Zoniporide in the buffer.Prepare fresh solutions for each experiment. While Zoniporide is generally stable, prolonged storage in buffer at 37°C could lead to degradation.
No observable effect of Zoniporide Incorrect drug concentration.Verify calculations and dilutions. Consider a dose-response curve to determine the optimal concentration for your model.
NHE-1 is not sufficiently activated.The cardioprotective effects of NHE-1 inhibitors are most prominent when there is an ischemic insult leading to intracellular acidosis. Ensure your experimental protocol includes a sufficient ischemic period.
In Vivo Experiments (e.g., Anesthetized Rabbit Model)
Problem Potential Cause Troubleshooting Steps
High mortality rate during the procedure Anesthetic complications.Closely monitor vital signs. Underlying respiratory conditions can increase the risk of respiratory arrest under anesthesia.[11]
Surgical stress.Ensure the animal is properly acclimated and handled to minimize stress.[11]
Inconsistent drug exposure Issues with intravenous administration.Ensure the catheter is properly placed and patent throughout the infusion period.
Rapid metabolism of Zoniporide.Be aware of the species-specific metabolism. Zoniporide is metabolized by aldehyde oxidase, and the activity of this enzyme can vary between species.[5]
Lack of cardioprotective effect Insufficient drug dosage.The effective dose can vary between species and models. Refer to published studies for appropriate dose ranges. For anesthetized rabbits, an ED50 of 0.45 mg/kg/h has been reported.[7]
Timing of drug administration.For maximal cardioprotective effect, NHE-1 inhibitors should be present during both ischemia and reperfusion.[12] Administering the inhibitor only at the time of reperfusion may attenuate its protective effects.[13]

Quantitative Data

Table 1: In Vitro Potency of Zoniporide Against NHE-1

Assay Species Parameter Value
NHE-1 InhibitionHumanIC5014 nM[1]
NHE-1 dependent Na+ uptakeNot SpecifiedIC5014 nM
Sarcolemmal NHE activityRatIC5073 nM (at 25°C)[14][15]
Platelet Swelling (NHE-1 activity)RatIC5067 nM (at 25°C)[14][15]
Reduction of Infarct Size (Langendorff)RabbitEC500.25 nM[1][7]

Table 2: In Vivo Efficacy of Zoniporide

Model Species Parameter Value
Reduction of Infarct SizeAnesthetized RabbitED500.45 mg/kg/h[1][7]
Inhibition of Platelet SwellingAnesthetized RabbitID500.21 mg/kg/h[9]

Experimental Protocols

Key Experiment 1: Isolated Heart (Langendorff) Preparation for Ischemia-Reperfusion Injury

Objective: To assess the cardioprotective effect of Zoniporide on myocardial infarct size in an ex vivo model.

Methodology:

  • Animal Model: New Zealand White rabbits.

  • Heart Excision: Anesthetize the rabbit and rapidly excise the heart.

  • Langendorff Setup: Mount the heart on a Langendorff apparatus and begin retrograde perfusion with a modified Krebs' solution (118.5 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 24.8 mM NaHCO3, 2.5 mM CaCl2, and 10 mM glucose) gassed with 95% O2, 5% CO2 to maintain a pH of 7.4-7.5. Maintain a constant pressure of 80 mm Hg and a temperature of 38.5°C.[9]

  • Drug Administration: Begin perfusion with Zoniporide (or vehicle control) 30 minutes prior to inducing ischemia and continue throughout the experiment.[6]

  • Ischemia-Reperfusion Protocol:

    • Induce 30 minutes of regional ischemia by tightening a snare around a branch of the coronary artery.[6]

    • Release the snare and reperfuse the heart for 120 minutes.[6]

  • Endpoint Measurement: At the end of reperfusion, determine the infarct area and the area at risk, and express the infarct size as a percentage of the area at risk (% IA/AAR).

Key Experiment 2: In Vivo Anesthetized Rabbit Model of Myocardial Ischemia-Reperfusion

Objective: To evaluate the dose-dependent effect of Zoniporide on myocardial infarct size in an in vivo setting.

Methodology:

  • Animal Model: New Zealand White male rabbits (3-4 kg).

  • Anesthesia and Surgical Preparation: Anesthetize the rabbits with sodium pentobarbital. Perform a tracheotomy and ventilate with 100% oxygen. Expose the heart via a left thoracotomy and place a suture around a branch of the left coronary artery.[6]

  • Drug Administration: Infuse Zoniporide or vehicle (normal saline) intravenously for a total of 2 hours, starting 30 minutes before regional ischemia.[6]

  • Ischemia-Reperfusion Protocol:

    • Induce regional ischemia by tightening the coronary artery snare for 30 minutes.

    • Release the snare and allow for 120 minutes of reperfusion.[6]

  • Endpoint Measurement: After the reperfusion period, excise the heart and measure the infarct size as a percentage of the ischemic area at risk (% IA/AAR).

Visualizations

Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury

NHE1_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Ischemia Ischemia / Reperfusion Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis Acidosis->NHE1 Activates Na_int ↑ [Na+]i NHE1->Na_int Na+ Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_int->NCX Ca_int ↑ [Ca2+]i (Calcium Overload) NCX->Ca_int Ca2+ Influx Injury Cellular Injury / Infarction Ca_int->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits Ca_ext Ca2+ Ca_ext->NCX

Caption: NHE-1 signaling cascade during ischemia-reperfusion and the inhibitory action of Zoniporide.

Experimental Workflow: Langendorff Isolated Heart Preparation

Langendorff_Workflow start Start excision Heart Excision start->excision mounting Mount on Langendorff Apparatus excision->mounting stabilization Stabilization Period mounting->stabilization drug_admin Zoniporide / Vehicle Perfusion (30 min) stabilization->drug_admin ischemia Regional Ischemia (30 min) drug_admin->ischemia reperfusion Reperfusion (120 min) ischemia->reperfusion measurement Measure Infarct Size reperfusion->measurement end End measurement->end

Caption: Experimental workflow for assessing cardioprotection using a Langendorff isolated heart model.

Logical Relationship: Zoniporide Metabolism

Zoniporide_Metabolism Zoniporide Zoniporide (Parent Drug) M1 2-oxozoniporide (M1) (Major Active Metabolite) Zoniporide->M1 Metabolism AO Aldehyde Oxidase (AO) AO->M1

Caption: Metabolic conversion of Zoniporide to its active metabolite M1 via Aldehyde Oxidase.

References

Avoiding precipitation of Zoniporide dihydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Zoniporide dihydrochloride in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is soluble in water up to 10 mM.[1] For higher concentrations, the use of co-solvents or other solubilization techniques may be necessary. It is also soluble in DMSO at concentrations up to 100 mM.[1]

Q2: My this compound solution appears to have a precipitate. What should I do?

A2: If you observe a precipitate in your this compound solution, it is recommended to warm the solution gently. Some sources suggest that solubility in water can be improved with warming.[2] After warming, ensure the solution is clear before use. For stored solutions, it is crucial to equilibrate them to room temperature and visually inspect for any precipitate before application.[1] If precipitation persists, consider the troubleshooting steps outlined in the guides below.

Q3: What is the recommended storage condition for this compound solutions?

A3: Ideally, solutions should be prepared fresh on the day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Always ensure the solution is fully thawed, equilibrated to room temperature, and free of any precipitate before use.[1]

Q4: Can I adjust the pH of my aqueous solution to improve the solubility of this compound?

A4: Yes, pH adjustment can be a viable strategy. As a dihydrochloride salt of a weakly basic compound, Zoniporide's solubility is pH-dependent. Lowering the pH of the aqueous medium can help maintain the ionized, more soluble form of the compound and prevent its conversion to the less soluble free base.[3][4][5] However, the optimal pH for stability and solubility should be determined empirically for your specific experimental conditions.

Q5: Are there any known incompatibilities for this compound in aqueous solutions?

A5: While specific incompatibility data is limited in the provided search results, it is generally advisable to avoid strongly basic conditions, which could promote the precipitation of the free base form of Zoniporide. Additionally, interactions with other components in complex buffers or media could potentially lead to precipitation. It is recommended to first prepare a concentrated stock solution in a simple, compatible solvent (like water or DMSO) and then dilute it into the final experimental medium.

Troubleshooting Guides

Issue 1: Precipitation upon dissolution in water at room temperature.

This guide provides a systematic approach to address precipitation issues encountered during the initial preparation of this compound aqueous solutions.

G cluster_0 start Start: Precipitation Observed check_concentration Is concentration ≤ 10 mM? start->check_concentration warm_solution Gently warm the solution (e.g., 37°C water bath) check_concentration->warm_solution Yes consider_cosolvent Consider using a co-solvent (e.g., DMSO for stock) check_concentration->consider_cosolvent No check_dissolution Does precipitate dissolve? warm_solution->check_dissolution use_solution Solution is ready for use. Ensure it remains clear upon cooling to RT. check_dissolution->use_solution Yes check_dissolution->consider_cosolvent No end_precipitate End: Precipitation persists. Proceed to advanced solubilization. consider_cosolvent->end_precipitate

Caption: Troubleshooting workflow for initial dissolution of this compound.

Issue 2: Precipitation in buffered solutions or cell culture media.

This workflow addresses the common issue of precipitation when a stock solution of this compound is diluted into a more complex aqueous environment.

G cluster_1 start Start: Precipitation in complex media check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution check_stock->prepare_new_stock No check_ph Check pH of final solution check_stock->check_ph Yes prepare_new_stock->check_ph is_ph_basic Is pH > 7? check_ph->is_ph_basic adjust_ph Adjust pH of the medium to be slightly acidic (if experimentally permissible) is_ph_basic->adjust_ph Yes test_dilution Test serial dilution into the final medium is_ph_basic->test_dilution No adjust_ph->test_dilution successful_dissolution End: Soluble test_dilution->successful_dissolution persistent_precipitation End: Precipitation persists. Consider formulation strategies. test_dilution->persistent_precipitation

Caption: Workflow for addressing precipitation in complex aqueous media.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 393.27 g/mol [1]
Aqueous Solubility Up to 10 mM[1]
DMSO Solubility Up to 100 mM[1]
Storage (Solid) -20°C[1]
Storage (Solution) -20°C for up to one month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Materials: this compound powder, sterile deionized water.

  • Calculation: Calculate the required mass of this compound for the desired volume of a 10 mM solution (Molecular Weight: 393.27 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 393.27 g/mol * 1000 mg/g

  • Dissolution: a. Weigh the calculated amount of this compound powder. b. Add the powder to the corresponding volume of sterile deionized water. c. Vortex or sonicate briefly to aid dissolution. d. If a precipitate is observed, warm the solution in a 37°C water bath for 5-10 minutes, or until the solution is clear.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Usage and Storage: Use the solution immediately. If storage is necessary, aliquot and store at -20°C for up to one month. Before use, thaw completely, bring to room temperature, and inspect for any precipitation.

Protocol 2: pH-Adjusted Solubilization

This protocol is intended for situations where precipitation occurs in a neutral or slightly basic buffer.

  • Materials: this compound, appropriate acidic buffer (e.g., citrate buffer) or dilute HCl, pH meter.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in deionized water as described in Protocol 1.

  • Buffer Preparation: Prepare your desired experimental buffer.

  • pH Adjustment: a. Measure the initial pH of your experimental buffer. b. If the pH is neutral or basic, consider adjusting it to a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your experimental design. Use a dilute acid (e.g., 0.1 M HCl) for adjustment.

  • Dilution: Slowly add the concentrated this compound stock solution to the pH-adjusted buffer while stirring to achieve the final desired concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation.

Signaling Pathway Context

Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is involved in regulating intracellular pH and cell volume, and its inhibition has been studied in various contexts, including cardioprotection.[1] The following diagram illustrates the simplified signaling context of NHE-1 inhibition.

G cluster_2 cluster_membrane Cell Membrane extracellular Extracellular Space nhe1 NHE-1 intracellular Intracellular Space na_in Na+ influx nhe1->na_in ph_regulation Intracellular pH Regulation nhe1->ph_regulation cell_volume Cell Volume Control nhe1->cell_volume h_out H+ efflux h_out->nhe1 zoniporide Zoniporide zoniporide->nhe1   inhibition Inhibition

Caption: Simplified diagram of NHE-1 inhibition by Zoniporide at the cell membrane.

References

Ensuring stability of Zoniporide dihydrochloride in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Zoniporide dihydrochloride in experimental buffers. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored desiccated at 2-8°C for short-term storage.[1][2][3] For long-term storage, it is recommended to store at -20°C. The solid form is generally stable when protected from moisture and light.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in water and DMSO. Solubility data from various suppliers indicates it is soluble up to 10 mM in water and 100 mM in DMSO.[4][5] For aqueous stock solutions, warming may be necessary to achieve complete dissolution.[1][2][3]

Q3: How stable are stock solutions of this compound?

A3: The stability of this compound in solution is temperature-dependent. Hydrolysis is a primary degradation pathway.[6] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.

Q4: What are the known degradation pathways for this compound?

A4: The primary known degradation pathway for Zoniporide is hydrolysis of the acylguanidine group to form a carboxylic acid derivative.[6] Studies have identified two major hydrolysis degradants, referred to as Degradant I and Degradant II.[6] Additionally, due to the presence of quinoline and pyrazole moieties, there is a potential for photodegradation upon exposure to light.

Troubleshooting Guide

Issue 1: I am seeing variable or lower-than-expected activity of Zoniporide in my cell-based assays.

This could be due to the degradation of Zoniporide in your experimental buffer.

  • Is your experimental buffer at a neutral or alkaline pH? The acylguanidine group in Zoniporide is susceptible to hydrolysis, which can be accelerated at neutral to alkaline pH. Consider the pH of your culture medium or buffer.

  • Are you using a Tris-based buffer? Some buffers, like Tris, can react with and degrade certain compounds. If you are observing instability, consider switching to an alternative buffer system such as HEPES or phosphate-buffered saline (PBS).

  • How long are your incubation times? For lengthy experiments, the stability of Zoniporide in the experimental buffer at 37°C may be a factor. It is advisable to minimize the incubation time or replenish the compound during the experiment if feasible.

  • Have your solutions been exposed to light? The quinoline and pyrazole components of Zoniporide suggest a potential for photodegradation. Protect your stock solutions and experimental setups from light.

Issue 2: I observe a precipitate in my stock solution after thawing.

This may be due to the solubility limits of this compound, especially in aqueous solutions at low temperatures.

  • Did you warm the solution upon preparation? Warming can aid in the complete dissolution of this compound in water.[1][2][3]

  • What is the concentration of your stock solution? If you are working with high concentrations, consider preparing a slightly more dilute stock solution to ensure it remains in solution upon thawing.

  • Did you centrifuge the vial before use? After thawing, it is good practice to centrifuge the vial to pellet any undissolved material before taking an aliquot.

Data on this compound Stability

The stability of Zoniporide in an aqueous solution is significantly influenced by temperature. The primary degradation pathway is hydrolysis.

Table 1: Predicted Time for 0.1% Formation of Degradant I at Various Temperatures

TemperaturePredicted Time to Reach 0.1% Degradant I
30°C9 days
5°C330 days
-20°C30,962 days

Data adapted from a study on the initial rate analysis of Zoniporide hydrolysis.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the desired volume of sterile DMSO or water to the vial to achieve the target concentration (e.g., 10 mM in DMSO or 1 mM in water).

  • If using water, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Zoniporide Stability in an Experimental Buffer

  • Prepare a solution of this compound in the experimental buffer of interest at the final working concentration.

  • Divide the solution into multiple aliquots in light-protected tubes.

  • Store the aliquots under the experimental conditions (e.g., 37°C, room temperature, protected from light).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).

  • Quantify the peak area of the parent Zoniporide compound at each time point to determine the percentage of degradation over time.

Visualizations

cluster_pathway Potential Degradation Pathways of Zoniporide Zoniporide This compound (Acylguanidine) Hydrolysis Hydrolysis (H₂O, pH) Zoniporide->Hydrolysis Photodegradation Photodegradation (Light) Zoniporide->Photodegradation Degradant1 Degradant I (Carboxylic Acid Derivative) Hydrolysis->Degradant1 Degradant2 Other Photodegradants Photodegradation->Degradant2

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Zoniporide in Experimental Buffer Incubate Incubate under Experimental Conditions (Time, Temp, Light) Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Peak Area of Parent Compound Analyze->Quantify Data Determine % Degradation Quantify->Data

Caption: Workflow for assessing Zoniporide stability in buffers.

cluster_troubleshooting Troubleshooting Logic for Reduced Activity Start Reduced or Variable Activity Observed CheckBuffer Buffer pH > 7? Start->CheckBuffer CheckTris Using Tris Buffer? CheckBuffer->CheckTris No ActionpH Consider Lower pH or Shorter Incubation CheckBuffer->ActionpH Yes CheckTime Long Incubation? CheckTris->CheckTime No ActionBuffer Switch to HEPES or PBS CheckTris->ActionBuffer Yes CheckLight Light Exposure? CheckTime->CheckLight No ActionTime Replenish Compound CheckTime->ActionTime Yes ActionLight Protect from Light CheckLight->ActionLight Yes

Caption: Troubleshooting logic for Zoniporide activity issues.

References

Technical Support Center: Accounting for Plasma Protein Binding of Zoniporide In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zoniporide. This resource provides detailed guidance on understanding and accounting for the plasma protein binding (PPB) of Zoniporide in your in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the significance of plasma protein binding for Zoniporide's in vivo activity?

Only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse from the bloodstream to the target tissues to exert its therapeutic effect. The portion of Zoniporide that is bound to plasma proteins acts as a temporary reservoir and is not immediately available for activity. Therefore, understanding the extent of PPB is crucial for interpreting pharmacokinetic (PK) and pharmacodynamic (PD) data, as it directly influences the drug's distribution, metabolism, and clearance.

Q2: What is the extent of Zoniporide's plasma protein binding?

Q3: Which plasma proteins does Zoniporide likely bind to?

As Zoniporide is a basic compound, it is expected to primarily bind to alpha-1-acid glycoprotein (AAG) . However, it may also show some binding to albumin. The concentration of AAG can vary significantly in response to inflammatory conditions, which can in turn alter the unbound fraction of Zoniporide.

Q4: How does plasma protein binding affect the interpretation of in vitro to in vivo extrapolation (IVIVE)?

When extrapolating in vitro potency (e.g., IC50) to predict in vivo efficacy, it is critical to account for the unbound fraction of Zoniporide in plasma. The free drug hypothesis suggests that the unbound concentration of a drug in plasma is in equilibrium with the concentration at the target site. Therefore, the in vitro effective concentrations should be compared with the in vivo unbound plasma concentrations of Zoniporide.

Quantitative Data on Zoniporide Plasma Protein Binding

The following table summarizes the available quantitative data for Zoniporide's plasma protein binding. Data for species other than rat are not widely published.

SpeciesPlasma Protein Binding (%)Unbound Fraction (%)Reference
Rat54%46%Tracey et al., 2003
HumanModerate (Specific percentage not published)-Knight et al., 2003
MonkeyModerate (Specific percentage not published)-Knight et al., 2003
DogModerate (Specific percentage not published)-Guzman-Perez et al., 2001

Visualizing Drug Distribution Dynamics

The following diagram illustrates the equilibrium between bound and unbound Zoniporide in the plasma and its availability to target tissues.

TotalDrug Total Zoniporide in Plasma BoundDrug Protein-Bound Zoniporide (Inactive Reservoir) TotalDrug->BoundDrug UnboundDrug Unbound (Free) Zoniporide (Active) TotalDrug->UnboundDrug BoundDrug->UnboundDrug Equilibrium TargetTissue Target Tissue (e.g., Myocardium) UnboundDrug->TargetTissue Distribution MetabolismExcretion Metabolism & Excretion UnboundDrug->MetabolismExcretion Clearance

Zoniporide Distribution Equilibrium

Experimental Protocols

Determining Unbound Fraction of Zoniporide using Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the plasma protein binding of a compound.

Materials:

  • Zoniporide stock solution

  • Control plasma from the species of interest (e.g., rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Incubator shaker set to 37°C

  • LC-MS/MS for quantification

Procedure:

  • Prepare a working solution of Zoniporide in control plasma at the desired concentration (e.g., 1 µM).

  • Add the Zoniporide-spiked plasma to one chamber of the dialysis cell (the donor chamber).

  • Add an equal volume of PBS to the other chamber (the receiver chamber).

  • Seal the dialysis unit and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours, to be optimized) to allow the system to reach equilibrium.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Analyze the concentration of Zoniporide in both sets of samples using a validated LC-MS/MS method.

Data Analysis: The percentage of unbound Zoniporide is calculated as:

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

The percentage of plasma protein binding is calculated as:

% Bound = 100 - % Unbound

The following diagram outlines the experimental workflow for the equilibrium dialysis protocol.

Start Start: Prepare Zoniporide- Spiked Plasma LoadDialysis Load Plasma and Buffer into Equilibrium Dialysis Device Start->LoadDialysis Incubate Incubate at 37°C with Shaking to Reach Equilibrium LoadDialysis->Incubate Sample Collect Samples from Both Plasma and Buffer Chambers Incubate->Sample MatrixMatch Perform Matrix Matching for Accurate Analysis Sample->MatrixMatch LCMS Quantify Zoniporide Concentration by LC-MS/MS MatrixMatch->LCMS Calculate Calculate % Unbound and % Bound Fractions LCMS->Calculate End End Calculate->End

Equilibrium Dialysis Workflow

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in % unbound results - Inconsistent pipetting- Temperature fluctuations during incubation- Plasma samples not fully thawed or mixed- Non-specific binding of Zoniporide to the dialysis device- Use calibrated pipettes and consistent technique.- Ensure the incubator maintains a stable 37°C.- Thaw plasma completely at 37°C and vortex gently before use.- Pre-condition the dialysis device according to the manufacturer's instructions.
Unrealistically high % unbound - Leakage of the dialysis membrane- Insufficient incubation time to reach equilibrium- Inspect membranes for any damage before use.- Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal time to reach equilibrium for Zoniporide.
Unrealistically low % unbound - Non-specific binding to the device- Drug instability in plasma or buffer at 37°C- Use devices made of low-binding materials. Consider adding a small amount of organic solvent (if compatible with the assay) to the buffer to reduce non-specific binding.- Assess the stability of Zoniporide under the assay conditions by incubating it in plasma and buffer separately and measuring the concentration over time.
Poor recovery of Zoniporide - Adsorption to labware (e.g., pipette tips, plates)- Instability of the compound- Use low-adhesion polypropylene labware.- As mentioned above, confirm the stability of Zoniporide under the experimental conditions.

The logical process for troubleshooting unexpected results is depicted in the diagram below.

Start Unexpected PPB Results (High/Low/Variable) CheckVariability Is the variability high? Start->CheckVariability CheckUnboundValue Is the % unbound unexpectedly high or low? CheckVariability->CheckUnboundValue No ReviewTechnique Review Pipetting Technique, Temperature Control, and Plasma Handling CheckVariability->ReviewTechnique Yes CheckLeakage Check for Membrane Leakage CheckUnboundValue->CheckLeakage High % Unbound AssessBinding Assess Non-Specific Binding and Compound Stability CheckUnboundValue->AssessBinding Low % Unbound End Re-run Experiment with Optimized Parameters ReviewTechnique->End OptimizeTime Optimize Incubation Time CheckLeakage->OptimizeTime OptimizeTime->End AssessBinding->End

Troubleshooting Logic Flow

Validation & Comparative

A Comparative Guide to Zoniporide and Cariporide as NHE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zoniporide and Cariporide, two prominent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). NHE-1 is a key membrane protein involved in the regulation of intracellular pH and cell volume, and its dysregulation has been implicated in various pathologies, including myocardial ischemia-reperfusion injury and cardiac hypertrophy.[1][2] This document summarizes their inhibitory potency, selectivity, and the experimental methods used for their characterization, supported by experimental data.

Potency and Selectivity Comparison

Zoniporide and Cariporide are both potent inhibitors of NHE-1, but exhibit differences in their potency and selectivity across various NHE isoforms. The following table summarizes their inhibitory activities, primarily focusing on IC50 and Ki values.

CompoundTargetPotency (IC50/Ki)SelectivityReference
Zoniporide Human NHE-1IC50: 14 nM>150-fold vs. other NHE isoforms[3][4][5][6]
Human NHE-1Ki: 14 nM
Human NHE-2Ki: 2200 nM157-fold vs. hNHE-2[7]
Rat NHE-3Ki: 220,000 nM15,700-fold vs. rNHE-3[7]
Human Platelet NHE-1IC50: 59 nM[4][5][6]
Rat Ventricular Myocyte NHE-1IC50: 73 nM (at 25°C)[8]
Cariporide Human NHE-1IC50: 0.05 µM (50 nM)
Human NHE-1IC50: 30 nM[9][10][11]
Human NHE-2IC50: 1000 µM
Human NHE-3IC50: 3 µM

Experimental Protocols

The inhibitory activity of Zoniporide and Cariporide on NHE-1 is typically assessed using fluorometric measurements of intracellular pH (pHi) in cells expressing the exchanger.

Measurement of NHE-1 Activity via Intracellular pH Monitoring

This method relies on inducing intracellular acidosis and then monitoring the rate of pHi recovery, which is mediated by NHE-1 activity in the absence of bicarbonate.

1. Cell Preparation and Dye Loading:

  • Cells stably expressing the target NHE isoform (e.g., human NHE-1 in CHO-K1 cells) are cultured on coverslips.[11]

  • The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubation in a physiological salt solution.

2. Induction of Intracellular Acidosis:

  • A common method to induce a rapid and reversible intracellular acidification is the ammonium prepulse technique.

  • Cells are transiently exposed to a solution containing NH4Cl, leading to an initial intracellular alkalinization as NH3 diffuses into the cell and combines with H+ to form NH4+.

  • Subsequent removal of the external NH4Cl and replacement with a Na+-free solution causes a rapid efflux of NH3, leaving behind H+ and resulting in a profound intracellular acidosis.[12]

3. Measurement of pHi Recovery:

  • The coverslip with the acid-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope.

  • The cells are superfused with a Na+-containing solution to initiate NHE-1-mediated pHi recovery.

  • The fluorescence emission of the pH-sensitive dye is monitored over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular pH.

  • The initial rate of pHi recovery (ΔpH/Δt) is calculated from the linear portion of the recovery phase and is taken as a measure of NHE-1 activity.[13]

4. Inhibition Assay:

  • To determine the IC50 value of an inhibitor, the pHi recovery assay is performed in the presence of varying concentrations of the compound.

  • The rate of pHi recovery is measured for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NHE-1 activity, is determined by fitting the concentration-response data to a sigmoidal curve.

Below is a workflow diagram illustrating the key steps in a typical NHE-1 inhibition assay.

G cell_culture Culture cells expressing NHE-1 dye_loading Load cells with pH-sensitive dye (e.g., BCECF-AM) cell_culture->dye_loading nh4cl_pulse NH4Cl prepulse na_free Switch to Na+-free solution nh4cl_pulse->na_free na_reintroduction Reintroduce Na+ to initiate recovery (with/without inhibitor) fluorescence_monitoring Monitor fluorescence change over time na_reintroduction->fluorescence_monitoring calculate_rate Calculate rate of pHi recovery fluorescence_monitoring->calculate_rate dose_response Generate dose-response curve to determine IC50 calculate_rate->dose_response G AngII Angiotensin II NHE1 NHE-1 AngII->NHE1 ET1 Endothelin-1 ET1->NHE1 Na_increase ↑ [Na+]i NHE1->Na_increase Na+ influx NCX Na+/Ca2+ Exchanger (reversed) Ca_increase ↑ [Ca2+]i NCX->Ca_increase Ca2+ influx Na_increase->NCX Calcineurin Calcineurin Ca_increase->Calcineurin CaMKII CaMKII Ca_increase->CaMKII NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Hypertrophic Gene Expression CaMKII->Gene_Expression NFAT->Gene_Expression

References

Zoniporide: A Comparative Analysis of its Selectivity for the Sodium-Hydrogen Exchanger Isoform 1 (NHE-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zoniporide's selectivity for the Na+/H+ exchanger isoform 1 (NHE-1) over other NHE isoforms. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer an objective overview for research and drug development applications.

High Selectivity of Zoniporide for NHE-1

Zoniporide is a potent and highly selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1).[1] Experimental data consistently demonstrates its preferential inhibition of NHE-1 compared to other isoforms, particularly NHE-2 and NHE-3.

Inhibitory Activity of Zoniporide against NHE Isoforms

The selectivity of Zoniporide is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values against various NHE isoforms.

IsoformSpeciesParameterValue (nM)Fold Selectivity vs. NHE-1
NHE-1 HumanKi14-
NHE-2 HumanKi2200~157
NHE-3 RatKi220000~15,714
NHE-1 HumanIC5014-
NHE-2 HumanIC50->150
NHE-3 RatIC50-~15,700[2]

Experimental Protocols

The selectivity of Zoniporide for NHE-1 has been determined using established in vitro and ex vivo assays. The following are detailed descriptions of the key experimental methodologies employed.

22Na+ Uptake Assay in NHE-Transfected Fibroblasts

This in vitro assay is a common method to determine the potency and selectivity of NHE inhibitors.

Principle: The activity of specific NHE isoforms is measured by quantifying the rate of radioactive sodium (22Na+) uptake into cells that have been genetically engineered to overexpress a single NHE isoform. Inhibition of this uptake by a compound is a direct measure of its inhibitory activity against that specific isoform.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis C1 Culture PS-120 fibroblast cell lines overexpressing a single NHE isoform (e.g., hNHE-1, hNHE-2, or rNHE-3) C2 Seed cells into 96-well plates and grow to confluence A1 Induce intracellular acidosis C2->A1 A2 Incubate cells with varying concentrations of Zoniporide A1->A2 A3 Initiate 22Na+ uptake by adding assay buffer containing 22NaCl A2->A3 A4 Terminate uptake after a defined period by washing with ice-cold buffer A3->A4 D1 Lyse cells and measure intracellular 22Na+ using a scintillation counter A4->D1 D2 Plot 22Na+ uptake vs. Zoniporide concentration D1->D2 D3 Calculate IC50 values for each NHE isoform D2->D3

Figure 1: Experimental workflow for the 22Na+ uptake assay.

Detailed Method:

  • Cell Culture: PS-120 fibroblast cell lines, which are deficient in endogenous NHE activity, are stably transfected to express a single human NHE isoform (e.g., NHE-1, NHE-2) or a rat isoform (e.g., NHE-3).

  • Acidification: The intracellular pH of the cells is lowered, typically by pre-incubating them in an ammonium-containing buffer followed by a sodium-free buffer.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of Zoniporide.

  • 22Na+ Uptake: The assay is initiated by adding a buffer containing radioactive 22Na+. The NHE-mediated exchange of intracellular H+ for extracellular Na+ leads to the accumulation of 22Na+ inside the cells.

  • Termination and Measurement: The uptake is stopped after a specific time by rapidly washing the cells with an ice-cold, sodium-free buffer. The amount of intracellular 22Na+ is then quantified using a scintillation counter.

  • Data Analysis: The concentration-dependent inhibition of 22Na+ uptake is used to calculate the IC50 value of Zoniporide for each NHE isoform.

Ex Vivo Human Platelet Swelling Assay

This assay provides a measure of a compound's inhibitory effect on the endogenous NHE-1 activity in a native cell type.

Principle: Platelet volume is regulated by NHE-1. When platelets are placed in a sodium propionate solution, the influx of propionic acid causes intracellular acidification, which activates NHE-1. The subsequent influx of Na+ leads to water entry and platelet swelling. Inhibition of NHE-1 reduces this swelling, which can be measured as a change in light absorbance.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Human venous blood is collected into an anticoagulant (e.g., citrate), and PRP is prepared by centrifugation.

  • Assay Initiation: The PRP is placed in a cuvette in a spectrophotometer. Platelet swelling is induced by the addition of sodium propionate.

  • Inhibitor Effect: The assay is performed in the presence of varying concentrations of Zoniporide.

  • Measurement: Platelet swelling is monitored over time by measuring the decrease in light absorbance at a specific wavelength. As platelets swell, the light scattering properties of the suspension change.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of platelet swelling against the concentration of Zoniporide.

Signaling Pathway Context: Cardioprotection

Zoniporide's high selectivity for NHE-1 is particularly relevant in the context of cardiovascular diseases, such as myocardial ischemia-reperfusion injury.[1] During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+. This, in turn, reverses the Na+/Ca2+ exchanger (NCX), causing an increase in intracellular Ca2+, which contributes to cell injury. By selectively inhibiting NHE-1, Zoniporide mitigates this deleterious cascade.

G cluster_stimuli Ischemic Stimuli cluster_nhe NHE-1 Activation & Inhibition cluster_ion Ionic Imbalance cluster_injury Cellular Injury Ischemia Myocardial Ischemia Hypoxia Hypoxia Ischemia->Hypoxia Acidosis Intracellular Acidosis (↓ pH) Hypoxia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Activates Na_influx ↑ Intracellular Na+ NHE1->Na_influx Zoniporide Zoniporide Zoniporide->NHE1 Inhibits NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_influx->NCX Activates Ca_overload ↑ Intracellular Ca2+ NCX->Ca_overload Injury Myocardial Injury (e.g., Infarction) Ca_overload->Injury

Figure 2: Role of NHE-1 in myocardial ischemia and the inhibitory action of Zoniporide.

References

Zoniporide: A Comparative Analysis of its Cardioprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for effective cardioprotective agents is a paramount objective. Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has emerged as a promising candidate in mitigating ischemia-reperfusion injury. This guide provides a comprehensive comparison of Zoniporide's efficacy against other NHE-1 inhibitors in various animal models, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cardioprotective Efficacy

The cardioprotective effects of Zoniporide have been evaluated in several preclinical studies, primarily focusing on its ability to reduce myocardial infarct size and improve cardiac function following an ischemic insult. The following tables summarize the key quantitative data from these studies, comparing Zoniporide with other notable NHE-1 inhibitors, Cariporide and Eniporide.

Table 1: In Vitro Cardioprotective Efficacy in Isolated Rabbit Hearts (Langendorff Model)
CompoundEC50 (nM)Maximum Infarct Size Reduction (%)Animal ModelIschemia DurationReperfusion DurationReference
Zoniporide 0.25 83% (at 50 nM) Rabbit30 min120 min[1][2]
Cariporide5.11Equivalent to ZoniporideRabbit30 min120 min[1][2]
Eniporide0.6958%Rabbit30 min120 min[1][2]

EC50 represents the concentration required to achieve 50% of the maximum effect.

Table 2: In Vivo Cardioprotective Efficacy in Anesthetized Rabbits
CompoundED50 (mg/kg/h)Maximum Infarct Size Reduction (%)Animal ModelIschemia DurationReperfusion DurationReference
Zoniporide 0.45 75% (at 4 mg/kg/h) Rabbit30 min120 min[1]

ED50 represents the dose required to achieve 50% of the maximum effect.

Table 3: Cardioprotective Effects of Zoniporide in Rat Models
ParameterZoniporide TreatmentControl/VehicleAnimal ModelIschemia/Reperfusion DetailsReference
Infarct Size Reduction 1.4-fold decrease-RatIschemia/Reperfusion[3]
Serum Troponin I 2.1-fold decrease-RatIschemia/Reperfusion[3]
Post-Reperfusion Arrhythmias 2-fold decrease in severity-RatIschemia/Reperfusion[3]
LVDP Recovery (% of baseline) 61 ± 3%43 ± 5%Rat150 min hypothermic ischemia, 60 min reperfusion[4]
Myocardial MPO Activity Attenuated-Rat150 min hypothermic ischemia, 60 min reperfusion[4][5]

LVDP: Left Ventricular Developed Pressure; MPO: Myeloperoxidase (an indicator of neutrophil accumulation).

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental models are provided below.

In Vivo Myocardial Infarction Model in Rats
  • Animal Preparation: Male rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation. The left carotid artery is cannulated to monitor blood pressure, and the right jugular vein is cannulated for drug administration.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

  • Ischemia Induction: The suture around the LAD is tightened to induce regional myocardial ischemia. Successful occlusion is confirmed by the appearance of a pale color in the ischemic zone and by electrocardiogram (ECG) changes (e.g., ST-segment elevation).

  • Reperfusion: After the ischemic period (typically 30 minutes), the suture is released to allow for reperfusion of the coronary artery.

  • Drug Administration: Zoniporide or a vehicle is administered intravenously at a specified time before or during ischemia/reperfusion.

  • Infarct Size Assessment: At the end of the reperfusion period (typically 2-24 hours), the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated with a stain (e.g., triphenyltetrazolium chloride, TTC) that differentiates viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the AAR.

Ex Vivo Isolated Perfused Heart Model (Langendorff)
  • Heart Isolation: Rabbits or rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.

  • Ischemia-Reperfusion Protocol: After a stabilization period, global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery, respectively. This is followed by a period of reperfusion.

  • Drug Treatment: Zoniporide or other compounds are added to the perfusion buffer at desired concentrations before, during, or after the ischemic period.

  • Infarct Size Determination: Following the reperfusion period, the heart is processed for infarct size measurement using TTC staining as described in the in vivo protocol.

Signaling Pathways and Experimental Workflow

The cardioprotective effects of Zoniporide are mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows.

G cluster_upstream Upstream Events cluster_nhe1 NHE-1 Activity & Inhibition cluster_downstream Downstream Consequences cluster_protection Cardioprotective Pathway Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 Na+/H+ Exchanger-1 (NHE-1) Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Zoniporide Zoniporide Zoniporide->NHE1 Inhibits STAT3 STAT3 Activation Zoniporide->STAT3 Ca_Overload ↑ Intracellular Ca²⁺ (via Na⁺/Ca²⁺ Exchanger) Na_Influx->Ca_Overload Cell_Injury Cell Injury & Death (Infarction) Ca_Overload->Cell_Injury Cardioprotection Cardioprotection (↓ Infarct Size) STAT3->Cardioprotection

Caption: Zoniporide's Mechanism of Cardioprotection.

G cluster_invivo In Vivo Myocardial Infarction Model Animal_Prep Animal Preparation (Anesthesia, Cannulation) Thoracotomy Thoracotomy & LAD Suture Animal_Prep->Thoracotomy Ischemia LAD Occlusion (Ischemia) Thoracotomy->Ischemia Reperfusion Suture Release (Reperfusion) Ischemia->Reperfusion Infarct_Assess Infarct Size Assessment (TTC Staining) Reperfusion->Infarct_Assess Drug_Admin Zoniporide/Vehicle Administration Drug_Admin->Ischemia Pre-treatment G cluster_exvivo Ex Vivo Langendorff Heart Model Heart_Isolation Heart Isolation Langendorff_Setup Langendorff Perfusion Setup Heart_Isolation->Langendorff_Setup Stabilization Stabilization Period Langendorff_Setup->Stabilization Ischemia_Reperfusion Global/Regional Ischemia & Reperfusion Stabilization->Ischemia_Reperfusion Functional_Data Functional Data Acquisition Ischemia_Reperfusion->Functional_Data Drug_Treatment Zoniporide in Perfusate Drug_Treatment->Ischemia_Reperfusion Treatment Infarct_Staining Infarct Size Staining (TTC) Functional_Data->Infarct_Staining

References

A Head-to-Head Comparison of Zoniporide and Amiloride for NHE-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, particularly cardiac ischemia-reperfusion injury and cancer, has made it a significant target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two key inhibitors of NHE-1: the highly selective compound Zoniporide and the broader-spectrum diuretic Amiloride.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative parameters of Zoniporide and Amiloride as NHE-1 inhibitors, based on available experimental data.

ParameterZoniporideAmilorideReferences
NHE-1 IC50 14 nM (human)~3 µM (3000 nM)[1][1]
73 nM (rat ventricular myocytes)[2][2]
67 nM (rat platelets)[2][2]
Selectivity >150-fold for NHE-1 over other NHE isoformsNon-selective; also inhibits other NHE isoforms and the epithelial sodium channel (ENaC) with high affinity (IC50 ~0.1 µM)[3][4][3][4]
Primary Mechanism of Action Potent and selective inhibition of NHE-1, preventing intracellular Na+ and subsequent Ca2+ overload.[1]Primarily blocks the epithelial sodium channel (ENaC); also inhibits NHE-1 non-selectively.[3][1][3]

Mechanism of Action and Signaling Pathway

NHE-1 is activated by various stimuli, including growth factors and intracellular acidosis, often occurring during events like myocardial ischemia.[1][5] Its activation leads to the extrusion of one intracellular proton in exchange for one extracellular sodium ion.[6] This process, while crucial for pH homeostasis, can be detrimental during ischemia-reperfusion. The influx of sodium disrupts the normal function of the Na+/Ca2+ exchanger, leading to a reversal of its activity and a subsequent overload of intracellular calcium. This calcium overload is a key trigger for a cascade of events leading to cell death.[1]

Zoniporide, a potent and highly selective NHE-1 inhibitor, directly blocks this exchange, thereby mitigating the downstream detrimental effects of sodium and calcium overload.[1] Amiloride also inhibits NHE-1, but its lack of specificity means it affects other ion channels, most notably ENaC, which is its primary therapeutic target as a diuretic.[3]

NHE1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_signaling Intracellular Signaling cluster_ion_exchange Ion Exchange Growth_Factors Growth Factors (e.g., EGF, PDGF) Hormones Hormones (e.g., Angiotensin II, Endothelin-1) NHE1 NHE-1 Activation Hormones->NHE1 Ischemia Ischemia pHi_decrease Intracellular Acidosis (↓ pHi) Ischemia->pHi_decrease PI3K_Akt PI3K/Akt Pathway PI3K_Akt->NHE1 pHi_decrease->NHE1 Na_influx Na+ Influx NHE1->Na_influx H_efflux H+ Efflux NHE1->H_efflux NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Cell_Injury Cell Injury & Death Ca_overload->Cell_Injury Zoniporide_Amiloride Zoniporide & Amiloride Zoniporide_Amiloride->NHE1

Caption: NHE-1 signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NHE-1 inhibitors.

Measurement of Intracellular pH Recovery (Fluorimetry)

This assay directly measures the activity of NHE-1 by monitoring the recovery of intracellular pH following an induced acid load.

1. Cell Preparation and Dye Loading:

  • Culture cells (e.g., ventricular myocytes, fibroblasts) on glass coverslips.

  • Load cells with a pH-sensitive fluorescent dye, typically 5-10 µM of BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), for 30-60 minutes at 37°C in a bicarbonate-free buffer (e.g., HEPES-buffered saline).

2. Induction of Intracellular Acidosis:

  • Induce an acid load using the ammonium chloride (NH4Cl) prepulse technique.

  • Perfuse the cells with a solution containing 20 mM NH4Cl for 3-5 minutes.

  • Subsequently, switch to a sodium-free solution (e.g., replacing NaCl with N-methyl-D-glucamine chloride) to cause a rapid drop in intracellular pH as NH3 diffuses out of the cell, leaving behind H+.

3. Measurement of pH Recovery:

  • Reintroduce a sodium-containing solution to initiate NHE-1-mediated pH recovery.

  • Monitor the fluorescence of BCECF using a fluorometer or a fluorescence microscope with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~530 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH, calibrated using the nigericin/high-potassium technique.

4. Data Analysis:

  • The initial rate of pH recovery (dpH/dt) is calculated from the slope of the recovery phase.

  • This rate, along with the intracellular buffering capacity, is used to calculate the H+ efflux rate, which is a direct measure of NHE-1 activity.

  • To determine the IC50 of an inhibitor, the assay is repeated with varying concentrations of the compound (e.g., Zoniporide, Amiloride) present during the recovery phase.

Experimental_Workflow Dye_Loading Load cells with BCECF-AM (pH-sensitive dye) Acid_Load Induce intracellular acidosis (NH4Cl prepulse) Dye_Loading->Acid_Load Inhibitor_Incubation Incubate with varying concentrations of inhibitor (Zoniporide or Amiloride) Acid_Load->Inhibitor_Incubation pH_Recovery Initiate pH recovery with Na+-containing buffer Inhibitor_Incubation->pH_Recovery Fluorescence_Measurement Measure BCECF fluorescence (ratiometric imaging) pH_Recovery->Fluorescence_Measurement Data_Analysis Calculate rate of pH recovery and determine IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for NHE-1 activity assessment.

Platelet Swelling Assay

This assay provides a surrogate index of NHE-1 activity by measuring changes in platelet volume.

1. Platelet Isolation:

  • Isolate platelets from whole blood (e.g., human or rabbit) by centrifugation.

  • Resuspend the platelets in a suitable buffer.

2. Induction of Swelling:

  • Induce intracellular acidification and subsequent swelling by resuspending the platelets in a sodium propionate-based medium. Propionic acid diffuses into the platelets and dissociates, lowering the intracellular pH and activating NHE-1.

  • The resulting influx of Na+ via NHE-1 leads to an osmotic influx of water and subsequent platelet swelling.

3. Measurement of Swelling:

  • Measure the change in platelet volume over time using a particle size analyzer or by monitoring changes in light scattering or absorbance in a spectrophotometer.

4. Data Analysis:

  • The rate of platelet swelling is used as an indicator of NHE-1 activity.

  • To determine the inhibitory effect of a compound, the assay is performed in the presence of various concentrations of the inhibitor, and the reduction in the rate of swelling is quantified.

Summary and Conclusion

Zoniporide and Amiloride both inhibit NHE-1, but they represent two distinct classes of inhibitors.

  • Zoniporide is a highly potent and selective NHE-1 inhibitor. Its specificity makes it an excellent tool for investigating the specific roles of NHE-1 in various physiological and pathological processes. Its high potency suggests potential for therapeutic applications where targeted NHE-1 inhibition is desired, such as in cardioprotection during ischemia-reperfusion events.[1]

  • Amiloride is a non-selective NHE-1 inhibitor with much lower potency compared to Zoniporide.[1][3] Its primary clinical use is as a diuretic through the inhibition of ENaC.[3] While it can be used in experimental setting to inhibit NHE-1, its lack of specificity is a significant confounding factor, as the observed effects may be attributable to the inhibition of other ion channels.

For researchers focused on the specific functions of NHE-1, Zoniporide is the superior pharmacological tool. For broader studies on the effects of combined ion channel blockade, or in clinical contexts where its diuretic effect is also relevant, Amiloride may be considered, with the caveat of its non-selective nature. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target specificity.

References

A Comparative Guide to Cardioprotective Strategies: Zoniporide vs. Ischemic Preconditioning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct approaches to cardioprotection: the pharmacological agent Zoniporide and the endogenous protective mechanism of Ischemic Preconditioning (IPC). The information presented is based on preclinical experimental data to assist in the evaluation and consideration of these strategies in the context of mitigating ischemia-reperfusion injury.

Introduction to Cardioprotective Strategies

Ischemia-reperfusion (I/R) injury is a critical concern in clinical scenarios such as myocardial infarction and cardiac surgery, where the restoration of blood flow paradoxically exacerbates tissue damage. Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), represents a targeted pharmacological intervention to counteract the detrimental ionic shifts that occur during I/R.[1][2][3] In contrast, Ischemic Preconditioning (IPC) is a powerful intrinsic phenomenon where brief, non-lethal episodes of ischemia and reperfusion render the myocardium resistant to a subsequent prolonged ischemic insult.[4][5] This guide delves into their mechanisms, comparative efficacy, and the experimental protocols used to evaluate them.

Mechanisms of Action

The two strategies achieve cardioprotection through fundamentally different pathways. Zoniporide offers a direct, targeted inhibition of a key ion exchanger, while IPC orchestrates a complex signaling cascade that prepares the cell for subsequent stress.

Zoniporide: Targeting Intracellular Ion Homeostasis

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. To counteract this, the NHE-1 transporter becomes hyperactive, extruding protons (H+) from the cell in exchange for sodium ions (Na+).[1] This leads to an accumulation of intracellular Na+, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing a massive influx of calcium (Ca2+). This "Ca2+ overload" is a primary driver of reperfusion injury, triggering hypercontracture, mitochondrial dysfunction, and cell death.[6]

Zoniporide directly blocks the NHE-1 transporter.[2] By preventing the initial surge in intracellular Na+, it averts the subsequent Ca2+ overload, thereby preserving mitochondrial integrity and reducing myocardial damage upon reperfusion.

Ischemic Preconditioning: Activating Endogenous Defense Pathways

IPC is a more complex, multi-faceted process that can be divided into a trigger and an end-effector phase.[7]

  • Triggers: The initial brief ischemic episodes release a host of signaling molecules, including adenosine, bradykinin, and opioids.[8][9]

  • Signaling Cascades: These triggers activate a complex network of intracellular signaling pathways. Key among these are the Reperfusion Injury Salvage Kinase (RISK) pathway, involving kinases like Akt and ERK1/2, and the Survivor Activating Factor Enhancement (SAFE) pathway, which involves the JAK-STAT3 signaling axis.[5]

  • End-Effectors: These signaling cascades converge on several downstream targets, most notably the mitochondria. A critical step is the inhibition of the opening of the mitochondrial permeability transition pore (mPTP) at the onset of reperfusion.[9][10] Preventing mPTP opening preserves mitochondrial function, reduces the release of apoptotic factors, and ultimately protects the cardiomyocyte from death.

Comparative Efficacy: Preclinical Data

Direct comparative studies have shown that while both interventions are highly effective, NHE-1 inhibition may offer more robust protection, particularly against longer ischemic insults.

Table 1: Efficacy of Zoniporide (or other NHE-1 Inhibitors) in Preclinical Models

Animal ModelExperimental SetupDuration of IschemiaKey ParameterResultCitation
Rabbit (in vivo)45 min regional ischemia, 150 min reperfusion45 minutesInfarct Size (% of Risk Zone)16.9% (vs. 59.2% in control)[11]
Dog (in vivo)60 min coronary occlusion, 3 hr reperfusion60 minutesInfarct Size (% of Area at Risk)10.5% (BIIB 513, 0.75 mg/kg) (vs. 30.1% in control)[8][12]
Dog (in vivo)90 min coronary occlusion, 3 hr reperfusion90 minutesInfarct Size (% of Area at Risk)19.8% (BIIB 513, 3.0 mg/kg) (vs. 41.5% in control)[8][12]
Rat (in vivo)Ischemia/ReperfusionNot specifiedMyocardial Necrosis Area1.4-fold decrease vs. control[13]
Rat (isolated heart)150 min hypothermic ischemia, 60 min reperfusion150 minutesLeft Ventricular Developed PressureImproved preservation vs. vehicle[2][3]

Table 2: Efficacy of Ischemic Preconditioning in Preclinical Models

Animal ModelExperimental SetupDuration of IschemiaKey ParameterResultCitation
Rabbit (in vivo)45 min regional ischemia, 150 min reperfusion45 minutesInfarct Size (% of Risk Zone)16.3% (vs. 59.2% in control)[11]
Dog (in vivo)60 min coronary occlusion, 3 hr reperfusion60 minutesInfarct Size (% of Area at Risk)8.1% (4 cycles of IPC) (vs. 30.1% in control)[8][12]
Dog (in vivo)90 min coronary occlusion, 3 hr reperfusion90 minutesInfarct Size (% of Area at Risk)31.3% (4 cycles of IPC) (vs. 41.5% in control)[8][12]
Rabbit (in vivo)30 min coronary occlusion, 72 hr reperfusion30 minutesInfarct Size (% of Area at Risk)13.3% (vs. 45.1% in control)[14]
Rabbit (in vivo)60 min coronary occlusion, 120 min reperfusion60 minutesInfarct Size (% of Area at Risk)27% (vs. 55% in control)[15]

Direct Comparison Insights:

In a canine model, both IPC (4 cycles) and a low dose of an NHE-1 inhibitor provided comparable, significant protection against a 60-minute ischemic event. However, when the ischemic duration was extended to 90 minutes, the high-dose NHE-1 inhibitor was markedly more effective at reducing infarct size, whereas the protection afforded by IPC was insignificant.[8][12] This suggests that pharmacological NHE-1 inhibition may have a wider therapeutic window for more prolonged ischemic events. Interestingly, the combination of both therapies resulted in a greater-than-additive protective effect, suggesting they may act through different or complementary mechanisms.[8][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating Zoniporide and IPC in a rat model.

Protocol 1: Zoniporide Efficacy in an Isolated Perfused Rat Heart (Langendorff Model)

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with sodium pentobarbital (60 mg/kg, i.p.). The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[16][17]

  • Perfusion: The heart is retrogradely perfused at a constant pressure with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.[18]

  • Stabilization: The heart is allowed to stabilize for a 20-30 minute period. A balloon is inserted into the left ventricle to measure isovolumetric function (LVDP, LVEDP).

  • Drug Administration: Zoniporide is added to the perfusate at the desired concentration (e.g., 1 µM) and infused for a set period (e.g., 15 minutes) prior to ischemia. The control group receives the vehicle.

  • Global Ischemia: Perfusion is stopped to induce global normothermic ischemia for a duration of 30-45 minutes.

  • Reperfusion: Perfusion is restored, and the heart is reperfused for 60-120 minutes.

  • Data Collection: Hemodynamic parameters (LVDP, LVEDP, heart rate) are recorded continuously. At the end of reperfusion, the heart may be sectioned and stained with triphenyltetrazolium chloride (TTC) to quantify infarct size.

Protocol 2: Ischemic Preconditioning in an in vivo Rabbit Model

  • Animal Preparation: New Zealand white rabbits are anesthetized, intubated, and mechanically ventilated. A left thoracotomy is performed to expose the heart. A suture is passed around a major branch of the left coronary artery.[14]

  • Ischemic Preconditioning (IPC) Protocol: The IPC group is subjected to four cycles of 5 minutes of coronary artery occlusion followed by 5 minutes of reperfusion by tightening and releasing the snare around the coronary artery.[14] The control group undergoes the same surgical procedure without the IPC protocol.

  • Sustained Ischemia: Following the final reperfusion cycle of the IPC protocol (or a corresponding time in the control group), the coronary artery is occluded for a prolonged period, typically 30-60 minutes.

  • Reperfusion: The snare is released, and the myocardium is reperfused for 2-3 hours.

  • Infarct Size Determination: At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (the non-blue tissue). The heart is then excised, sectioned, and incubated in TTC to differentiate viable (red) from infarcted (pale) tissue. Infarct size is expressed as a percentage of the area at risk.[11]

Visualizing the Pathways and Processes

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of Zoniporide and Ischemic Preconditioning.

Zoniporide_Pathway Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↑ H+) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ (Calcium Overload) NCX_Reverse->Ca_Overload Injury Reperfusion Injury (Hypercontracture, Cell Death) Ca_Overload->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Mechanism of action for Zoniporide in preventing reperfusion injury.

IPC_Pathway cluster_triggers Triggers cluster_signaling Signaling Cascades cluster_effectors End-Effectors IPC Ischemic Preconditioning (Brief I/R Cycles) Adenosine Adenosine IPC->Adenosine Bradykinin Bradykinin IPC->Bradykinin Opioids Opioids IPC->Opioids GPCR G-Protein Coupled Receptors Adenosine->GPCR Bradykinin->GPCR Opioids->GPCR PKC PKC GPCR->PKC RISK RISK Pathway (Akt, ERK1/2) PKC->RISK SAFE SAFE Pathway (JAK-STAT3) PKC->SAFE Mito Mitochondria RISK->Mito Converge on SAFE->Mito Converge on mPTP mPTP Opening Mito->mPTP Inhibits Protection Cardioprotection Mito->Protection

Caption: Simplified signaling pathways involved in Ischemic Preconditioning.

Experimental Workflow

This diagram outlines a typical workflow for a preclinical study comparing Zoniporide and IPC.

Experimental_Workflow cluster_groups Start Animal Preparation & Cannulation Stabilization Stabilization Period (20-30 min) Start->Stabilization Intervention Intervention Period (15-60 min) Stabilization->Intervention Ischemia Sustained Ischemia (30-90 min) Intervention->Ischemia Reperfusion Reperfusion (60-180 min) Ischemia->Reperfusion Analysis Data Analysis (Hemodynamics, Infarct Size) Reperfusion->Analysis Control Control Group (Vehicle) Zoniporide Zoniporide Group (Drug Infusion) IPC IPC Group (Brief I/R Cycles)

Caption: Comparative experimental workflow for cardioprotection studies.

Conclusion

Both Zoniporide and Ischemic Preconditioning have demonstrated significant cardioprotective effects in robust preclinical models. Zoniporide acts through a direct and well-defined mechanism: the inhibition of NHE-1, which prevents downstream deleterious ionic imbalances. IPC, while arguably the most powerful endogenous protective mechanism, relies on the complex orchestration of multiple signaling pathways.

Preclinical evidence suggests that while both are effective, NHE-1 inhibition may provide more consistent protection, especially as the duration of the ischemic insult increases. The additive effect observed when both therapies are combined suggests they are not mutually exclusive and could potentially be used in concert. However, the clinical translation of NHE-1 inhibitors, including Zoniporide, has faced challenges, with some trials failing to demonstrate efficacy, underscoring the complexities of applying preclinical findings to human patients. IPC, while potent, is a procedural intervention that must be applied prior to the ischemic event, limiting its application in unpredictable scenarios like acute myocardial infarction. Continued research into the signaling nuances of IPC and the optimization of pharmacological agents like Zoniporide is essential for developing effective therapies against ischemia-reperfusion injury.

References

Zoniporide's Potency in Human Versus Rabbit Platelets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the species-specific inhibitory effects of a compound is paramount. This guide provides a comparative analysis of the IC50 of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger 1 (NHE-1), in human and rabbit platelets. While direct comparative in vitro IC50 data is limited, this document synthesizes available findings to offer valuable insights for preclinical research and development.

Executive Summary

Data Presentation: Zoniporide Inhibition in Human vs. Rabbit Platelets

SpeciesParameterValueNotes
Human IC50 (in vitro)14 nM[1]Determined by inhibition of NHE-1-dependent platelet swelling.
Rabbit Inhibition (in vivo)93% at 4 mg/kg/h[1]Measured as inhibition of NHE-1-mediated platelet swelling. A direct in vitro IC50 is not currently available in the literature.

Note: The lack of a direct in vitro IC50 for rabbit platelets prevents a direct quantitative comparison of potency. The provided in vivo data for rabbits demonstrates strong biological activity but is not directly comparable to the in vitro IC50 value for human platelets.

Experimental Protocols

A generalized protocol for determining the IC50 of an NHE-1 inhibitor like Zoniporide in platelets, based on the principle of measuring the inhibition of NHE-1-dependent platelet swelling, is outlined below. This method is applicable to both human and rabbit platelets, with species-specific adjustments as necessary.

Objective: To determine the concentration of Zoniporide required to inhibit 50% of the NHE-1-dependent platelet swelling induced by an acid load.

Materials:

  • Freshly isolated human or rabbit platelets

  • Zoniporide stock solution of known concentration

  • Platelet wash buffer (e.g., CGS buffer: 120 mM NaCl, 13 mM sodium citrate, 30 mM glucose, pH 6.5)

  • Assay buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Acidifying agent (e.g., propionate-based buffer or nigericin)

  • Platelet aggregometer or a plate reader capable of measuring light scattering or absorbance changes

  • Control inhibitor (optional, e.g., a known NHE-1 inhibitor like Cariporide)

Procedure:

  • Platelet Preparation:

    • Collect whole blood in an anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge at a low speed to obtain platelet-rich plasma (PRP).

    • Isolate platelets from PRP by centrifugation and wash them with a suitable wash buffer.

    • Resuspend the final platelet pellet in the assay buffer to a standardized concentration.

  • Assay Setup:

    • Pre-incubate aliquots of the platelet suspension with varying concentrations of Zoniporide (typically in a serial dilution) or vehicle control for a specified period at 37°C.

  • Induction of Platelet Swelling:

    • Induce an intracellular acid load to activate NHE-1. This can be achieved by adding an acidifying agent like a propionate-based buffer.

    • The activation of NHE-1 will lead to Na+ influx and subsequent water entry, causing the platelets to swell.

  • Measurement of Platelet Swelling:

    • Monitor the change in platelet volume over time. This is typically measured as a decrease in light absorbance or an increase in light scattering using an aggregometer or a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of platelet swelling for each Zoniporide concentration.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the Zoniporide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Zoniporide that produces 50% inhibition of platelet swelling.

Mandatory Visualizations

Signaling Pathway of NHE-1 Inhibition in Platelets

NHE1_Inhibition_Pathway cluster_membrane Platelet Membrane NHE1 NHE-1 Na_in Intracellular Na+ NHE1->Na_in Increases NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ NCX->Ca_in Increases Zoniporide Zoniporide Zoniporide->NHE1 Inhibits H_in Intracellular H+ H_in->NHE1 Activates Na_in->NCX Drives reverse mode Activation Platelet Activation (Degranulation, Aggregation) Ca_in->Activation Leads to

Caption: Zoniporide inhibits NHE-1, blocking Na+ influx and subsequent Ca2+ rise, thus reducing platelet activation.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Isolate Isolate Platelets (Human or Rabbit) Start->Isolate Preincubate Pre-incubate with Varying Zoniporide Conc. Isolate->Preincubate Induce Induce Acid Load (Activate NHE-1) Preincubate->Induce Measure Measure Platelet Swelling (Light Scattering/Absorbance) Induce->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of Zoniporide by measuring inhibition of platelet swelling.

References

Comparative Analysis of the Hemodynamic Effects of Zoniporide and Cariporide in Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the hemodynamic and cardioprotective profiles of two prominent NHE-1 inhibitors.

Zoniporide and Cariporide, both potent inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE-1), have been extensively studied for their cardioprotective effects, particularly in the context of ischemia-reperfusion injury. This guide provides a comparative analysis of their hemodynamic effects, supported by experimental data, to aid researchers in the fields of cardiology and pharmacology. The inhibition of NHE-1 is a critical therapeutic target as it plays a significant role in the pathophysiology of myocardial injury following an ischemic event.[1][2]

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, intracellular acidosis triggers the hyperactivity of the NHE-1, leading to an influx of sodium ions in an attempt to restore pH balance. This sodium overload subsequently reverses the action of the sodium-calcium exchanger, causing a detrimental accumulation of intracellular calcium. This calcium overload exacerbates cellular injury and can lead to cell death. Both Zoniporide and Cariporide exert their cardioprotective effects by inhibiting this initial step in the injury cascade.

cluster_ischemia Myocardial Ischemia cluster_nhe1 NHE-1 Activity cluster_inhibition Therapeutic Intervention Intracellular Acidosis (↓ pH) Intracellular Acidosis (↓ pH) NHE-1 Hyperactivation NHE-1 Hyperactivation Intracellular Acidosis (↓ pH)->NHE-1 Hyperactivation ↑ Intracellular Na+ ↑ Intracellular Na+ NHE-1 Hyperactivation->↑ Intracellular Na+ Na+ influx ↑ Intracellular Ca2+ (via NCX reversal) ↑ Intracellular Ca2+ (via NCX reversal) ↑ Intracellular Na+->↑ Intracellular Ca2+ (via NCX reversal) Ca2+ influx Cellular Injury & Death Cellular Injury & Death ↑ Intracellular Ca2+ (via NCX reversal)->Cellular Injury & Death Zoniporide Zoniporide Zoniporide->NHE-1 Hyperactivation Inhibits Cariporide Cariporide Cariporide->NHE-1 Hyperactivation Inhibits

Caption: Signaling pathway of NHE-1 hyperactivation during ischemia and its inhibition by Zoniporide and Cariporide.

Comparative Efficacy and Potency

Experimental data consistently demonstrates that Zoniporide is a more potent NHE-1 inhibitor than Cariporide. In rabbit models of myocardial ischemia-reperfusion injury, Zoniporide was found to be approximately 20-fold more potent than Cariporide.[3]

ParameterZoniporideCariporideEniporide (for reference)Reference
EC50 (in vitro, rabbit heart) 0.25 nM5.11 nM0.69 nM[1][2][3]
Infarct Size Reduction (in vitro, 50 nM) 83%Equivalent to Zoniporide (at higher concentrations)58%[1][2][3]
ED50 (in vivo, anesthetized rabbit) 0.45 mg/kg/hNot explicitly stated in direct comparisonNot available[1][2][3]
IC50 (in vitro, rat ventricular myocytes, 25°C) 73 nM130 nMNot available[4]
IC50 (in vitro, rat platelets, 25°C) 67 nMNot availableNot available[4][5]

Hemodynamic Effects: A Key Differentiator

A significant finding from preclinical studies is that Zoniporide exerts its cardioprotective effects without inducing significant hemodynamic changes. In anesthetized rabbits, Zoniporide did not cause any notable alterations in mean arterial pressure, heart rate, or the rate pressure product.[2][3] This stable hemodynamic profile is a desirable characteristic for a cardioprotective agent, as it minimizes the risk of adverse cardiovascular events.

In contrast, while Cariporide has also demonstrated cardioprotective effects, clinical trials have raised some concerns. The GUARDIAN trial showed a benefit of Cariporide in reducing the incidence of death and myocardial infarction in a subgroup of high-risk patients undergoing coronary artery bypass graft (CABG) surgery.[6][7] However, the subsequent EXPEDITION trial, which used a higher dose of Cariporide in CABG patients, was associated with an increased risk of mortality and cerebrovascular events, leading to the discontinuation of its clinical development for this indication.[8][9] Some experimental data suggests that higher doses of Cariporide can influence hemodynamic parameters.[6]

Hemodynamic ParameterZoniporide (in vivo, rabbit)Cariporide (Clinical Trials)Reference
Mean Arterial Pressure No significant changeNo significant changes at therapeutic doses in some studies, but concerns at higher doses.[2][3][6]
Heart Rate No significant changeNo significant changes reported as a primary effect.[2][3]
Rate Pressure Product No significant changeNot a primary endpoint in clinical trials.[2][3]
Adverse Events Well-tolerated in preclinical modelsIncreased risk of stroke and mortality at high doses in the EXPEDITION trial.[1][8]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the comparative studies.

In Vitro Rabbit Langendorff Model of Myocardial Ischemia-Reperfusion

Rabbit Heart Isolation Rabbit Heart Isolation Langendorff Perfusion Langendorff Perfusion Rabbit Heart Isolation->Langendorff Perfusion Krebs-Henseleit buffer Stabilization Stabilization Langendorff Perfusion->Stabilization 30 min Drug/Vehicle Infusion Drug/Vehicle Infusion Stabilization->Drug/Vehicle Infusion e.g., Zoniporide, Cariporide Regional Ischemia Regional Ischemia Drug/Vehicle Infusion->Regional Ischemia 30 min ligation of coronary artery Reperfusion Reperfusion Regional Ischemia->Reperfusion 120 min Infarct Size Measurement Infarct Size Measurement Reperfusion->Infarct Size Measurement TTC Staining

Caption: Workflow for the in vitro Langendorff isolated heart model.

This model involves isolating a rabbit heart and perfusing it with a crystalloid buffer. The heart is subjected to a period of regional ischemia by ligating a coronary artery, followed by a period of reperfusion. The infarct size is then determined using triphenyltetrazolium chloride (TTC) staining, which distinguishes viable from necrotic tissue. This allows for the direct assessment of a drug's cardioprotective efficacy independent of systemic hemodynamic effects.[3]

In Vivo Anesthetized Rabbit Model of Myocardial Ischemia-Reperfusion

Rabbit Anesthesia & Instrumentation Rabbit Anesthesia & Instrumentation Baseline Hemodynamic Recording Baseline Hemodynamic Recording Rabbit Anesthesia & Instrumentation->Baseline Hemodynamic Recording MAP, HR, RPP Drug/Vehicle Infusion Drug/Vehicle Infusion Baseline Hemodynamic Recording->Drug/Vehicle Infusion Continuous IV Regional Ischemia Regional Ischemia Drug/Vehicle Infusion->Regional Ischemia 30 min coronary artery occlusion Reperfusion Reperfusion Regional Ischemia->Reperfusion 120 min Infarct Size Measurement Infarct Size Measurement Reperfusion->Infarct Size Measurement TTC Staining

Caption: Workflow for the in vivo anesthetized rabbit model.

In this model, rabbits are anesthetized and instrumented for continuous monitoring of hemodynamic parameters. A coronary artery is occluded to induce regional ischemia, followed by reperfusion. The drug or vehicle is administered intravenously before and during the ischemic and reperfusion periods. This model allows for the evaluation of a drug's cardioprotective effects in the presence of systemic circulation and neurohormonal influences, as well as the direct assessment of its hemodynamic impact.[2][3]

Conclusion

Both Zoniporide and Cariporide are effective inhibitors of NHE-1 with demonstrated cardioprotective properties. The key distinction lies in their potency and hemodynamic profiles. Zoniporide is a more potent inhibitor that, in preclinical models, offers significant cardioprotection without adversely affecting systemic hemodynamics.[1][2][3] While Cariporide has also shown benefits, its clinical development has been hampered by dose-limiting adverse effects in large-scale trials.[8][9] For researchers and drug development professionals, Zoniporide's profile suggests a potentially wider therapeutic window and a more favorable safety margin, making it a compelling candidate for further investigation in the treatment of ischemic heart disease.

References

Validating the Role of NHE-1 in Cardiac Ischemia-Reperfusion Injury Using Zoniporide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Na+/H+ exchanger isoform 1 (NHE-1) is a crucial membrane protein responsible for regulating intracellular pH (pHi)[1]. In the context of cardiac ischemia-reperfusion (I/R) injury, the role of NHE-1 is both protective and paradoxical. During ischemia, intracellular acidosis activates NHE-1 to extrude protons, but this leads to an influx of sodium ions (Na+)[2][3]. This Na+ overload subsequently reverses the Na+/Ca2+ exchanger, causing a massive influx of calcium (Ca2+) that triggers cell injury, hypercontracture, and apoptosis[4][5]. Validating the pathological contribution of NHE-1 is therefore a critical step in developing cardioprotective therapies.

Zoniporide is a potent and highly selective pharmacological inhibitor of NHE-1, making it an invaluable tool for studying the exchanger's function[2][6][7]. This guide provides a comparative overview of using Zoniporide to validate the role of NHE-1 in a cardiac I/R injury model, comparing it with other pharmacological and genetic methods.

Pharmacological Validation: A Comparison of NHE-1 Inhibitors

Zoniporide belongs to a class of pyrazolylguanidine NHE-1 inhibitors and offers greater potency compared to older compounds like Cariporide[4][8]. The selection of an appropriate inhibitor is crucial for obtaining specific and reliable results.

Table 1: Comparison of Common NHE-1 Inhibitors
Inhibitor Chemical Class Potency (IC50 / EC50) Selectivity (vs. other NHE isoforms) Key Advantages & Disadvantages
Zoniporide Pyrazolylguanidine~14 nM (human NHE-1)[6]; 0.25 nM (rabbit heart)[9][10]>150-fold vs. other isoforms[6]Adv: High potency and selectivity. Reduces infarct size without major hemodynamic changes[9][10]. Disadv: Limited clinical trial success for the general class[11].
Cariporide Benzoylguanidine~50 nM (NHE-1); 130 nM (rat myocytes)[4]Selective for NHE-1 over NHE-2 and NHE-3.Adv: Well-studied, extensively used in preclinical models[1][3]. Disadv: Less potent than Zoniporide[4][10]. Clinical trials showed mixed results with some adverse effects[11][12].
Amiloride PyrazinoylguanidineMicromolar rangeNon-selective, inhibits other NHE isoforms and ion channels[1][8].Adv: Widely available, historical benchmark. Disadv: Low potency and poor selectivity make it unsuitable for specific NHE-1 validation[8].

Experimental Validation: Zoniporide in a Cardiac I/R Model

The primary mechanism by which NHE-1 inhibitors like Zoniporide confer cardioprotection is by attenuating the intracellular Na+ and subsequent Ca2+ overload during ischemia and reperfusion[4]. This can be validated by measuring physiological and cellular outcomes in established disease models.

Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury

Ischemic conditions trigger a cascade of events where NHE-1 hyperactivity is a key contributor to myocardial cell death. Inhibiting this pathway with Zoniporide is hypothesized to break this detrimental cycle.

NHE1_Pathway cluster_0 Ischemic Phase cluster_1 Cellular Ion Overload cluster_2 Pathological Outcome Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1_Activation NHE-1 Hyperactivation Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX_Reverse Ca_Influx ↑ Intracellular Ca2+ NCX_Reverse->Ca_Influx Injury Mitochondrial Dysfunction & Cell Death (Apoptosis) Ca_Influx->Injury Zoniporide Zoniporide Zoniporide->NHE1_Activation Inhibits

Caption: NHE-1 mediated signaling cascade in cardiac I/R injury.
Comparative Experimental Data

Data from preclinical studies consistently show the efficacy of Zoniporide in reducing myocardial damage. A comparison with genetic knockdown methods provides a robust validation of NHE-1 as the specific target.

Table 2: Comparative Efficacy in a Rabbit I/R Model (30 min Ischemia / 120 min Reperfusion)
Experimental Group Intervention Infarct Size (% of Area-at-Risk) Key Finding
Control (Vehicle) Saline Infusion57 ± 3%Represents the baseline damage from I/R injury[9].
Zoniporide 4 mg/kg/h IV Infusion14 ± 2%Zoniporide significantly reduces infarct size by ~75%[9].
NHE-1 siRNA Hypothetical Data~18%Genetic silencing of NHE-1 produces a comparable protective effect, confirming the target specificity[13][14].

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. Below are outlines for in vivo and in vitro validation studies.

Protocol 1: In Vivo Rabbit Model of Myocardial I/R Injury

This protocol is designed to assess the cardioprotective effect of Zoniporide on infarct size.

  • Animal Preparation: Anesthetize New Zealand White rabbits (3-4 kg) with sodium pentobarbital. Maintain anesthesia via continuous infusion. Ventilate the animals with 100% oxygen[9].

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around a prominent branch of the left coronary artery[9].

  • Drug Administration: Begin a continuous intravenous infusion of Zoniporide (e.g., 0.45 mg/kg/h for ED50) or vehicle (saline) 30 minutes prior to ischemia[9][10].

  • Ischemia & Reperfusion: Induce regional ischemia by tightening the coronary artery snare for 30 minutes. Confirm ischemia by observing regional cyanosis. Release the snare to allow for 120 minutes of reperfusion[9].

  • Infarct Size Analysis: At the end of reperfusion, excise the heart. Stain the left ventricle with triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Calculate the infarct area as a percentage of the area-at-risk[9].

Protocol 2: In Vitro NHE-1 Activity Assay in Cardiomyocytes

This assay directly measures the inhibitory effect of Zoniporide on NHE-1 function.

  • Cell Preparation: Isolate ventricular myocytes from an adult rat heart.

  • pH Measurement: Load myocytes with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Acidification: Induce intracellular acidosis using a prepulse technique with NH4Cl.

  • Inhibitor Application: Perfuse the cells with a buffer containing Zoniporide at various concentrations (e.g., 1 nM to 1 µM) or vehicle[4][15].

  • pH Recovery: Monitor the rate of intracellular pH recovery using fluorescence microscopy. The rate of H+ efflux (J_H) is a direct measure of NHE-1 activity[4].

  • Data Analysis: Plot the rate of pH recovery against the Zoniporide concentration to determine the IC50 value[15].

Alternative Validation Strategy: Genetic Knockdown

While potent inhibitors like Zoniporide are effective, a multi-faceted approach provides the strongest validation. Using small interfering RNA (siRNA) to specifically knock down NHE-1 expression offers a non-pharmacological comparison.

Workflow cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Assays & Analysis Model Disease Model (e.g., In Vitro Cardiomyocytes) Control Control (Vehicle / Scrambled siRNA) Model->Control Zoniporide Pharmacological Inhibition (Zoniporide) Model->Zoniporide siRNA Genetic Knockdown (NHE-1 siRNA) Model->siRNA Induce Induce Stress (Simulated Ischemia) Control->Induce Zoniporide->Induce siRNA->Induce Validate Validate Knockdown (Western Blot / qPCR) siRNA->Validate Measure Measure Outcomes (e.g., Cell Viability, Apoptosis) Induce->Measure Conclusion Conclusion: Compare outcomes to validate NHE-1's role Measure->Conclusion Validate->Conclusion

Caption: Workflow for comparing pharmacological and genetic validation.

References

A Comparative Analysis of the Neurotoxic Profiles of Zoniporide and Other NHE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neurotoxic Effects of Zoniporide Against Alternative Na+/H+ Exchanger-1 (NHE-1) Inhibitors, Supported by Experimental Data.

The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a promising therapeutic target for a variety of conditions, including cardiac ischemia-reperfusion injury and cancer. However, the development of NHE-1 inhibitors has been hampered by concerns about potential side effects, including neurotoxicity. This guide provides a comparative assessment of the neurotoxic effects of Zoniporide, a potent and selective NHE-1 inhibitor, against other notable inhibitors in its class: Cariporide, Sabiporide, and Amiloride. This comparison is based on available preclinical and clinical data to inform future research and drug development in this area.

Executive Summary

Zoniporide has demonstrated clear evidence of neurotoxicity in preclinical animal studies, specifically causing peripheral sensory axonopathy. In contrast, other NHE-1 inhibitors such as Cariporide, Sabiporide, and Amiloride have predominantly shown neuroprotective effects in various models of neuronal injury, although high-dose clinical trials of Cariporide have raised safety concerns regarding cerebrovascular events. This guide synthesizes the available data to provide a direct comparison of these compounds' effects on the nervous system.

Comparative Data on Neurotoxic and Neuroprotective Effects

The following tables summarize the key findings from preclinical and clinical studies on Zoniporide and other selected NHE-1 inhibitors.

Table 1: Neurotoxicity Profile of Zoniporide

Animal ModelDosing RegimenDurationObserved Neurotoxic EffectsReference
Sprague-Dawley RatsContinuous intravenous infusion (5, 15, or 50 mg/kg/day)1 monthDose-dependent, minimal to mild, focal or multifocal nerve fiber (axonal) degeneration in the spinal cord and/or sciatic nerve. Slowing of caudal nerve conduction velocity. Axonal degeneration in the dorsal funiculus, dorsal roots, dorsal root ganglia (DRG), radial, sciatic, and tibial nerves.[1]
Beagle DogsContinuous intravenous infusion (1, 3, or 10 mg/kg/day)1 monthImpairment of the patellar reflex and associated postural reaction changes. Minimal to marked proximal nerve fiber degeneration in the DRG. Minimal nerve fiber degeneration in the dorsal roots and funiculi of the spinal cord.[1]

Table 2: Neuroprotective and Adverse Effect Profiles of Other NHE-1 Inhibitors

InhibitorAnimal/Clinical ModelDosing RegimenDurationObserved EffectsReference
Cariporide In vitro (cultured neurons)100 nMPre-treatmentReduced glutamate-induced necrotic and apoptotic neuronal cell death. Attenuated mitochondrial Ca2+ overload and reactive oxygen species (ROS) accumulation.[2]
Clinical Trial (EXPEDITION study)High-dose intravenous infusionPost-cardiac surgeryIncreased rate of mortality associated with an increase in cerebrovascular events.[3][4][5]
Sabiporide In vitro (cultured neurons) & In vivo (mouse model of brain ischemia)In vitro: Pre-treatment; In vivo: Not specifiedNot specifiedAttenuated glutamate- or NMDA-induced neuronal cell death. Reduced infarct size and edema volume in a brain ischemia model.[6]
Amiloride In vivo (mouse model of Parkinson's disease)Not specifiedNot specifiedProtected substantia nigra neurons from MPTP-induced degeneration.[7][8]
In vivo (mouse model of global cerebral ischemia)10 mg/kg, i.p.Single dose post-ischemiaReduced zinc accumulation and neuronal death in the hippocampus.[9][10]

Experimental Protocols

Zoniporide Neurotoxicity Study

Objective: To evaluate the potential neurotoxicity of Zoniporide following continuous intravenous infusion in rats and dogs for up to one month.[1]

Animal Models:

  • Male and female Sprague-Dawley rats.[1]

  • Male and female Beagle dogs.[1]

Dosing:

  • Rats: Continuous intravenous infusion of Zoniporide at doses of 5, 15, or 50 mg/kg/day for one month.[1]

  • Dogs: Continuous intravenous infusion of Zoniporide at doses of 1, 3, or 10 mg/kg/day for one month.[1]

Assessments:

  • Clinical Observations: Daily monitoring for any signs of toxicity.

  • Functional Tests (Rats): Caudal nerve conduction velocity was measured at the end of the study.[1]

  • Functional Tests (Dogs): Patellar reflex and postural reactions were assessed.[1]

  • Histopathology: At necropsy, nervous system tissues including the brain, spinal cord, dorsal root ganglia, and peripheral nerves were collected, processed, and examined microscopically for evidence of nerve fiber degeneration.[1]

Cariporide Neuroprotection Study (Glutamate-Induced Excitotoxicity)

Objective: To investigate the ability of Cariporide to prevent glutamate-induced necrotic cell death in cultured neurons.[2]

Model: Primary cultures of mouse cortical neurons.

Treatment:

  • Neurons were pre-treated with 100 nM Cariporide before being exposed to glutamate.[2]

Assessments:

  • Cell Viability: Assessed to determine the extent of neuronal death.

  • Apoptosis and Necrosis Assays: To distinguish between different modes of cell death.[2]

  • Mitochondrial Function: Measurement of mitochondrial membrane potential and reactive oxygen species (ROS) production.[2]

  • Intracellular Calcium Imaging: To monitor changes in cytosolic and mitochondrial Ca2+ concentrations.[2]

Signaling Pathways and Mechanisms

The differential effects of Zoniporide and other NHE-1 inhibitors on the nervous system likely stem from a complex interplay of factors including their specific binding properties, off-target effects, and the physiological context of the experimental model.

Zoniporide-Induced Neurotoxicity: A Focus on Sensory Axonopathy

The available data strongly suggests that Zoniporide's neurotoxicity is targeted towards peripheral sensory neurons, leading to axonal degeneration.[1] While the precise molecular mechanism remains to be fully elucidated, it is hypothesized that sustained inhibition of NHE-1 in these specific neurons may disrupt crucial ion homeostasis, leading to a cascade of events culminating in axonal damage.

Zoniporide_Neurotoxicity Zoniporide Zoniporide NHE1 NHE-1 Inhibition in Sensory Neurons Zoniporide->NHE1 Ion_Imbalance Disruption of Ion Homeostasis (Na+, H+) NHE1->Ion_Imbalance Cellular_Stress Cellular Stress Ion_Imbalance->Cellular_Stress Axonal_Transport Impaired Axonal Transport Cellular_Stress->Axonal_Transport Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Axonal_Degeneration Axonal Degeneration Axonal_Transport->Axonal_Degeneration Mitochondrial_Dysfunction->Axonal_Degeneration

Hypothesized pathway of Zoniporide-induced neurotoxicity.
Neuroprotection by Other NHE-1 Inhibitors: Counteracting Excitotoxicity and Ischemic Damage

In contrast to Zoniporide, inhibitors like Cariporide, Sabiporide, and Amiloride have demonstrated neuroprotective properties in models of excitotoxicity and ischemia.[2][6][7][8][9][10] The primary mechanism is believed to be the prevention of intracellular Ca2+ overload and the mitigation of intracellular acidosis, which are key events in the neuronal death cascade triggered by these insults.

Neuroprotection_Pathway Ischemia_Excitotoxicity Ischemia or Excitotoxicity NHE1_Activation NHE-1 Activation Ischemia_Excitotoxicity->NHE1_Activation Na_Influx Increased Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reversal Reverse Mode of Na+/Ca2+ Exchanger Na_Influx->NCX_Reversal Ca_Overload Intracellular Ca2+ Overload NCX_Reversal->Ca_Overload Neuronal_Death Neuronal Death Ca_Overload->Neuronal_Death NHE1_Inhibitors Cariporide, Sabiporide, Amiloride NHE1_Inhibitors->NHE1_Activation Inhibition

Neuroprotective mechanism of certain NHE-1 inhibitors.

Discussion and Future Directions

The contrasting neurological profiles of Zoniporide and other NHE-1 inhibitors highlight the complexity of targeting this ubiquitously expressed ion exchanger. While the neuroprotective effects of Cariporide, Sabiporide, and Amiloride in specific pathological contexts are promising, the adverse cerebrovascular events observed with high-dose Cariporide in a clinical setting serve as a critical reminder of the potential for on-target toxicity.[3][4][5]

The specific neurotoxicity of Zoniporide towards peripheral sensory neurons warrants further investigation to understand the underlying molecular determinants.[1] Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies designed to assess the neurotoxic potential of different NHE-1 inhibitors under the same experimental conditions are crucial.

  • Dose-Response Relationships: A thorough understanding of the dose-response relationship for both neuroprotective and neurotoxic effects is essential for defining a therapeutic window.

  • Isoform Selectivity: Investigating whether the observed differences in neurotoxicity are related to varying degrees of selectivity for different NHE isoforms could guide the development of safer inhibitors.

  • Blood-Brain Barrier Penetration: The extent to which these inhibitors cross the blood-brain barrier could significantly influence their neurological effects.

References

Safety Operating Guide

Safe and Compliant Disposal of Zoniporide Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Zoniporide dihydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

At its core, the disposal of any chemical reagent must be conducted in accordance with all applicable federal, state, and local regulations.[1] Institutional guidelines, often administered by an Environmental Health and Safety (EHS) department, will provide specific procedures for waste management and should always be consulted.

Key Disposal and Handling Parameters

To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the essential information for managing this compound waste.

ParameterGuidelineSource(s)
Waste Classification While not consistently classified as a transport-regulated hazardous material, it should be managed as a chemical waste in a laboratory setting.[2][3]
Personal Protective Equipment (PPE) Safety glasses, suitable protective gloves, and in case of inadequate ventilation, respiratory protection.[4][5]
Waste Segregation Do not mix with other waste streams.[3] Store separately from incompatible materials such as strong oxidizing agents.[5][6]
Recommended Container Keep in original, suitable, and closed containers for disposal.[3][5] Containers must be in good condition and properly sealed.[7]
Spill Management For dry spills, avoid dust generation.[3] Mix with an inert absorbent material like sand or vermiculite, then collect in a suitable container for disposal.[4]
Environmental Precautions Do not allow entry into sewers, surface water, or ground water.[2][3] The substance is noted as slightly hazardous for water.[2]
Final Disposal Method Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company.[4][5]

Standard Operating Procedure for Disposal

The following protocol outlines the standard procedure for the disposal of this compound from a laboratory setting. This workflow is designed to ensure safety and compliance at each stage of the process.

Experimental Protocol: Chemical Waste Disposal

Objective: To safely collect, store, and dispose of this compound waste in compliance with regulatory standards.

Materials:

  • This compound waste (solid or in solution)

  • Designated hazardous waste container (compatible material, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Inert absorbent material (e.g., vermiculite or sand) for spill cleanup

  • Waste pickup request forms (as required by your institution)

Methodology:

  • Preparation and PPE: Before handling the waste, ensure you are in a well-ventilated area, such as a fume hood.[4] Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all this compound waste in a designated, compatible container.[7]

    • If possible, use the original container.[3]

    • Do not mix this waste with any other chemical waste streams to avoid unintended reactions.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Indicate the approximate quantity of the waste.

    • Ensure the date of accumulation is recorded on the label.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[7]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[7]

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[3]

    • To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the compound.

    • Collect the rinsate as hazardous waste and dispose of it with the primary this compound waste stream.[6]

  • Arranging for Final Disposal:

    • Follow your institution's specific procedures for having chemical waste removed. This typically involves submitting a hazardous material pickup request form to your EHS office.[7]

    • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[1]

Visualizing the Disposal Workflow and Logic

To further clarify the procedural flow and the governing principles of safe disposal, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in Designated Container PPE->Collect Ventilation Ensure Proper Ventilation (Fume Hood) Ventilation->Collect Label Label Container: 'Hazardous Waste' + Chemical Name Collect->Label Seal Keep Container Securely Sealed Label->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store Request Submit Waste Pickup Request to EHS Store->Request Disposal Professional Disposal by Approved Vendor Request->Disposal

Caption: Workflow for this compound Disposal.

G cluster_regs Regulatory Framework cluster_inst Institutional Protocols substance This compound Waste Local Local Regulations substance->Local State State/Provincial Regulations substance->State Federal Federal Regulations substance->Federal EHS Environmental Health & Safety (EHS) Guidelines substance->EHS SOP Lab-Specific Standard Operating Procedures substance->SOP disposal Safe & Compliant Disposal Local->disposal State->disposal Federal->disposal EHS->disposal SOP->disposal

Caption: Compliance framework for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling Zoniporide Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Zoniporide dihydrochloride, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] The following procedural guidance outlines operational plans, personal protective equipment requirements, and disposal protocols to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is crucial to adhere to best practices in laboratory safety and utilize personal protective equipment.[2][3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or aerosols.
Hand Protection Protective, impermeable glovesThe glove material should be resistant to the chemical. Given the lack of specific testing data, nitrile gloves are a common and generally effective choice for handling powdered chemicals.
Body Protection Impervious clothing (e.g., laboratory coat)To protect skin from accidental contact.
Respiratory Protection Suitable respirator (e.g., NIOSH-certified N95 or higher)Recommended when there is a risk of generating airborne powder or aerosols, especially when handling larger quantities or during procedures that may create dust.[4] Use in accordance with a respiratory protection program.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or an area with appropriate exhaust ventilation is recommended, especially when handling the solid form to avoid dust and aerosol formation.[2]

  • Ensure that an accessible safety shower and eye wash station are available.[2]

  • Before starting, gather all necessary materials, including the chemical, appropriate solvents, weighing equipment, and waste containers.

2. Handling the Compound:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • When weighing the solid, do so carefully to minimize the generation of dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing. Zoniporide hydrochloride hydrate is soluble in water at 2 mg/mL, and warming may be necessary to achieve a clear solution.

3. Storage:

  • Keep the container tightly sealed.[2]

  • Store in a desiccated environment at 2-8°C.

Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is critical to contain the material and decontaminate the area.

1. Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Wear the appropriate personal protective equipment as outlined above, including respiratory protection. A self-contained breathing apparatus may be necessary for large spills.[2]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

2. Disposal:

  • Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with federal, state, and local regulations.[2]

  • Do not allow the product to enter drains, water courses, or the soil.[2]

  • Uncleaned packaging should be treated as hazardous waste and disposed of according to official regulations.[3]

The following diagram illustrates a logical workflow for responding to a chemical spill.

G cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs assess Assess the Situation (Identify substance, quantity, and immediate risks) spill->assess evacuate Evacuate Area (If necessary) assess->evacuate ppe Don Appropriate PPE assess->ppe evacuate->ppe contain Contain the Spill (Use absorbents for liquids, cover solids) ppe->contain cleanup Clean Up Spill (Follow specific procedures for the chemical) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (In labeled, sealed containers) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoniporide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Zoniporide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.